DL-Willardiine
Description
Propriétés
IUPAC Name |
2-amino-3-(2,4-dioxopyrimidin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c8-4(6(12)13)3-10-2-1-5(11)9-7(10)14/h1-2,4H,3,8H2,(H,12,13)(H,9,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FACUYWPMDKTVFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40941544 | |
| Record name | DL-Willardiine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40941544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19772-76-0 | |
| Record name | DL-Willardiine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019772760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DL-Willardiine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40941544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (�±)-Willardiine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Agonist Action of DL-Willardiine at Ionotropic Glutamate Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-Willardiine, a naturally occurring non-proteinogenic amino acid originally isolated from the seeds of Mariosousa willardiana, serves as a pivotal pharmacological tool in the study of ionotropic glutamate (B1630785) receptors (iGluRs).[1][2][3][4] As a structural analog of the principal excitatory neurotransmitter L-glutamate, this compound exhibits partial agonist activity, primarily at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1] This technical guide provides an in-depth exploration of the mechanism of action of this compound and its derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and the experimental workflows used for its characterization. The nuanced pharmacology of willardiine analogs, which can be modulated to achieve receptor subtype selectivity and even a switch from agonist to antagonist activity, underscores their importance in neuroscience research and drug development.
Core Mechanism of Action: Partial Agonism at AMPA and Kainate Receptors
This compound functions as an excitatory agent by binding to the ligand-binding domain (LBD) of AMPA and kainate receptors, which are ligand-gated ion channels crucial for fast synaptic transmission in the central nervous system. This binding event induces a conformational change in the receptor protein, leading to the opening of its associated ion channel. The subsequent influx of cations, predominantly Na⁺ and in some cases Ca²⁺, results in the depolarization of the postsynaptic membrane and the generation of an action potential.
The interaction of willardiine with the receptor's LBD involves a complex network of hydrogen bonds. The uracil (B121893) ring of willardiine acts as a bioisostere for the distal carboxyl group of L-glutamate. The binding thermodynamics are influenced by the charge state of the uracil ring, with the charged form's binding being largely enthalpy-driven and the uncharged form's binding being entropy-driven.
Unlike the full agonist glutamate, this compound is classified as a partial agonist, meaning it does not elicit the maximum possible response from the receptor even at saturating concentrations. Furthermore, willardiine and its analogs can induce varying degrees of receptor desensitization, a process where the receptor temporarily becomes insensitive to further stimulation despite the continued presence of the agonist.
Quantitative Pharmacology of Willardiine and Its Analogs
The affinity and efficacy of willardiine can be significantly altered by substitutions on the uracil ring, particularly at the 5-position. This has led to the development of a range of analogs with varying selectivity for AMPA and kainate receptor subtypes.
Table 1: Agonist Potency (EC₅₀) of Willardiine Derivatives at AMPA and Kainate Receptors
| Compound | Receptor Type/Preparation | EC₅₀ (μM) | Reference |
| (S)-Willardiine | AMPA/Kainate Receptors (hippocampal neurons) | 45 | |
| (S)-5-Fluorowillardiine | AMPA/Kainate Receptors (hippocampal neurons) | 1.5 | |
| (S)-5-Iodowillardiine | Kainate-preferring Receptors (DRG neurons) | ~0.07 (70 nM) | |
| (R,S)-AMPA | AMPA/Kainate Receptors (hippocampal neurons) | 11 | |
| (S)-5-Trifluoromethylwillardiine | Kainate-preferring Receptors (DRG neurons) | 0.07 | |
| (S)-5-Fluorowillardiine | Kainate-preferring Receptors (DRG neurons) | 69 | |
| (S)-5-Fluorowillardiine | AMPA-preferring Receptors (hippocampal neurons) | 1.5 | |
| (S)-5-Methylwillardiine | AMPA-preferring Receptors (hippocampal neurons) | 251 |
Table 2: Antagonist Potency (IC₅₀/Kₑ) of N³-Substituted Willardiine Derivatives
| Compound | Target | IC₅₀/Kₑ (μM) | Reference |
| UBP277 | AMPA Receptors (fDR-VRP) | 23.8 | |
| UBP277 | Kainate Receptors (dorsal root) | 73.1 | |
| UBP279 | AMPA Receptors (fDR-VRP) | 136 | |
| UBP279 | Kainate Receptors (dorsal root) | 60.5 | |
| UBP291 | Kainate Receptors (dorsal root) | 9.83 | |
| UBP301 | Kainate Receptors (dorsal root) | 5.94 |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound at an Excitatory Synapse
Caption: Agonistic action of this compound at a postsynaptic AMPA/kainate receptor.
General Experimental Workflow for Characterizing Willardiine Analogs
Caption: A typical workflow for the pharmacological evaluation of novel willardiine derivatives.
Detailed Experimental Protocols
Whole-Cell Voltage-Clamp Electrophysiology
This technique is used to measure the ion flow through receptor channels in response to agonist application, allowing for the determination of potency (EC₅₀) and efficacy.
Objective: To determine the EC₅₀ of a willardiine analog at AMPA receptors expressed in cultured hippocampal neurons.
Methodology:
-
Cell Culture: Mouse embryonic hippocampal neurons are cultured on glass coverslips.
-
Recording Setup: Recordings are performed using a patch-clamp amplifier and data acquisition system. The coverslip is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution.
-
Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 3-5 MΩ and filled with an internal solution containing (in mM): 140 CsF, 10 EGTA, 10 HEPES, and 2 Mg-ATP, with the pH adjusted to 7.2 with CsOH.
-
Whole-Cell Configuration: A high-resistance seal (>1 GΩ) is formed between the pipette tip and the neuron membrane. The membrane patch is then ruptured to achieve the whole-cell configuration. The cell is voltage-clamped at a holding potential of -60 mV.
-
Drug Application: The willardiine analog is dissolved in the external solution at various concentrations. A concentration-jump technique is employed for rapid application of the agonist to the neuron.
-
Data Acquisition and Analysis: The current responses elicited by different concentrations of the analog are recorded. The peak current amplitude at each concentration is measured. A dose-response curve is constructed by plotting the normalized current response against the logarithm of the agonist concentration. The EC₅₀ value is determined by fitting the data to a sigmoidal function.
Radioligand Binding Assay
This method is used to determine the binding affinity (Kᵢ or Kₑ) of a compound for a specific receptor.
Objective: To determine the binding affinity of a willardiine analog for AMPA receptors in rat cortical membranes.
Methodology:
-
Membrane Preparation: Cerebral cortices from rats are homogenized in a buffer and centrifuged to pellet the membranes. The membranes are washed and resuspended to a final protein concentration of approximately 1 mg/mL.
-
Assay Conditions: The assay is performed in a total volume of 500 µL containing the membrane preparation, a radiolabeled ligand (e.g., --INVALID-LINK---5-Fluorowillardiine), and the unlabeled willardiine analog at various concentrations.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 4°C) for a set period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed quickly with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled standard ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand) is determined from a competition curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
Structure-Activity Relationships and Therapeutic Potential
The pharmacological profile of willardiine can be dramatically altered through chemical modification:
-
5-Position Substitution: Halogenation at the 5-position of the uracil ring generally increases agonist potency. For instance, 5-fluorowillardiine is a potent AMPA receptor agonist, while 5-iodowillardiine shows selectivity for kainate receptors, particularly those containing the GluK5 subunit. This is attributed to a lipophilic pocket in kainate receptors that can accommodate larger substituents at this position.
-
N³-Position Substitution: The introduction of a substituent at the N³ position of the uracil ring can convert the agonist into an antagonist. Specifically, adding a side-chain with a carboxylic acid group at this position can yield compounds that antagonize both AMPA and kainate receptors. The S-enantiomer is generally the more active antagonist.
The development of subtype-selective willardiine-based ligands holds significant therapeutic potential for a variety of neurological disorders characterized by dysregulated glutamate signaling, including epilepsy, pain, and neurodegenerative diseases.
Conclusion
This compound and its extensive family of synthetic analogs represent a versatile class of compounds for probing the function of AMPA and kainate receptors. Their mechanism of action as partial agonists, coupled with the tunable selectivity and activity achievable through chemical modification, makes them invaluable tools in neuroscience. The detailed understanding of their structure-activity relationships, facilitated by the experimental protocols outlined in this guide, continues to drive the development of novel therapeutic agents targeting the glutamatergic system.
References
DL-Willardiine as a Partial Agonist at AMPA Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Willardiine, a non-proteinogenic amino acid originally isolated from the seeds of Acacia willardiana, serves as a crucial pharmacological tool in the study of ionotropic glutamate (B1630785) receptors. Specifically, it acts as a partial agonist at the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key mediator of fast excitatory synaptic transmission in the central nervous system.[1][2] As a partial agonist, willardiine and its derivatives bind to the AMPA receptor and induce a response that is lower than that of the endogenous full agonist, glutamate. This property makes the willardiine scaffold a valuable starting point for the development of novel therapeutics targeting neurological conditions characterized by glutamatergic dysregulation.[2] This guide provides an in-depth technical overview of this compound's interaction with AMPA receptors, focusing on quantitative data, experimental methodologies, and the underlying molecular mechanisms.
Quantitative Data Presentation
The following tables summarize the quantitative data for willardiine and its key analogs, detailing their potency and binding affinity at AMPA receptors.
Table 1: Potency of Willardiine Analogs at AMPA/Kainate Receptors
| Compound | EC50 (μM) |
| (S)-Willardiine | 45[3] |
| (S)-5-Fluorowillardiine | 1.5[3] |
| (S)-5-Bromowillardiine | ~11 (similar to AMPA) |
| (S)-5-Iodowillardiine | >11 (less potent than AMPA) |
| (R,S)-AMPA | 11 |
Table 2: Binding Affinity of Willardiine Analogs for the GluR2 Ligand-Binding Core
| Compound | IC50 (Displacement of [3H]-AMPA) |
| HW (Willardiine) | 4.76 µM |
| FW (5-Fluorowillardiine) | 23.53 nM |
| BrW (5-Bromowillardiine) | 0.30 µM |
| IW (5-Iodowillardiine) | 0.52 µM |
Table 3: Binding Affinity of (S)-5-Fluorowillardiine at Rat Cortical AMPA Receptors
| Parameter | Value |
| High-affinity K_D1 | 33 ± 7 nM |
| High-affinity B_MAX1 | 1.6 ± 0.3 pmol/mg protein |
| Low-affinity K_D2 | 720 ± 250 nM |
| Low-affinity B_MAX2 | 7.8 ± 4.0 pmol/mg protein |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of partial agonism. Below are protocols for key experiments cited in the literature for characterizing compounds like this compound.
Radioligand Binding Assays
This method is used to determine the binding affinity of a compound for a receptor.
-
Preparation of Membranes: Isolate synaptic plasma membranes from a relevant brain region (e.g., cerebral cortex) of a model organism (e.g., rat) through differential centrifugation.
-
Incubation: Incubate the membrane preparation with a radiolabeled ligand (e.g., [3H]-AMPA or --INVALID-LINK---F-Willardiine) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: After incubation, separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis of the competition binding data. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Electrophysiological Recordings (Whole-Cell Patch-Clamp)
This technique directly measures the ion flow through AMPA receptor channels upon agonist application, providing functional data on potency (EC50) and efficacy.
-
Cell Preparation: Use primary neuronal cultures (e.g., embryonic hippocampal neurons) or cell lines (e.g., HEK293) expressing specific AMPA receptor subunits.
-
Recording Setup: Establish a whole-cell patch-clamp configuration on a selected cell. Voltage-clamp the cell at a holding potential of -60 mV to -70 mV.
-
Agonist Application: Rapidly apply the agonist (e.g., this compound) at various concentrations to the cell using a fast perfusion system. This is crucial for observing the rapid activation and desensitization kinetics of AMPA receptors.
-
Data Acquisition: Record the elicited transmembrane currents. Measure the peak and steady-state current amplitudes.
-
Data Analysis: Plot the concentration-response curve by normalizing the current response at each concentration to the maximal response. Fit the data with the Hill equation to determine the EC50 (the concentration that elicits a half-maximal response) and the Hill coefficient. The degree of partial agonism is determined by comparing the maximal response of the test compound to that of a full agonist like glutamate.
High-Throughput Functional Screening (Voltage-Sensitive Dye Assay)
This method allows for the rapid screening of compound libraries for activity at AMPA receptors.
-
Cell Line Generation: Utilize a stable cell line (e.g., HEK293) co-expressing an AMPA receptor subunit (e.g., GluA2) and a suitable auxiliary subunit.
-
Assay Preparation: Plate the cells in a multi-well format (e.g., 384-well plate). Load the cells with a voltage-sensitive dye (VSD) that exhibits increased fluorescence upon membrane depolarization.
-
Compound Application: Pre-incubate the cells with the test compounds.
-
Receptor Activation: Add a fixed concentration of glutamate to activate the AMPA receptors, causing cation influx and membrane depolarization.
-
Signal Detection: Measure the change in VSD fluorescence using a plate reader.
-
Data Analysis: Analyze the fluorescence signal to identify compounds that modulate the glutamate-induced depolarization. Hits can be categorized based on their effect on the signal slope and amplitude. Partial agonists would be expected to elicit a response in the absence of glutamate.
Signaling Pathways and Mechanisms of Action
Upon binding of an agonist, the AMPA receptor, a ligand-gated ion channel, undergoes a conformational change that opens its transmembrane pore, allowing the influx of Na+ and, depending on the subunit composition, Ca2+ ions. This influx leads to depolarization of the postsynaptic membrane, a fundamental step in excitatory neurotransmission. Beyond its function as an ion channel, the AMPA receptor can also engage in intracellular signaling cascades. For instance, it can interact with and activate the protein tyrosine kinase Lyn, which in turn can activate the mitogen-activated protein kinase (MAPK) pathway, ultimately influencing gene expression, such as that of brain-derived neurotrophic factor (BDNF).
The partial agonism of willardiine is rooted in the structural dynamics of the AMPA receptor's ligand-binding domain (LBD). The LBD has a clamshell-like structure composed of two lobes. The binding of a full agonist like glutamate induces a full closure of this clamshell, which is necessary for maximal channel activation. In contrast, partial agonists like willardiine and its derivatives, due to their specific molecular structure, only induce a partial closure of the LBD. The degree of this domain closure is directly correlated with the efficacy of the agonist; a smaller degree of closure results in a lower probability of channel opening and thus a reduced maximal response. The size and electronic properties of substituents at the 5-position of the willardiine uracil (B121893) ring incrementally control the degree of domain closure and, consequently, the extent of receptor activation and desensitization.
Structure-Activity Relationship (SAR)
The pharmacological profile of willardiine derivatives at AMPA receptors is highly dependent on the substituent at the 5-position of the uracil ring.
-
Potency and Electron-Withdrawing Ability: For AMPA-preferring receptors, potency is related to the electron-withdrawing ability of the 5-position substituent. For instance, the highly electronegative fluorine in (S)-5-fluorowillardiine results in a compound that is approximately 30 times more potent than willardiine itself.
-
Size of Substituent and Efficacy: The size of the 5-substituent is correlated with efficacy. Larger substituents can sterically hinder the full closure of the ligand-binding domain, leading to a lower maximal response. This is a key principle in the partial agonism of this compound class.
-
N3 Position Substitution: Substitution at the N3 position of the uracil ring can convert willardiine from an agonist to an antagonist. For example, adding a carboxyalkyl or carboxybenzyl group at the N3-position results in compounds with AMPA and kainate receptor antagonist activity.
References
- 1. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid [mdpi.com]
- 3. Activation and desensitization of AMPA/kainate receptors by novel derivatives of willardiine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Sources and Synthesis of DL-Willardiine
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-Willardiine, a non-proteinogenic amino acid, has garnered significant interest within the scientific community for its activity as a partial agonist at ionotropic glutamate (B1630785) receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. This technical guide provides a comprehensive overview of the natural occurrences of its L-enantiomer, willardiine, its biosynthesis, and detailed methodologies for the chemical synthesis of the racemic mixture, this compound. The document elucidates the signaling pathways activated by willardiine, offering a valuable resource for researchers in neuroscience and drug development.
Natural Sources and Biosynthesis of L-Willardiine
The naturally occurring enantiomer, L-willardiine, was first isolated in 1959 from the seeds of Mariosousa willardiana (previously known as Acacia willardiana)[1]. It has also been identified in pea seedlings (Pisum sativum)[2].
The biosynthesis of willardiine in plants involves the enzymatic transfer of an alanyl side chain from O-acetyl-L-serine to the N1 position of a free uracil (B121893) ring[1][2]. This reaction is catalyzed by the enzyme uracilylalanine synthase. The uracil moiety itself is derived from the orotate (B1227488) pathway[2].
Chemical Synthesis of this compound
The laboratory synthesis of this compound provides a racemic mixture of the D- and L-enantiomers. Two primary synthetic routes have been established: a Strecker-type synthesis and a Michael addition-based approach.
Strecker-type Synthesis
A classical approach to amino acid synthesis, the Strecker synthesis, can be adapted for the preparation of this compound. This method involves the reaction of uracil-1-ylacetaldehyde with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting α-aminonitrile.
Experimental Protocol: Strecker-type Synthesis of this compound
-
Step 1: Formation of Uracil-1-ylacetaldehyde. Uracil is reacted with a suitable two-carbon electrophile to introduce the acetaldehyde (B116499) moiety at the N1 position.
-
Step 2: Formation of the α-aminonitrile. Uracil-1-ylacetaldehyde is then treated with ammonia and a cyanide source (e.g., sodium cyanide) to form the corresponding α-aminonitrile.
-
Step 3: Hydrolysis. The α-aminonitrile is subsequently hydrolyzed under acidic or basic conditions to yield this compound.
Michael Addition of Uracil to a Dehydroalanine (B155165) Derivative
A more commonly cited and versatile method for the synthesis of this compound involves the Michael addition of uracil to a dehydroalanine derivative. This approach offers good control over the regioselectivity of the addition to the N1 position of the uracil ring.
Experimental Protocol: Michael Addition Synthesis of this compound
The following protocol is a representative procedure based on the synthesis of willardiine analogs and related compounds.
-
Step 1: Preparation of the Dehydroalanine Derivative. A suitable N-protected dehydroalanine ester, such as N-acetyl-α,β-dehydroalanine methyl ester, is prepared.
-
Step 2: Michael Addition. Uracil is reacted with the dehydroalanine derivative in the presence of a base (e.g., a non-nucleophilic base like DBU) in an appropriate solvent (e.g., DMF). The reaction mixture is typically heated to facilitate the addition.
-
Step 3: Deprotection. The N-acetyl and ester protecting groups are removed by hydrolysis, usually under acidic or basic conditions, to afford this compound.
-
Step 4: Purification. The final product is purified by techniques such as ion-exchange chromatography or recrystallization.
Table 1: Quantitative Data for a Representative Michael Addition Synthesis of a Willardiine Analog
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Substituted Uracil, (S)-3-[(tert-butoxycarbonyl)amino]oxetan-2-one | Dry DMF, NaH | RT | 16 | - |
| 2 | Product from Step 1 | TFA | RT | 2 | - |
| 3 | Deprotected Product | Ion-exchange chromatography | - | - | Varies |
Note: This table is illustrative and based on the synthesis of L-willardiine analogs. Specific yields for the racemic synthesis of this compound via this method require further empirical determination.
Signaling Pathways of Willardiine
This compound exerts its biological effects by acting as a partial agonist at AMPA and kainate receptors, which are ligand-gated ion channels crucial for fast excitatory neurotransmission in the central nervous system.
AMPA Receptor Signaling
The activation of AMPA receptors by willardiine is primarily ionotropic. The binding of willardiine to the ligand-binding domain of the AMPA receptor induces a conformational change that opens the ion channel, leading to a rapid influx of sodium ions (Na+) and, depending on the subunit composition, a smaller influx of calcium ions (Ca2+). This influx of positive ions causes depolarization of the postsynaptic membrane, leading to an excitatory postsynaptic potential (EPSP) and subsequent neuronal firing. The signaling cascade can also involve interactions with intracellular proteins that modulate receptor trafficking and function.
Kainate Receptor Signaling
Kainate receptors exhibit both ionotropic and metabotropic signaling mechanisms upon activation by willardiine.
-
Ionotropic Signaling: Similar to AMPA receptors, the binding of willardiine to kainate receptors can open an associated ion channel, permitting the influx of Na+ and Ca2+. This leads to membrane depolarization and an excitatory response.
-
Metabotropic Signaling: Kainate receptors can also couple to G-proteins, initiating a second messenger cascade. This non-canonical signaling is independent of ion flux through the receptor channel. Activation of the G-protein (typically of the Gi/o family) can lead to the activation of phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG, along with Ca2+, activates protein kinase C (PKC), which can then phosphorylate various downstream targets, modulating synaptic transmission and plasticity.
Conclusion
This technical guide has provided a detailed overview of the natural sources, biosynthesis, and chemical synthesis of this compound. While general synthetic strategies are established, there is a need for more published, detailed experimental protocols with comprehensive quantitative data for the racemic synthesis. The elucidation of willardiine's action on AMPA and kainate receptors highlights its importance as a pharmacological tool. The provided diagrams of the signaling pathways offer a visual guide to its mechanisms of action, which are crucial for understanding its physiological effects and for the development of novel therapeutics targeting the glutamatergic system. Further research into the specific downstream effectors of willardiine-activated signaling cascades will continue to be a valuable area of investigation.
References
The Structure-Activity Relationship of Willardiine Analogs: A Technical Guide for Drug Development Professionals
An in-depth exploration of the chemical modifications of willardiine and their impact on the affinity and selectivity for AMPA and kainate receptors, providing a framework for the rational design of novel neurotherapeutics.
Willardiine, a non-proteinogenic amino acid originally isolated from the seeds of Acacia willardiana, has emerged as a valuable scaffold in neuroscience research. Its structural analogy to the neurotransmitter glutamate (B1630785) allows it to interact with ionotropic glutamate receptors (iGluRs), specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptor subtypes.[1][2][3] These receptors are critical for mediating fast excitatory synaptic transmission in the central nervous system, and their dysfunction is implicated in a range of neurological and psychiatric disorders.[1][4] This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of willardiine analogs, detailing how specific chemical modifications influence their potency, selectivity, and functional activity as agonists or antagonists at AMPA and kainate receptors.
Core Principles of Willardiine SAR
The pharmacological profile of willardiine analogs is primarily dictated by substitutions at two key positions of the uracil (B121893) ring: the 5-position and the N3-position. The stereochemistry of the α-amino acid moiety is also a critical determinant of activity.
-
5-Position Substitution: Modifications at this position are instrumental in tuning the selectivity between AMPA and kainate receptors. Generally, the introduction of small, electron-withdrawing groups tends to favor AMPA receptor activity, while larger, more lipophilic substituents enhance affinity for kainate receptors, particularly those containing the GluK5 subunit. For instance, 5-fluorowillardiine is a potent and selective AMPA receptor agonist, whereas 5-iodowillardiine demonstrates high selectivity for GluK5-containing kainate receptors. The size of the substituent at the 5-position has been shown to directly correlate with the degree of receptor activation and desensitization, providing a structural basis for partial agonism.
-
N3-Position Substitution: Alkylation or arylation at the N3-position of the uracil ring represents a pivotal strategy for converting willardiine agonists into antagonists. The introduction of a substituent bearing a terminal carboxylic acid group, such as a carboxyalkyl or carboxybenzyl moiety, is a key structural feature for achieving antagonism at both AMPA and kainate receptors.
-
Stereochemistry: The biological activity of willardiine analogs is highly dependent on the stereochemistry of the alanine (B10760859) side chain. The (S)-enantiomer is consistently the more active form for both agonist and antagonist compounds, highlighting the stereospecific nature of the ligand-receptor interaction.
Quantitative Structure-Activity Relationship Data
The following tables summarize the quantitative SAR data for a selection of key willardiine analogs, providing insights into their binding affinities and functional potencies at various AMPA and kainate receptor subtypes.
Table 1: Agonist Activity of 5-Substituted Willardiine Analogs
| Compound | 5-Substituent | Receptor Target | Potency (EC50, µM) | Reference |
| Willardiine | -H | AMPA/Kainate | 45 | |
| 5-Fluorowillardiine | -F | AMPA | 1.5 | |
| 5-Bromowillardiine | -Br | AMPA/Kainate | Potent agonist | |
| 5-Iodowillardiine | -I | Kainate (GluK5) | Selective agonist | |
| 5-Trifluoromethylwillardiine | -CF3 | Kainate | 0.07 | |
| 5-Nitro-willardiine | -NO2 | AMPA | > 5-chlorowillardiine | |
| 5-Cyanowillardiine | -CN | AMPA | > 5-chlorowillardiine | |
| 5-Methylwillardiine | -CH3 | AMPA | 251 |
Table 2: Antagonist Activity of N3-Substituted Willardiine Analogs
| Compound | N3-Substituent | 5-Substituent | Receptor Target | Potency (IC50/KD, µM) | Reference |
| UBP275 | -CH2COOH | -H | AMPA | 287 (IC50) | |
| UBP277 | -(CH2)2COOH | -H | AMPA | 23.8 (IC50) | |
| UBP277 | -(CH2)2COOH | -H | Kainate | 73.1 (KD) | |
| UBP279 | -(CH2)3COOH | -H | AMPA | 136 (IC50) | |
| UBP279 | -(CH2)3COOH | -H | Kainate | 60.5 (KD) | |
| UBP291 | -(CH2)2COOH | -I | Kainate | 9.83 (KD) | |
| UBP301 | -CH2-Ph-2-COOH | -I | Kainate | 5.94 (KD) | |
| UBP304 | -CH2-Thiophene-2-COOH | -H | Kainate (GluK5) | 0.105 (KD) |
Experimental Protocols
The characterization of willardiine analogs relies on a combination of binding assays and functional assays to determine their affinity, potency, and efficacy at AMPA and kainate receptors.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a willardiine analog for a specific receptor subtype. These assays involve the use of a radiolabeled ligand that is known to bind to the receptor of interest.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a specific receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., HEK293 cells transfected with a specific AMPA or kainate receptor subunit).
-
Radiolabeled ligand (e.g., [3H]-AMPA, [3H]-kainate).
-
Test compound (willardiine analog).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a suitable buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of bound radioligand as a function of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
Electrophysiological Recordings
Electrophysiological techniques, such as two-electrode voltage clamp or patch-clamp recording, are used to measure the functional activity of willardiine analogs on ion channels.
Objective: To determine the potency (EC50) and efficacy of an agonist or the inhibitory constant (IC50) of an antagonist.
Materials:
-
Xenopus oocytes or cultured neurons expressing the target receptor.
-
Recording chamber.
-
Microelectrodes.
-
Amplifier and data acquisition system.
-
External recording solution (e.g., containing physiological concentrations of ions).
-
Agonist or antagonist solutions.
Procedure:
-
Cell Preparation: Prepare Xenopus oocytes or cultured neurons expressing the receptor of interest.
-
Recording Setup: Place the cell in a recording chamber and impale it with one or two microelectrodes filled with an appropriate internal solution.
-
Voltage Clamp: Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Drug Application: Perfuse the recording chamber with solutions containing known concentrations of the willardiine analog.
-
Current Measurement: Record the ion current elicited by the application of the compound.
-
Data Analysis: For agonists, plot the current amplitude as a function of the drug concentration to determine the EC50 value. For antagonists, co-apply a fixed concentration of an agonist with varying concentrations of the antagonist to determine the IC50 value.
Visualizing the Molecular Landscape
The following diagrams illustrate key concepts related to the SAR of willardiine analogs and the experimental workflows used to characterize them.
Conclusion
The willardiine scaffold has proven to be a remarkably versatile platform for the design of potent and selective ligands for AMPA and kainate receptors. The well-defined structure-activity relationships, particularly concerning substitutions at the 5- and N3-positions of the uracil ring, provide a clear roadmap for medicinal chemists. By leveraging this knowledge, researchers can rationally design novel willardiine analogs with tailored pharmacological profiles, paving the way for the development of new therapeutic agents for a host of neurological and psychiatric conditions. The continued exploration of this chemical space holds significant promise for advancing our understanding of glutamate receptor function and for delivering innovative treatments to patients in need.
References
- 1. Therapeutic Potential of Kainate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kainate receptor signaling in pain pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kainate receptors coming of age: milestones of two decades of research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Structure and gating of kainate receptors [frontiersin.org]
Unveiling the Kainate Receptor Binding Profile of DL-Willardiine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity and functional activity of DL-Willardiine and its derivatives at kainate receptor subtypes. While direct quantitative binding affinity data for the parent compound, this compound, across individual kainate receptor subtypes (GluK1-5) is not extensively available in the public domain, this document synthesizes the existing functional data and structure-activity relationships derived from key analogues to offer a comprehensive understanding of its interaction with these important ionotropic glutamate (B1630785) receptors.
Executive Summary
This compound is a heterocyclic amino acid that acts as a weak partial agonist at kainate-preferring receptors. Its derivatives, particularly substitutions at the 5-position of the uracil (B121893) ring, have been instrumental in elucidating the pharmacological and structural nuances of both AMPA and kainate receptors. Notably, (S)-5-iodowillardiine emerges as a selective agonist for GluK5-containing kainate receptors, highlighting the potential for developing subtype-selective ligands based on the willardiine scaffold. This guide details the functional potencies of willardiine analogues, outlines the experimental methodologies used to determine these activities, and visualizes the associated signaling pathways and experimental workflows.
Data Presentation: Functional Potency of Willardiine Analogues
Direct binding affinity values (Ki or IC50) for this compound at recombinant kainate receptor subtypes are not readily found in published literature. The available data primarily consists of functional potencies (EC50 values) determined through electrophysiological studies on native and recombinant receptors. The following table summarizes the reported functional data for (S)-Willardiine and its key derivatives.
| Compound | Receptor/Preparation | Assay Type | Parameter | Value | Reference |
| (S)-Willardiine | AMPA/Kainate Receptors (Hippocampal Neurons) | Whole-cell recording | EC50 | 45 µM | [1][2][3] |
| (S)-5-Fluorowillardiine | Kainate-preferring Receptors (DRG Neurons) | Voltage Clamp | EC50 | 69 µM | [4] |
| (S)-5-Iodowillardiine | Kainate-preferring Receptors (DRG Neurons) | Voltage Clamp | - | More potent than kainate | [4] |
| (S)-5-Trifluoromethylwillardiine | Kainate-preferring Receptors (DRG Neurons) | Voltage Clamp | EC50 | 70 nM | |
| UBP296 (a willardiine derivative) | Human GluK7 | Competition Binding Assay ([³H]kainate) | Ki | 374 ± 122 µM |
Note: The data for DRG neurons reflects activity at kainate-preferring receptors, which are known to be rich in GluK5 subunits.
Structure-Activity Relationship of Willardiine Derivatives
The study of willardiine analogues has revealed key structural determinants for affinity and selectivity at kainate receptors.
-
5-Position Substitution: The nature of the substituent at the 5-position of the uracil ring is a critical determinant of selectivity between AMPA and kainate receptors. Larger, lipophilic groups at this position tend to favor kainate receptor activity. For instance, the substitution of iodine at the 5-position in (S)-5-iodowillardiine confers selectivity for GluK5-containing kainate receptors.
-
Stereochemistry: The (S)-enantiomer of willardiine derivatives is generally the more active form at both AMPA and kainate receptors.
-
N3-Position Substitution: Modifications at the N3 position of the uracil ring can convert willardiine agonists into antagonists of both AMPA and kainate receptors.
Experimental Protocols
The characterization of this compound and its analogues at kainate receptors has primarily relied on electrophysiological techniques, particularly whole-cell voltage-clamp recordings from neurons endogenously or recombinantly expressing these receptors.
Whole-Cell Voltage-Clamp Electrophysiology on Dorsal Root Ganglion (DRG) Neurons
This protocol is adapted from studies investigating the effects of willardiine derivatives on native kainate-preferring receptors.
1. Cell Preparation:
- Dorsal root ganglia are dissected from neonatal rats.
- Ganglia are enzymatically dissociated using a combination of collagenase and dispase to obtain a single-cell suspension of neurons.
- Neurons are plated on laminin-coated glass coverslips and cultured for 1-2 days.
2. Electrophysiological Recording:
- Coverslips with adherent neurons are transferred to a recording chamber on the stage of an inverted microscope.
- The standard extracellular solution contains (in mM): 150 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.
- Patch pipettes are pulled from borosilicate glass and have a resistance of 3-5 MΩ when filled with an internal solution containing (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, with the pH adjusted to 7.2.
- Whole-cell recordings are established in voltage-clamp mode, with the holding potential typically set at -60 mV.
3. Drug Application:
- This compound and its analogues are dissolved in the extracellular solution to the desired concentrations.
- A rapid solution exchange system is used to apply the agonists to the recorded neuron for a defined duration.
4. Data Acquisition and Analysis:
- Membrane currents are recorded using an appropriate amplifier and digitized for computer analysis.
- The peak amplitude of the inward current evoked by the agonist is measured.
- Dose-response curves are constructed by plotting the normalized peak current amplitude against the logarithm of the agonist concentration.
- The EC50 value (the concentration of agonist that produces 50% of the maximal response) is determined by fitting the dose-response data with the Hill equation.
Mandatory Visualizations
Signaling Pathways
Kainate receptors are ionotropic, meaning their activation directly leads to the opening of an ion channel permeable to Na⁺ and K⁺, and in some subunit combinations, Ca²⁺. This ion influx results in membrane depolarization and subsequent downstream signaling events.
Caption: Kainate receptor signaling cascade initiated by an agonist.
Experimental Workflow
The following diagram illustrates the typical workflow for a whole-cell electrophysiology experiment to determine the functional potency of a compound like this compound.
Caption: Workflow for electrophysiological characterization.
Logical Relationships
The relationship between the structure of willardiine derivatives and their kainate receptor selectivity can be visualized as follows.
Caption: Structure-activity relationships of willardiine derivatives.
References
- 1. Activation and desensitization of AMPA/kainate receptors by novel derivatives of willardiine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation and desensitization of AMPA/kainate receptors by novel derivatives of willardiine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Willardiines differentiate agonist binding sites for kainate- versus AMPA-preferring glutamate receptors in DRG and hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Neuroscientific Journey of DL-Willardiine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-Willardiine, a non-proteinogenic amino acid originally isolated from the seeds of Acacia willardiana, has carved a significant niche in the field of neuroscience. Initially identified in 1959, this compound and its synthetic analogs have become invaluable pharmacological tools for dissecting the complex roles of ionotropic glutamate (B1630785) receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptor subtypes. This technical guide provides an in-depth exploration of the discovery, history, and neuroscientific applications of this compound. It details the quantitative pharmacological data, comprehensive experimental protocols, and the intricate signaling pathways associated with this pivotal molecule, offering a comprehensive resource for researchers and drug development professionals.
Discovery and History
The journey of this compound began in 1959 when R. Gmelin isolated the compound from the seeds of the Acacia willardiana plant.[1] It was identified as a free, non-protein amino acid. Subsequent research established that the L-isomer, (S)-Willardiine, is the biologically active enantiomer.[2] In the realm of neuroscience, this compound gained prominence for its action as an excitotoxin, a substance that can cause nerve cell damage through excessive stimulation. This excitotoxic activity was later attributed to its function as a partial agonist at two major subtypes of ionotropic glutamate receptors: AMPA and kainate receptors.[1][3]
The development of synthetic analogs of Willardiine, particularly halogenated derivatives, proved to be a turning point in glutamate receptor research. These analogs exhibited differential selectivity for AMPA and kainate receptors, allowing for more precise pharmacological dissection of their respective functions. For instance, (S)-5-fluorowillardiine emerged as a potent and selective AMPA receptor agonist, while (S)-5-iodowillardiine demonstrated significant selectivity for certain kainate receptor subunits.[4] This family of compounds has been instrumental in characterizing the structure, function, and pharmacology of non-NMDA receptors.
Pharmacological Data: A Quantitative Overview
The pharmacological activity of this compound and its key analogs at AMPA and kainate receptors has been quantified through various electrophysiological and binding assays. The following tables summarize the available data, providing a comparative view of their potency and selectivity.
Table 1: Agonist Potency (EC50) of Willardiine Analogs at AMPA and Kainate Receptors
| Compound | Receptor Type | Preparation | EC50 (µM) | Reference |
| (S)-Willardiine | AMPA/Kainate | Mouse Embryonic Hippocampal Neurons | 45 | |
| (S)-5-Fluorowillardiine | AMPA/Kainate | Mouse Embryonic Hippocampal Neurons | 1.5 | |
| (R,S)-AMPA | AMPA/Kainate | Mouse Embryonic Hippocampal Neurons | 11 | |
| (S)-5-Iodowillardiine | Kainate-preferring | Dorsal Root Ganglion Neurons | Potent agonist | |
| (S)-5-Trifluoromethylwillardiine | Kainate-preferring | Dorsal Root Ganglion Neurons | 0.07 | |
| (S)-5-Fluorowillardiine | Kainate-preferring | Dorsal Root Ganglion Neurons | 69 | |
| (S)-5-Fluorowillardiine | AMPA-preferring | Hippocampal Neurons | 1.5 | |
| (S)-5-Methylwillardiine | AMPA-preferring | Hippocampal Neurons | 251 |
Table 2: Binding Affinity (Ki) of (S)-(-)-5-Iodowillardiine at Human Kainate Receptor Subtypes
| Compound | Receptor Subtype | Ki (nM) | Reference |
| (S)-(-)-5-Iodowillardiine | hGluK1 (hGluR5) | 0.24 |
Key Experimental Protocols
The characterization of this compound's neuropharmacological profile has relied on a variety of experimental techniques. Below are detailed methodologies for two fundamental experimental approaches.
Receptor Binding Assay: Determining Ligand Affinity
This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound (e.g., this compound) for a specific glutamate receptor subtype.
Objective: To determine the inhibition constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Receptor Source: Cell membranes prepared from a cell line stably expressing the human glutamate receptor subtype of interest (e.g., hGluK1).
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]kainate).
-
Test Compound: this compound or its analogs.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/B).
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: Receptor membranes, radioligand (at a concentration close to its Kd), and assay buffer.
-
Non-specific Binding: Receptor membranes, radioligand, and a high concentration of a non-labeled known ligand (e.g., 1 mM L-glutamate) to saturate the receptors.
-
Competitive Binding: Receptor membranes, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology: Measuring Receptor Function
This protocol describes how to measure the currents evoked by this compound on cultured neurons, providing insights into its agonist properties and the kinetics of the receptors it activates.
Objective: To record and characterize the ion currents mediated by AMPA/kainate receptors upon application of this compound.
Materials:
-
Cell Culture: Primary neuronal culture (e.g., mouse embryonic hippocampal neurons) or a cell line expressing the receptor of interest.
-
External (Bath) Solution: Artificial cerebrospinal fluid (aCSF) containing (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4.
-
Internal (Pipette) Solution: Containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH adjusted to 7.2.
-
Test Compound: this compound or its analogs dissolved in the external solution.
-
Patch-Clamp Rig: Inverted microscope, micromanipulator, amplifier, data acquisition system.
-
Borosilicate Glass Pipettes.
Procedure:
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Cell Preparation: Place the coverslip with cultured neurons in the recording chamber on the microscope stage and perfuse with external solution.
-
Establishing a Giga-seal: Under visual guidance, carefully approach a neuron with the micropipette. Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Voltage Clamp: Clamp the neuron's membrane potential at a holding potential (e.g., -60 mV) to record agonist-evoked currents.
-
Agonist Application: Rapidly apply the external solution containing the test compound (this compound) to the neuron using a fast perfusion system.
-
Data Recording: Record the inward current evoked by the agonist. To construct a dose-response curve, apply a range of agonist concentrations.
-
Data Analysis:
-
Measure the peak amplitude of the evoked current for each agonist concentration.
-
Plot the normalized peak current against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response).
-
Analyze the kinetics of the current, such as the rise time and decay time, to understand receptor activation and desensitization.
-
Signaling Pathways
Activation of AMPA and kainate receptors by this compound and its analogs initiates a cascade of intracellular events. While the primary function of these receptors is to mediate ion flux, there is growing evidence for their involvement in metabotropic signaling.
AMPA Receptor Signaling
Upon binding of an agonist like Willardiine, AMPA receptors undergo a conformational change, opening their ion channel pore. This allows the influx of Na+ and, for some subunit compositions, Ca2+ ions, leading to depolarization of the postsynaptic membrane. Beyond this canonical ionotropic function, AMPA receptors can also engage in intracellular signaling cascades. For example, they can interact with and activate the Src-family tyrosine kinase Lyn, which in turn can activate the mitogen-activated protein kinase (MAPK) pathway, ultimately influencing gene expression, such as that of brain-derived neurotrophic factor (BDNF).
Kainate Receptor Signaling
Kainate receptors exhibit a dual signaling mechanism. Like AMPA receptors, they form ion channels permeable to Na+ and Ca2+, contributing to postsynaptic depolarization. However, they can also signal through a metabotropic pathway, often involving G-proteins. This non-canonical signaling can modulate neurotransmitter release presynaptically and influence neuronal excitability. For instance, activation of axonal GluK1-containing kainate receptors can couple to phospholipase C (PLC) activation.
Conclusion
From its discovery in a leguminous plant to its widespread use in neuroscience laboratories, this compound has proven to be a remarkably versatile and informative molecule. The ability of its analogs to selectively target AMPA and kainate receptor subtypes has been crucial in advancing our understanding of excitatory neurotransmission and its role in both physiological and pathological processes. The detailed pharmacological data and experimental protocols presented in this guide are intended to serve as a valuable resource for researchers seeking to further unravel the complexities of the glutamatergic system and to develop novel therapeutic strategies for a range of neurological disorders.
References
- 1. Kainate Receptor Signaling in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation and desensitization of AMPA/kainate receptors by novel derivatives of willardiine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kainate receptor signaling in pain pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kainate receptors exhibit differential sensitivities to (S)-5-iodowillardiine - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Pharmacokinetic and Pharmacodynamic Profile of DL-Willardiine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Willardiine, a non-proteinogenic amino acid originally isolated from the seeds of Acacia willardiana, is a notable excitatory amino acid that acts as a partial agonist at ionotropic glutamate (B1630785) receptors. Specifically, it targets the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptor subtypes, which are critical mediators of fast excitatory neurotransmission in the central nervous system.[1] Due to its activity at these receptors, this compound and its synthetic analogs have become valuable pharmacological tools for investigating the structure and function of non-NMDA glutamate receptors.[1][2]
This technical guide provides a comprehensive overview of the available in vitro pharmacokinetic and pharmacodynamic properties of this compound. It is important to note that while the pharmacodynamics, particularly receptor binding and activation, have been a primary focus of research, a complete in vitro pharmacokinetic profile, including detailed metabolic stability, cell permeability, and plasma protein binding data, is not extensively documented in the current scientific literature. This guide will summarize the known quantitative data, detail relevant experimental protocols, and highlight areas where further investigation is warranted.
In Vitro Pharmacodynamics: Receptor Activity
The primary in vitro activity of this compound is its partial agonism at AMPA and kainate receptors. The (S)-enantiomer is the biologically active form.[3] The interaction of willardiine and its analogs with these receptors leads to the opening of ligand-gated ion channels, resulting in an influx of cations and subsequent neuronal depolarization. The potency and efficacy of willardiine and its derivatives can vary significantly depending on the specific receptor subunit composition and substitutions on the willardiine molecule itself.[4]
Quantitative Analysis of Receptor Agonism
The potency of this compound and its analogs is typically quantified by their half-maximal effective concentration (EC50), which represents the concentration of the compound required to elicit 50% of the maximal response. The following table summarizes the reported EC50 values for willardiine and some of its key synthetic analogs at AMPA/kainate receptors, primarily from studies on mouse embryonic hippocampal neurons.
| Compound | Receptor Target | EC50 (µM) | Relative Potency Notes |
| (S)-Willardiine | AMPA/Kainate Receptors | 45 | Baseline potency. |
| (R,S)-AMPA | AMPA/Kainate Receptors | 11 | Willardiine is approximately 4-fold less potent than AMPA. |
| (S)-5-Fluorowillardiine | AMPA/Kainate Receptors | 1.5 | Approximately 30-fold more potent than willardiine and 7-fold more potent than AMPA. |
| (S)-5-Bromowillardiine | AMPA/Kainate Receptors | Not specified, but potent | A potent agonist with rapid but incomplete desensitization. |
| (S)-5-Iodowillardiine | AMPA/Kainate Receptors | Not specified | A weakly desensitizing agonist. |
The addition of a halogen at the 5-position of the uracil (B121893) ring generally increases the binding affinity and stability of willardiine analogs for AMPA receptors. The potency sequence for these analogs at AMPA/kainate receptors has been reported as: fluoro > nitro > chloro ≈ bromo > iodo > willardiine.
Experimental Protocols
The characterization of this compound's in vitro pharmacodynamics has relied on several key experimental techniques, primarily whole-cell electrophysiology and radioligand binding assays.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents evoked by the application of willardiine or its analogs to neurons expressing AMPA and kainate receptors.
-
Cell Preparation: Primary cultures of embryonic mouse hippocampal neurons are commonly used. These neurons endogenously express the target receptors.
-
Recording: A glass micropipette forms a high-resistance seal with the cell membrane of a single neuron. The membrane patch is then ruptured to allow for "whole-cell" recording of ion channel activity. The neuron is voltage-clamped to a specific holding potential.
-
Agonist Application: A solution containing a known concentration of willardiine or an analog is rapidly applied to the neuron.
-
Data Acquisition: The resulting inward current, carried by the influx of cations through the activated receptor channels, is measured.
-
Dose-Response Analysis: By applying a range of agonist concentrations and measuring the corresponding current amplitudes, a dose-response curve can be generated, from which the EC50 value is calculated.
Radioligand Binding Assays
These assays are employed to determine the binding affinity of willardiine analogs for specific glutamate receptor subtypes.
-
Receptor Preparation: Cloned human glutamate receptor subtypes (e.g., hGluR1, hGluR2, hGluR4, hGluR5) are expressed in a suitable cell line, such as Human Embryonic Kidney (HEK-293) cells. Membranes from these cells, rich in the receptor of interest, are then isolated.
-
Competitive Binding: The cell membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]AMPA or a radiolabeled willardiine analog like --INVALID-LINK--F-Willardiine) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: After incubation, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. This value can be converted to a binding affinity constant (Ki) to reflect the true affinity of the compound for the receptor.
Signaling Pathways and Experimental Workflows
Willardiine-Induced Receptor Activation and Signaling
The binding of this compound to the ligand-binding domain of an AMPA or kainate receptor induces a conformational change in the receptor protein. This change opens the integral ion channel, allowing for the influx of cations, primarily Na⁺ and in some cases Ca²⁺, leading to depolarization of the neuronal membrane.
Caption: Agonist binding of this compound to AMPA/kainate receptors.
Workflow for a Competitive Radioligand Binding Assay
The following diagram illustrates the typical steps involved in determining the binding affinity of a compound like this compound using a competitive radioligand binding assay.
Caption: Workflow of a competitive radioligand binding assay.
Limitations and Future Directions
While the pharmacodynamics of this compound at glutamate receptors are relatively well-characterized in vitro, there is a significant lack of data regarding its broader pharmacokinetic properties. Key areas that require further investigation include:
-
Metabolic Stability: Studies using liver microsomes or hepatocytes are needed to understand the metabolic fate of this compound and identify any potential metabolites.
-
Cell Permeability: Assays such as the Caco-2 permeability assay would provide insight into the potential for oral absorption and blood-brain barrier penetration.
-
Plasma Protein Binding: Determining the extent to which this compound binds to plasma proteins is crucial for understanding its free drug concentration and pharmacological activity in vivo.
-
Enzymatic Stability: The stability of this compound in the presence of various enzymes found in biological matrices would inform its suitability for different experimental conditions and routes of administration.
References
- 1. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation and desensitization of AMPA/kainate receptors by novel derivatives of willardiine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of willardiine and 6-azawillardiine analogs: pharmacological characterization on cloned homomeric human AMPA and kainate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
DL-Willardiine as a Tool to Study Glutamate Receptor Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Willardiine, a non-proteinogenic amino acid originally isolated from the seeds of Acacia willardiana, serves as a crucial pharmacological tool for the investigation of ionotropic glutamate (B1630785) receptors (iGluRs). As a partial agonist for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, this compound and its synthetic derivatives have enabled detailed exploration of the structure, function, and pharmacology of these key players in excitatory neurotransmission.[1][2] This guide provides an in-depth overview of this compound's properties, its application in research, detailed experimental protocols, and the signaling pathways it modulates.
Mechanism of Action and Receptor Selectivity
This compound and its analogs interact with the ligand-binding domains of AMPA and kainate receptors, inducing conformational changes that lead to ion channel opening.[2] The degree of agonism and the selectivity for either AMPA or kainate receptors are heavily influenced by substitutions on the uracil (B121893) ring of the willardiine molecule.[1][3]
-
Agonist Activity: The parent compound, (S)-willardiine, is a partial agonist at AMPA receptors. Halogenation at the 5-position of the uracil ring significantly alters its pharmacological profile. For instance, (S)-5-fluorowillardiine is a potent and selective AMPA receptor agonist, whereas (S)-5-iodowillardiine shows marked selectivity for kainate receptors. This differential selectivity makes these analogs invaluable for distinguishing between AMPA and kainate receptor-mediated effects in neuronal preparations.
-
Antagonist Development: Interestingly, substitutions at the N3 position of the uracil ring can convert willardiine derivatives into competitive antagonists of both AMPA and kainate receptors. This has led to the development of novel research tools for blocking iGluR activity.
Quantitative Data: Receptor Affinity and Potency
The following tables summarize the binding affinities (Ki), half-maximal inhibitory concentrations (IC50), and half-maximal effective concentrations (EC50) of this compound and its key analogs at AMPA and kainate receptors.
Table 1: Potency of Willardiine Analogs at AMPA/Kainate Receptors
| Compound | Receptor Type | EC50 (µM) | Reference |
| (S)-Willardiine | AMPA/Kainate | 45 | |
| (S)-5-Fluorowillardiine | AMPA/Kainate | 1.5 | |
| (R,S)-AMPA | AMPA/Kainate | 11 | |
| 5-Trifluoromethylwillardiine | Kainate-preferring | 0.07 | |
| 5-Fluorowillardiine | Kainate-preferring | 69 | |
| 5-Fluorowillardiine | AMPA-preferring | 1.5 | |
| 5-Methylwillardiine | AMPA-preferring | 251 |
Table 2: Inhibition of (S)-[3H]AMPA Binding by Willardiine Analogs
| Compound | IC50 (µM) |
| (S)-5-Fluorowillardiine | > (S)-5-Nitrowillardiine |
| (S)-5-Nitrowillardiine | > (S)-5-Trifluoromethylwillardiine |
| (S)-5-Trifluoromethylwillardiine | > (S)-5-Bromowillardiine |
| (S)-5-Bromowillardiine | ~ (S)-5-Chlorowillardiine |
| (S)-5-Chlorowillardiine | > (S)-5-Cyanowillardiine |
| (S)-5-Cyanowillardiine | > (S)-Willardiine |
| (S)-Willardiine | > (S)-5-Iodowillardiine |
| (S)-5-Iodowillardiine | > (S)-6-Methylwillardiine |
| (S)-6-Methylwillardiine | > (S)-5-Methylwillardiine |
This rank order of potency is derived from a study that did not provide specific IC50 values for all compounds but established their relative potencies.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents mediated by AMPA and kainate receptors in response to the application of this compound or its analogs.
3.1.1. Cell Preparation
-
Prepare acute brain slices (e.g., from hippocampus or cortex) or cultured neurons.
-
For brain slices, use a vibratome to obtain slices of 250-350 µm thickness in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
aCSF composition (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 D-glucose, 2 CaCl2, and 1 MgCl2, bubbled with 95% O2/5% CO2.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
3.1.2. Recording
-
Transfer a slice or coverslip with cultured neurons to the recording chamber of an upright microscope and perfuse with oxygenated aCSF.
-
Visualize neurons using differential interference contrast (DIC) optics.
-
Prepare patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with internal solution.
-
Internal solution composition (in mM): 135 CsMeSO3, 8 NaCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, and 0.3 Na-GTP, with pH adjusted to 7.2-7.3 with CsOH.
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Voltage-clamp the neuron at a holding potential of -70 mV to primarily record AMPA receptor-mediated currents. To isolate NMDA receptor currents, the holding potential can be shifted to a more depolarized level (e.g., +40 mV) to relieve the Mg2+ block.
-
Apply this compound or its analogs via bath application or a faster local perfusion system.
-
Record inward currents in response to agonist application using an appropriate amplifier and data acquisition software.
3.1.3. Pharmacological Isolation
-
To isolate AMPA receptor currents, include an NMDA receptor antagonist (e.g., 50 µM APV) in the aCSF.
-
To isolate kainate receptor currents, a selective AMPA receptor antagonist (e.g., GYKI 53655) can be used.
Radioligand Binding Assay
This method is used to determine the binding affinity of this compound and its analogs to AMPA or kainate receptors.
3.2.1. Membrane Preparation
-
Homogenize brain tissue (e.g., rat cerebral cortex) in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the synaptic membranes.
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation step.
-
Resuspend the final pellet in the assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
3.2.2. Binding Assay
-
The assay is typically performed in a 96-well plate format.
-
To each well, add:
-
A fixed amount of membrane preparation (e.g., 50-100 µg of protein).
-
A fixed concentration of a suitable radioligand (e.g., [3H]-AMPA for AMPA receptors or [3H]-kainate for kainate receptors).
-
Varying concentrations of the unlabeled competitor (this compound or its analogs).
-
-
For determining non-specific binding, add a high concentration of a known unlabeled ligand (e.g., L-glutamate).
-
Incubate the plates at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3.2.3. Data Analysis
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound, by activating AMPA and kainate receptors, can trigger downstream signaling cascades that are crucial for synaptic plasticity and neuronal function.
// Nodes Willardiine [label="this compound\n(or analog)", fillcolor="#FBBC05", fontcolor="#202124"]; AMPAR [label="AMPA Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ion_Influx [label="Na+/Ca2+ Influx", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Depolarization [label="Depolarization", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK_ERK [label="MAPK/ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; CREB [label="CREB", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gene_Expression [label="Gene Expression &\nSynaptic Plasticity", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Willardiine -> AMPAR [label="activates"]; AMPAR -> Ion_Influx [label="mediates"]; Ion_Influx -> Depolarization; Ion_Influx -> PI3K [label="activates"]; PI3K -> MEK [label="activates"]; MEK -> MAPK_ERK [label="activates"]; MAPK_ERK -> CREB [label="phosphorylates"]; CREB -> Gene_Expression [label="regulates"]; } dot Caption: AMPA Receptor Signaling Pathway Activated by this compound.
// Nodes Willardiine [label="this compound\n(or analog)", fillcolor="#FBBC05", fontcolor="#202124"]; KAR [label="Kainate Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ionotropic [label="Ionotropic Signaling", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Metabotropic [label="Metabotropic Signaling", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Ion_Influx [label="Na+/K+ Influx", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; G_Protein [label="G-protein\n(Gi/Go)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Depolarization [label="Depolarization", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Effector [label="Downstream\nEffectors", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Modulation [label="Modulation of\nNeurotransmitter Release", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Willardiine -> KAR [label="activates"]; KAR -> Ionotropic; KAR -> Metabotropic; Ionotropic -> Ion_Influx; Ion_Influx -> Depolarization; Metabotropic -> G_Protein [label="couples to"]; G_Protein -> Effector [label="activates"]; Effector -> Modulation; } dot Caption: Dual Signaling Pathways of Kainate Receptors.
Experimental Workflow
The following diagram illustrates a typical workflow for characterizing a novel willardiine analog.
// Nodes Start [label="Synthesize Novel\nWillardiine Analog", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Binding_Assay [label="Radioligand Binding Assay\n(Determine Ki at AMPA/Kainate Receptors)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Electrophysiology [label="Whole-Cell Electrophysiology\n(Determine EC50 and Efficacy)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis and\nStructure-Activity Relationship (SAR)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Signaling_Study [label="Investigate Downstream\nSignaling Pathways\n(e.g., Western Blot for pERK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; In_Vivo [label="In Vivo Studies\n(e.g., Behavioral Models)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Conclusion [label="Characterize Pharmacological\nProfile of Analog", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Binding_Assay; Start -> Electrophysiology; Binding_Assay -> Data_Analysis; Electrophysiology -> Data_Analysis; Data_Analysis -> Signaling_Study; Data_Analysis -> In_Vivo; Signaling_Study -> Conclusion; In_Vivo -> Conclusion; } dot Caption: Workflow for Characterizing a Novel Willardiine Analog.
Conclusion
This compound and its extensive family of synthetic analogs remain indispensable tools in the field of neuroscience and pharmacology. Their varied agonist and antagonist activities, coupled with differential selectivities for AMPA and kainate receptor subtypes, provide researchers with a powerful chemical toolbox to dissect the roles of these receptors in synaptic transmission, plasticity, and neurological disorders. The detailed methodologies and understanding of the associated signaling pathways presented in this guide are intended to facilitate the effective use of these compounds in advancing our understanding of glutamate receptor function.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Willardiines differentiate agonist binding sites for kainate- versus AMPA-preferring glutamate receptors in DRG and hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuroexcitatory Profile of DL-Willardiine on Central Neurons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Willardiine, a naturally occurring non-protein amino acid originally isolated from the seeds of Acacia willardiana, has garnered significant interest in neuroscience research due to its potent neuroexcitatory properties. This technical guide provides an in-depth analysis of the cellular and molecular mechanisms underlying the effects of this compound and its derivatives on central neurons. By acting as a partial agonist at ionotropic glutamate (B1630785) receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptor subtypes, this compound serves as a valuable pharmacological tool for dissecting the roles of these receptors in synaptic transmission and neuronal excitability.[1][2] This document outlines the quantitative pharmacological data, detailed experimental methodologies used in its study, and visual representations of the associated signaling pathways and experimental workflows.
Quantitative Analysis of Willardiine Analogues' Activity
The excitatory effects of this compound and its synthetic analogues are primarily mediated through their interaction with AMPA and kainate receptors. The potency and efficacy of these compounds have been extensively quantified using various electrophysiological and binding assays. The following tables summarize the key quantitative data from studies on hippocampal and dorsal root ganglion (DRG) neurons.
| Compound | Receptor Preference | EC50 (µM) | Cell Type | Reference |
| (S)-Willardiine | AMPA/Kainate | 45 | Hippocampal Neurons | [3][4] |
| (S)-5-Fluorowillardiine | AMPA | 1.5 | Hippocampal Neurons | [3] |
| (R,S)-AMPA | AMPA | 11 | Hippocampal Neurons | |
| (S)-5-Iodowillardiine | Kainate | - | - | |
| (S)-5-Trifluoromethylwillardiine | Kainate | 0.07 | DRG Neurons | |
| (S)-5-Fluorowillardiine | Kainate | 69 | DRG Neurons | |
| (S)-5-Methylwillardiine | AMPA | 251 | Hippocampal Neurons |
Table 1: Potency of Willardiine Analogues at AMPA and Kainate Receptors. The half-maximal effective concentration (EC50) values indicate the concentration of the compound required to elicit 50% of the maximal response. A lower EC50 value signifies higher potency.
| Compound | Desensitization Effect | Receptor | Reference |
| (S)-5-Fluorowillardiine | Strong | AMPA/Kainate | |
| (S)-Willardiine | Strong | AMPA/Kainate | |
| (S)-5-Iodowillardiine | Weak | AMPA/Kainate | |
| Kainate | Weak | AMPA/Kainate |
Table 2: Desensitization Properties of Willardiine Analogues. Desensitization refers to the process where a receptor's response to an agonist decreases over time despite the continued presence of the agonist.
Experimental Protocols
The characterization of this compound's neuroexcitatory effects relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments cited in the literature.
Whole-Cell Patch-Clamp Electrophysiology
This technique is employed to record the ion currents flowing through the neuronal membrane in response to the application of Willardiine and its analogues.
-
Cell Preparation: Embryonic hippocampal neurons are cultured on cover slips.
-
Recording Setup: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition and brought into contact with the neuronal membrane.
-
Whole-Cell Configuration: A gentle suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage Clamp: The neuron's membrane potential is held at a constant value (e.g., -60 mV) by a voltage-clamp amplifier.
-
Agonist Application: Willardiine or its analogues are rapidly applied to the neuron via a fast perfusion system.
-
Data Acquisition: The resulting inward currents, carried primarily by Na+ and Ca2+ ions entering the cell through the activated AMPA/kainate receptors, are recorded and digitized for analysis.
Concentration-Jump Experiments
This method allows for the rapid application of agonists to isolated neurons, enabling the study of the kinetics of receptor activation and desensitization.
-
Neuron Isolation: Dorsal root ganglion (DRG) or hippocampal neurons are acutely dissociated and placed in a recording chamber.
-
Voltage Clamp: The neuron is voltage-clamped in the whole-cell configuration as described above.
-
Rapid Perfusion: A multi-barrel perfusion system is positioned near the neuron, allowing for the solution bathing the cell to be exchanged in milliseconds.
-
Agonist Application: The perfusion system is switched from a control solution to a solution containing a known concentration of a Willardiine analogue.
-
Kinetic Analysis: The rise time and decay rate of the elicited current provide information about the activation and desensitization kinetics of the receptors.
Calcium Imaging
This technique is used to visualize and quantify changes in intracellular calcium concentration, a key downstream effect of the activation of calcium-permeable AMPA and kainate receptors.
-
Indicator Loading: Cultured neurons are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2) or transfected with a genetically encoded calcium indicator (e.g., GCaMP).
-
Microscopy: The prepared neurons are placed on the stage of a fluorescence microscope equipped with a sensitive camera.
-
Baseline Measurement: A baseline fluorescence level is recorded before the application of any stimulus.
-
Agonist Application: this compound or an analogue is added to the extracellular solution.
-
Image Acquisition: A series of fluorescence images is captured over time.
-
Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration and is quantified to determine the magnitude and kinetics of the calcium influx.
Mandatory Visualizations
Signaling Pathway of this compound
The primary signaling pathway initiated by this compound involves the direct activation of ionotropic glutamate receptors, leading to cation influx and neuronal depolarization.
Caption: this compound binds to and activates AMPA/kainate receptors, leading to ion influx and neuroexcitation.
Experimental Workflow for Whole-Cell Electrophysiology
The following diagram illustrates the typical workflow for studying the effects of this compound using whole-cell patch-clamp electrophysiology.
Caption: A streamlined workflow for whole-cell patch-clamp recording of this compound-induced currents in neurons.
Logical Relationship of Willardiine Analog Potency
The structure-activity relationship of Willardiine analogues reveals that substitutions at the 5-position of the uracil (B121893) ring significantly impact their potency at AMPA and kainate receptors.
Caption: Potency hierarchy of 5-substituted Willardiine analogues at AMPA receptors in hippocampal neurons.
References
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Activation and desensitization of AMPA/kainate receptors by novel derivatives of willardiine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation and desensitization of AMPA/kainate receptors by novel derivatives of willardiine - PubMed [pubmed.ncbi.nlm.nih.gov]
molecular targets of DL-Willardiine beyond AMPA/kainate
An In-depth Technical Guide to the Molecular Targets of DL-Willardiine with a Focus Beyond AMPA/Kainate Receptors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, a naturally occurring excitotoxic amino acid, is a cornerstone pharmacological tool for studying ionotropic glutamate (B1630785) receptors (iGluRs). Its primary and most well-characterized molecular targets are the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. While the scientific literature extensively details the structure-activity relationships and physiological effects mediated through these receptors, there is a notable scarcity of evidence for significant, high-affinity molecular targets of this compound beyond this receptor class. This guide provides a comprehensive overview of willardiine's established pharmacology at AMPA and kainate receptors, summarizes the quantitative data, details relevant experimental protocols, and presents associated signaling pathways. It also addresses the current knowledge gap regarding non-AMPA/kainate targets, a critical consideration for the precise interpretation of experimental data in neuroscience and drug development.
Introduction: The Pharmacological Landscape of this compound
This compound, isolated from the seeds of Acacia willardiana, is a structural analogue of the neurotransmitter glutamate. Its rigid heterocyclic structure confers a high affinity for the ligand-binding domains of AMPA and kainate receptors, where it generally acts as a partial agonist.[1][2] This property has made willardiine and its synthetic derivatives invaluable for probing the function and structure of these receptors.[2][3] The vast body of research has focused on modifying the willardiine scaffold to create subtype-selective agonists and antagonists for AMPA and kainate receptors, highlighting these as its primary molecular targets.[3]
Primary Molecular Targets: AMPA and Kainate Receptors
The interaction of this compound with AMPA and kainate receptors is the most extensively studied aspect of its pharmacology. The affinity and efficacy of willardiine and its analogues can be modulated by substitutions on the uracil (B121893) ring.
Quantitative Data: Receptor Binding and Functional Activity
The following table summarizes the binding affinities (Ki) and functional potencies (EC50/IC50) of willardiine and its key derivatives at various AMPA and kainate receptor subunits.
| Compound | Receptor Subtype | Assay Type | Value | Reference |
| (S)-Willardiine | AMPA Receptors | Electrophysiology (Hippocampal Neurons) | EC50: 45 µM | |
| (S)-5-Fluorowillardiine | AMPA Receptors (hGluR1, hGluR2) | Binding Assay | High Affinity | |
| (S)-5-Fluorowillardiine | AMPA Receptors (Hippocampal Neurons) | Electrophysiology | EC50: 1.5 µM | |
| (S)-5-Iodowillardiine | Kainate Receptors (hGluR5) | Binding Assay | High Affinity | |
| (S)-5-Iodowillardiine | Kainate Receptors (DRG Neurons) | Electrophysiology | ||
| UBP302 ((S)-3-(2-Carboxybenzyl)willardiine) | Kainate Receptors (GluK5-containing) | Antagonist Assay | Potent Antagonist | |
| UBP310 | Kainate Receptors (GluR5-subtype) | Binding Assay | Nanomolar Affinity |
Experimental Protocols
2.2.1. Radioligand Binding Assays
-
Objective: To determine the binding affinity of willardiine derivatives for specific receptor subtypes.
-
Methodology:
-
Membranes from cells expressing a single subtype of human glutamate receptor (e.g., hGluR1, hGluR2, hGluR5) are prepared.
-
The membranes are incubated with a radiolabeled ligand (e.g., [³H]AMPA or [³H]kainate) of known high affinity and specificity.
-
Increasing concentrations of the unlabeled willardiine derivative are added to compete with the radioligand for binding to the receptor.
-
After incubation, the membranes are washed to remove unbound ligand, and the amount of bound radioactivity is measured using liquid scintillation counting.
-
The concentration of the willardiine derivative that inhibits 50% of the specific binding of the radioligand (IC50) is calculated and can be converted to a binding affinity constant (Ki).
-
2.2.2. Electrophysiological Recordings
-
Objective: To characterize the functional activity (agonist or antagonist) and potency of willardiine derivatives.
-
Methodology:
-
Whole-cell patch-clamp recordings are performed on neurons or cell lines expressing the target receptors (e.g., dorsal root ganglion neurons for kainate receptors, hippocampal neurons for AMPA receptors).
-
The cells are voltage-clamped, and the baseline current is recorded.
-
A known concentration of the willardiine derivative is applied to the cell, and the resulting change in membrane current is measured.
-
For agonists, a dose-response curve is generated by applying increasing concentrations of the compound to determine the EC50 value (the concentration that elicits a half-maximal response).
-
For antagonists, the ability of the compound to inhibit the current induced by a known agonist (e.g., AMPA or kainate) is measured to determine the IC50 or apparent KD value.
-
Signaling Pathways
Activation of AMPA and kainate receptors by willardiine leads to the influx of cations (primarily Na⁺ and Ca²⁺), resulting in membrane depolarization and the initiation of downstream signaling cascades.
References
Methodological & Application
Utilizing DL-Willardiine in Whole-Cell Patch Clamp Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Willardiine is a racemic mixture of the non-proteinogenic amino acid willardiine, originally isolated from the seeds of Acacia willardiana. It functions as a potent agonist at ionotropic glutamate (B1630785) receptors, specifically targeting α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2] This makes this compound and its analogs valuable pharmacological tools for probing the function of these receptors in the central nervous system. Alterations in AMPA and kainate receptor signaling are implicated in a variety of neurological disorders, making ligands like this compound relevant for therapeutic research.[3]
These application notes provide a comprehensive guide for utilizing this compound in whole-cell patch clamp experiments to characterize its effects on AMPA and kainate receptor-mediated currents. Detailed protocols for solution preparation, cell preparation, and electrophysiological recordings are provided, along with a summary of its pharmacological properties and a depiction of the relevant signaling pathways.
Pharmacological Profile of Willardiine and its Analogs
This compound and its derivatives exhibit a range of potencies and selectivities for AMPA and kainate receptors. The pharmacological effects are often dependent on the specific substituent on the uracil (B121893) ring of the willardiine molecule. The (S)-enantiomer is generally the more active form.[4] Below is a summary of reported EC50 values for willardiine and related compounds from whole-cell patch clamp studies.
| Compound | Receptor Type | Preparation | EC50 (µM) | Reference |
| (S)-Willardiine | AMPA-preferring | Hippocampal Neurons | ~110 | [5] |
| (S)-5-Fluorowillardiine | AMPA-preferring | Hippocampal Neurons | 1.5 | |
| (R,S)-AMPA | AMPA-preferring | Hippocampal Neurons | 11 | |
| Kainate | AMPA-preferring | Hippocampal Neurons | ~150 | |
| (S)-Willardiine | Kainate-preferring | Dorsal Root Ganglion (DRG) Neurons | >1000 | |
| (S)-5-Iodowillardiine | Kainate-preferring | Dorsal Root Ganglion (DRG) Neurons | 0.2 | |
| Kainate | Kainate-preferring | Dorsal Root Ganglion (DRG) Neurons | 48 |
Experimental Protocols
I. Solutions and Reagents
a. External (Bath) Solution (aCSF)
| Component | Concentration (mM) |
| NaCl | 126 |
| KCl | 3 |
| MgSO4 | 2 |
| CaCl2 | 2 |
| NaH2PO4 | 1.25 |
| NaHCO3 | 26.4 |
| D-Glucose | 10 |
Preparation: Prepare a 10x stock solution of all components except NaHCO3 and store at 4°C. On the day of the experiment, dilute the stock to 1x and add NaHCO3. Bubble the solution continuously with 95% O2 / 5% CO2 for at least 30 minutes before use. The final pH should be 7.4 and osmolarity should be adjusted to ~310 mOsm.
b. Internal (Pipette) Solution
| Component | Concentration (mM) |
| K-Gluconate | 130 |
| KCl | 10 |
| EGTA | 1 |
| HEPES | 10 |
| Mg-ATP | 4 |
| Na-GTP | 0.3 |
| Phosphocreatine | 10 |
Preparation: Dissolve all components in nuclease-free water. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm. Aliquot and store at -20°C. Thaw and filter through a 0.22 µm syringe filter before use.
c. This compound Stock Solution
Prepare a 10 mM stock solution of this compound in the external solution. Further dilutions to the desired final concentrations should be made fresh on the day of the experiment in the external solution.
II. Cell Preparation
These protocols can be adapted for primary neuronal cultures or acute brain slices.
a. Primary Neuronal Culture
-
Culture primary neurons (e.g., hippocampal or cortical neurons) on glass coverslips coated with an appropriate substrate (e.g., poly-L-lysine).
-
Use neurons for recording between 14 and 21 days in vitro.
b. Acute Brain Slice Preparation
-
Anesthetize the animal (e.g., mouse or rat) in accordance with institutional guidelines.
-
Perfuse transcardially with ice-cold, oxygenated slicing solution (a modified aCSF with higher MgCl2 and lower CaCl2).
-
Rapidly dissect the brain and prepare 250-350 µm thick slices in ice-cold, oxygenated slicing solution using a vibratome.
-
Transfer slices to a holding chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes to recover.
-
Maintain slices at room temperature in oxygenated aCSF until recording.
III. Whole-Cell Patch Clamp Recording
-
Transfer a coverslip with cultured neurons or a brain slice to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with oxygenated aCSF at a rate of 1-2 mL/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.
-
Approach a target neuron under visual guidance (e.g., DIC optics).
-
Apply gentle positive pressure to the pipette as it approaches the cell.
-
Upon contacting the cell membrane, release the positive pressure to form a Giga-ohm seal (>1 GΩ).
-
Apply brief, gentle suction to rupture the membrane and establish the whole-cell configuration.
-
Switch to voltage-clamp mode and hold the cell at a membrane potential of -60 mV or -70 mV.
-
Record baseline currents.
-
Apply this compound at various concentrations through the perfusion system.
-
Record the evoked inward currents. To isolate AMPA or kainate receptor-mediated currents, specific antagonists for other glutamate receptors (e.g., AP5 for NMDA receptors) can be included in the bath solution.
-
Wash out the drug and allow the current to return to baseline before applying the next concentration.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for a whole-cell patch clamp experiment and the signaling pathways activated by this compound.
Caption: Experimental workflow for whole-cell patch clamp analysis of this compound.
Caption: Signaling pathways activated by this compound at AMPA and kainate receptors.
Data Presentation and Analysis
The primary data obtained from these experiments will be current traces in response to this compound application.
-
Current-Voltage (I-V) Relationship: To determine the reversal potential and assess the ionic permeability of the channels activated by this compound, apply voltage ramps or steps in the presence of the agonist. Plot the peak current amplitude against the holding potential.
-
Dose-Response Curve: To determine the EC50 of this compound, apply a range of concentrations and measure the peak inward current at each concentration. Normalize the responses to the maximal response and plot against the logarithm of the agonist concentration. Fit the data with a Hill equation to calculate the EC50.
Troubleshooting
| Problem | Possible Cause | Solution |
| Unstable Giga-ohm seal | Dirty pipette tip or cell membrane; unhealthy cells | Use fresh, filtered solutions. Ensure cells are healthy. Try a different pipette. |
| No response to this compound | Low receptor expression; incorrect drug concentration; rundown of receptors | Use cells known to express AMPA/kainate receptors. Verify drug concentration. Record promptly after establishing whole-cell configuration. |
| High series resistance | Incomplete membrane rupture; small pipette tip | Apply additional gentle suction. Use a pipette with a slightly larger tip opening. |
| Rapid current rundown | Intracellular dialysis of essential components | Include ATP and GTP in the internal solution. Consider using the perforated patch technique. |
Conclusion
This compound is a valuable tool for investigating the physiological and pathophysiological roles of AMPA and kainate receptors. The protocols and information provided here offer a framework for conducting detailed electrophysiological characterizations of its effects using the whole-cell patch clamp technique. Careful experimental design and data analysis will yield valuable insights into the function of these critical excitatory neurotransmitter receptors.
References
- 1. Allosteric coupling of sub-millisecond clamshell motions in ionotropic glutamate receptor ligand-binding domains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of willardiine and 6-azawillardiine analogs: pharmacological characterization on cloned homomeric human AMPA and kainate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Willardiines differentiate agonist binding sites for kainate- versus AMPA-preferring glutamate receptors in DRG and hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocol for Preparing DL-Willardiine Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of stock solutions of DL-Willardiine, a non-proteinogenic amino acid and a known agonist of AMPA/kainate receptors.[1] Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results in neuroscience research and drug discovery.
Summary of Quantitative Data
The following table summarizes the key physical and chemical properties of this compound relevant to the preparation of stock solutions.
| Property | Value | Source |
| Molecular Formula | C7H9N3O4 | AOBIOUS |
| Molecular Weight | 199.16 g/mol | AOBIOUS |
| CAS Number | 19772-76-0 | AOBIOUS |
| Solubility | DMSO | AOBIOUS |
| Purity | >98% (by HPLC) | AOBIOUS |
| Storage of Solid | Short-term (weeks) at 0°C; Long-term (months to years) at -20°C | AOBIOUS |
| Storage of Stock Solution | Short-term (days to weeks) at -20°C; Long-term (months) at -80°C | General Lab Practice |
Experimental Protocol
This protocol outlines the steps for preparing a 100 mM stock solution of this compound in DMSO. The concentration can be adjusted based on experimental needs.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Microcentrifuge tubes or vials (sterile, amber or covered in foil)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): safety glasses, lab coat, gloves
Procedure:
-
Safety Precautions: Before starting, review the Material Safety Data Sheet (MSDS) for this compound and DMSO. Handle the powder in a chemical fume hood to avoid inhalation. Wear appropriate PPE throughout the procedure.
-
Determine the Required Mass of this compound: To prepare a 100 mM stock solution, use the following formula to calculate the mass of this compound required for your desired volume:
Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000
Example for 1 mL of 100 mM stock solution: Mass (mg) = 100 mM x 1 mL x 199.16 g/mol / 1000 = 19.916 mg
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube or vial on a calibrated analytical balance.
-
Carefully weigh the calculated amount of this compound powder and record the exact mass.
-
-
Dissolving this compound in DMSO:
-
Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder.
-
Cap the tube securely and vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be necessary to aid dissolution, but check for compound stability if heating.
-
-
Storage of the Stock Solution:
-
For short-term storage (up to a week), the stock solution can be stored at -20°C.[2]
-
For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
Protect the solution from light by using amber vials or wrapping the tubes in aluminum foil.
-
Note on Alternative Solvents: While DMSO is a common solvent for this compound[2], some willardiine derivatives can be dissolved in aqueous solutions of sodium hydroxide.[3] If DMSO is not suitable for your experimental system, you may need to perform solubility tests with other solvents.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the preparation of a this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
References
Application Note & Protocols: Probing the DL-Willardiine Binding Site in AMPA Receptors via Site-Directed Mutagenesis
Audience: Researchers, scientists, and drug development professionals.
Introduction DL-Willardiine and its analogues are crucial chemical probes for studying the function of ionotropic glutamate (B1630785) receptors (iGluRs), particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptor subtypes.[1][2] These compounds act as agonists, partial agonists, or antagonists, and their binding affinity can be modulated by subtle changes to their structure or the receptor's binding pocket.[1][3][4] The ligand-binding domain (LBD) of AMPA receptors is a bilobed structure that closes around the agonist, triggering channel gating. Site-directed mutagenesis is a powerful technique to identify key amino acid residues within this binding pocket that are critical for ligand recognition, affinity, and receptor activation. By systematically replacing specific amino acids, researchers can elucidate the structural basis of this compound binding and develop more selective and potent therapeutic agents targeting the glutamatergic system.
This document provides an overview of the application of site-directed mutagenesis to alter this compound binding, including a summary of key residues involved, detailed experimental protocols, and workflow visualizations.
Data Presentation: Impact of Mutations on Willardiine Binding & Receptor Function
Site-directed mutagenesis studies have identified several key residues within the AMPA receptor LBD that influence the binding and functional effects of willardiine analogues. The following table summarizes findings from published literature.
| Receptor Subunit | Residue/Mutation | Effect on Willardiine Analogue Binding/Function | Reference |
| Rat GluR-D | Arg-507 -> Glu/Gln/Lys | Abolished agonist binding, suggesting this residue is essential for interaction with the α-aminocarboxylate group of the ligand. | |
| Rat GluR-D | Glu-727 | Identified as necessary for agonist binding. | |
| Rat GluR1 | E398 | Mutation studied via thermodynamic mutant cycle analysis to probe the active and desensitized states induced by willardiines. | |
| Rat GluR1 | Y446 | Mutation analyzed to understand the structural elements that distinguish between different halogenated willardiines. | |
| Rat GluR1 | L646 | Investigated for its role in the differential effects of willardiines on receptor activation and desensitization. | |
| Rat GluR1 | S650 | Mutated to model the willardiine docking mode and its relationship to the receptor's conformational state. |
Visualized Experimental Workflow
The overall process of investigating this compound binding using site-directed mutagenesis involves several key stages, from initial plasmid preparation to final data analysis.
Caption: Workflow for mutagenesis and analysis of Willardiine binding.
Conceptual Model of Binding Site Alteration
Site-directed mutagenesis allows for precise modification of the ligand-binding domain (LBD), altering the physiochemical environment and directly impacting ligand interaction.
Caption: Alteration of the binding pocket via site-directed mutagenesis.
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis
This protocol is a generalized procedure for introducing point mutations into a plasmid containing the target receptor cDNA. It is based on the principles of the QuikChange method.
1.1. Mutagenic Primer Design:
-
Design two complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation in the center.
-
Ensure primers have a melting temperature (Tm) of ≥78°C. The following formula can be used for estimation: Tm = 81.5 + 0.41(%GC) – 675/N – %mismatch.
-
Primers should have a minimum GC content of 40% and terminate in a G or C base.
-
PAGE purification of primers is recommended for optimal results.
1.2. PCR Amplification:
-
Set up the PCR reaction in a 50 µL volume. Components may vary based on the high-fidelity DNA polymerase used:
-
5 µL of 10x reaction buffer
-
5-50 ng of dsDNA template plasmid
-
125 ng of forward primer
-
125 ng of reverse primer
-
1 µL of dNTP mix (10 mM each)
-
1 µL of PfuUltra or similar high-fidelity DNA polymerase
-
Nuclease-free water to 50 µL
-
-
Perform thermal cycling using the following general parameters, adjusting the annealing temperature and extension time as needed:
-
Initial Denaturation: 95°C for 2 minutes
-
18-25 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-68°C for 1 minute
-
Extension: 72°C for 1 minute per kb of plasmid length
-
-
Final Extension: 72°C for 10 minutes
-
1.3. DpnI Digestion:
-
Following PCR, add 1 µL of DpnI restriction enzyme (10-20 U/µL) directly to the amplification reaction.
-
DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid.
-
Incubate at 37°C for 1-2 hours.
1.4. Transformation:
-
Transform competent E. coli cells (e.g., DH5α, XL1-Blue) with 1-2 µL of the DpnI-treated PCR product.
-
Use a standard heat-shock or electroporation protocol.
-
Plate the transformed cells on an LB agar (B569324) plate containing the appropriate antibiotic for plasmid selection. Incubate overnight at 37°C.
-
Pick individual colonies, culture them, and purify the mutant plasmid DNA using a miniprep kit.
-
Verify the desired mutation and check for unintended errors by Sanger sequencing.
Protocol 2: Receptor Expression and Membrane Preparation
2.1. Cell Culture and Transfection:
-
Culture a suitable mammalian cell line, such as HEK293 cells, in appropriate media (e.g., DMEM with 10% FBS).
-
When cells reach 70-90% confluency, transfect them with the purified wild-type or mutant receptor plasmid using a standard transfection reagent (e.g., Lipofectamine).
2.2. Membrane Preparation:
-
48-72 hours post-transfection, harvest the cells by scraping them into ice-cold PBS.
-
Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C to pellet the cells.
-
Resuspend the pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, with protease inhibitors, pH 7.4).
-
Homogenize the cells using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Discard the supernatant, resuspend the membrane pellet in fresh buffer, and repeat the centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer. Determine the protein concentration using a BCA or Bradford assay.
-
Store membrane aliquots at -80°C until use.
Protocol 3: Radioligand Competition Binding Assay
This protocol determines the affinity (Ki) of this compound for the wild-type and mutant receptors by measuring its ability to compete with a known radiolabeled AMPA receptor antagonist (e.g., [³H]CNQX) or agonist (e.g., [³H]AMPA).
3.1. Assay Setup:
-
The assay is typically performed in a 96-well plate with a final volume of 250 µL.
-
Prepare serial dilutions of unlabeled this compound (the competitor). A typical range would be from 10⁻¹⁰ M to 10⁻³ M.
-
Each well should contain:
-
Total Binding: 50-100 µg of membrane protein, a fixed concentration of radioligand (at or near its Kd), and assay buffer.
-
Competitor Wells: 50-100 µg of membrane protein, the radioligand, and varying concentrations of this compound.
-
Non-Specific Binding (NSB): 50-100 µg of membrane protein, the radioligand, and a saturating concentration of a non-radiolabeled standard ligand (e.g., 1 mM L-glutamate).
-
3.2. Incubation:
-
Incubate the plates for 60-90 minutes at a controlled temperature (e.g., 4°C or 30°C) with gentle agitation to reach equilibrium.
3.3. Separation and Quantification:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.
-
Quickly wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
3.4. Data Analysis:
-
Calculate specific binding by subtracting the NSB counts from the total binding and competitor well counts.
-
Plot the specific binding as a percentage of the maximum specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Compare the Ki values between the wild-type and mutant receptors to quantify the impact of the mutation on this compound binding affinity.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of willardiine and 6-azawillardiine analogs: pharmacological characterization on cloned homomeric human AMPA and kainate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural requirements for novel willardiine derivatives acting as AMPA and kainate receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Receptor Localization Using Radiolabeled DL-Willardiine
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Willardiine and its analogs are potent ligands for ionotropic glutamate (B1630785) receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptor subtypes.[1][2] The selective nature of these compounds makes their radiolabeled counterparts invaluable tools for the localization and characterization of these receptors in the central nervous system.[3] This document provides detailed application notes and experimental protocols for the use of radiolabeled this compound, with a focus on (S)-[³H]-5-fluorowillardiine, in receptor localization studies.
Data Presentation
Quantitative Binding Data for (S)-[³H]-5-fluorowillardiine
The binding of (S)-[³H]-5-fluorowillardiine to rat brain synaptic membranes has been characterized, revealing two distinct binding sites. The addition of potassium thiocyanate (B1210189) (KSCN) increases the affinity of these sites.[3]
| Condition | Binding Site | Dissociation Constant (Kd) | Maximum Binding Capacity (Bmax) |
| Without KSCN | High Affinity | 22.5 nM | 1.4 pmol/mg protein |
| Low Affinity | 1.5 µM | 10.8 pmol/mg protein | |
| With 100 mM KSCN | High Affinity | 6.9 nM | 1.4 pmol/mg protein |
| Low Affinity | 0.4 µM | 10.8 pmol/mg protein |
Table 1: Binding Characteristics of (S)-[³H]-5-fluorowillardiine in Rat Brain Synaptic Membranes. [3]
Regional Distribution of (S)-[³H]-5-fluorowillardiine Binding in Rat Brain
Quantitative autoradiography has revealed a heterogeneous distribution of (S)-[³H]-5-fluorowillardiine binding in the rat brain, consistent with the known distribution of AMPA receptors.
| Brain Region | Binding Level |
| Dentate Gyrus | Highest |
| CA1 region of Hippocampus | Highest |
| Cerebral Cortex | Lower |
| Olfactory System | Lower |
| Lateral Septum | Lower |
| Caudate Putamen | Lower |
| Nucleus Accumbens | Lower |
Table 2: Relative Distribution of (S)-[³H]-5-fluorowillardiine Binding Sites in Rat Brain.
Experimental Protocols
Protocol 1: Synthesis of Radiolabeled this compound (General Approach)
Protocol 2: In Vitro Receptor Autoradiography using (S)-[³H]-5-fluorowillardiine
This protocol is adapted from general quantitative autoradiography procedures and specific details from studies using (S)-[³H]-5-fluorowillardiine.
Materials:
-
(S)-[³H]-5-fluorowillardiine (Radioligand)
-
Unlabeled (S)-5-fluorowillardiine or a suitable AMPA/kainate receptor antagonist (e.g., NBQX) for determining non-specific binding.
-
Cryostat
-
Microscope slides (gelatin-coated)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Phosphor imaging plates or autoradiography film
-
Image analysis software
Procedure:
-
Tissue Preparation:
-
Sacrifice the animal and rapidly dissect the brain.
-
Freeze the brain in isopentane (B150273) cooled with liquid nitrogen.
-
Store the frozen brain at -80°C until sectioning.
-
Using a cryostat, cut 10-20 µm thick coronal or sagittal sections of the brain.
-
Thaw-mount the sections onto gelatin-coated microscope slides.
-
Dry the sections and store at -80°C until the assay.
-
-
Pre-incubation:
-
Bring the slides to room temperature.
-
Pre-incubate the sections in incubation buffer for 15-30 minutes at room temperature to remove endogenous ligands.
-
-
Incubation:
-
Incubate the sections with (S)-[³H]-5-fluorowillardiine in fresh incubation buffer. The final concentration of the radioligand should be close to its Kd value (e.g., 10-30 nM for the high-affinity site).
-
For determining non-specific binding, incubate adjacent sections in the same concentration of radioligand plus a high concentration of unlabeled (S)-5-fluorowillardiine or antagonist (e.g., 1-10 µM).
-
Incubate for 60-90 minutes at room temperature to reach equilibrium.
-
-
Washing:
-
Quickly wash the slides in ice-cold wash buffer to remove unbound radioligand. Perform multiple washes (e.g., 2-3 times for 2-5 minutes each).
-
Perform a final brief dip in ice-cold deionized water to remove buffer salts.
-
-
Drying and Exposure:
-
Dry the slides rapidly under a stream of cool, dry air.
-
Appose the dried sections to a phosphor imaging plate or autoradiography film in a light-tight cassette.
-
Include calibrated tritium (B154650) standards for quantification.
-
Expose for an appropriate duration (days to weeks) depending on the specific activity of the radioligand and the density of the receptors.
-
-
Data Analysis:
-
Scan the phosphor imaging plate or develop the film.
-
Quantify the optical density of the autoradiograms in different brain regions using image analysis software.
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Correlate the specific binding with the tritium standards to determine the receptor density (e.g., in fmol/mg tissue).
-
Mandatory Visualizations
Caption: AMPA Receptor Signaling Pathway.
Caption: Kainate Receptor Signaling Pathway.
Caption: Receptor Autoradiography Workflow.
References
Application Notes and Protocols for DL-Willardiine in Brain Slice Electrophysiology
Audience: Researchers, scientists, and drug development professionals.
Introduction
DL-Willardiine and its derivatives are potent pharmacological tools for the study of ionotropic glutamate (B1630785) receptors, specifically AMPA and kainate receptors, in the central nervous system. These compounds allow for the selective activation or blockade of these receptor subtypes, enabling detailed investigation of their roles in synaptic transmission, plasticity, and various neuropathological conditions. This document provides detailed application notes and protocols for the use of this compound and its key analogs in brain slice electrophysiology.
Willardiine itself is an agonist at AMPA receptors.[1] Its derivatives, however, exhibit varied selectivity. For instance, (S)-5-Iodowillardiine is a selective agonist for kainate receptors, while (S)-5-Fluorowillardiine is a potent agonist at AMPA receptors.[2] Furthermore, modifications to the willardiine structure have yielded antagonists, such as UBP302, which selectively blocks kainate receptors containing the GluK5 subunit.[3]
These compounds are invaluable for dissecting the specific contributions of AMPA and kainate receptor subtypes to synaptic function. In brain slice preparations, they can be used to elicit receptor-specific currents, modulate synaptic strength, and probe the signaling pathways coupled to these receptors.
Data Presentation
The following tables summarize the quantitative data for key Willardiine derivatives, providing a reference for their potency and selectivity at AMPA and kainate receptors.
Table 1: Potency of Willardiine Derivatives at AMPA Receptors in Hippocampal Neurons
| Compound | EC50 (µM) |
| (S)-5-Fluorowillardiine | 1.5[4] |
| (R,S)-AMPA | 11[4] |
| Willardiine | 45 |
| 5-Iodowillardiine | >100 |
Table 2: Potency of Willardiine Derivatives at Kainate-Preferring Receptors in Dorsal Root Ganglion (DRG) Neurons
| Compound | EC50 (nM) |
| 5-Trifluoromethylwillardiine | 70 |
| 5-Iodowillardiine | ~200 |
| Kainate | ~500 |
| 5-Fluorowillardiine | 69,000 |
Table 3: Antagonist Activity of a Willardiine Derivative at Kainate Receptors
| Compound | Receptor Subtype | IC50 (µM) |
| UBP302 | GluK7 (rat homomeric) | 4 |
Experimental Protocols
This section provides detailed protocols for the preparation of brain slices and the application of Willardiine derivatives in both whole-cell patch-clamp and field potential recordings.
Protocol 1: Acute Brain Slice Preparation
This protocol describes the preparation of acute brain slices, a common preparation for studying synaptic physiology.
Materials:
-
Rodent (e.g., mouse or rat)
-
Anesthetic (e.g., isoflurane, pentobarbital)
-
Dissection tools (scissors, forceps, scalpel)
-
Vibrating microtome (vibratome)
-
Carbogen (B8564812) gas (95% O2 / 5% CO2)
-
Ice-cold cutting solution (see below)
-
Artificial cerebrospinal fluid (aCSF) (see below)
-
Recovery chamber
Solutions:
-
Cutting Solution (Sucrose-based):
-
Sucrose: 210 mM
-
KCl: 2.5 mM
-
NaH2PO4: 1.25 mM
-
NaHCO3: 26 mM
-
MgCl2: 7 mM
-
CaCl2: 0.5 mM
-
D-Glucose: 10 mM
-
Continuously bubble with carbogen for at least 15 minutes before use and keep ice-cold.
-
-
Artificial Cerebrospinal Fluid (aCSF):
-
NaCl: 124 mM
-
KCl: 2.5 mM
-
NaH2PO4: 1.25 mM
-
NaHCO3: 26 mM
-
MgCl2: 1.3 mM
-
CaCl2: 2.5 mM
-
D-Glucose: 10 mM
-
Continuously bubble with carbogen for at least 15 minutes before use.
-
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, carbogenated cutting solution.
-
Mount the brain onto the vibratome stage. For hippocampal slices, a common orientation is to make a coronal cut to block the cerebellum and then glue the caudal surface of the cerebrum to the stage.
-
Submerge the mounted brain in the ice-cold, carbogenated cutting solution in the vibratome buffer tray.
-
Cut slices at a desired thickness (typically 300-400 µm).
-
Carefully transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF until they are used for recording. Slices are typically viable for 6-8 hours.
Protocol 2: Whole-Cell Patch-Clamp Recording with this compound Application
This protocol details how to perform whole-cell recordings to measure the effects of Willardiine derivatives on individual neurons.
Materials:
-
Prepared brain slices
-
Upright microscope with DIC optics
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulators
-
Borosilicate glass capillaries for patch pipettes
-
Pipette puller
-
Perfusion system
-
Willardiine derivative of interest
-
Intracellular solution (see below)
Solutions:
-
K-Gluconate Based Intracellular Solution:
-
K-Gluconate: 135 mM
-
KCl: 10 mM
-
HEPES: 10 mM
-
EGTA: 0.2 mM
-
Mg-ATP: 4 mM
-
Na-GTP: 0.3 mM
-
Phosphocreatine: 10 mM
-
Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
-
-
Willardiine Derivative Stock Solution:
-
Prepare a stock solution of the Willardiine derivative (e.g., 10-50 mM) in an appropriate solvent. Some derivatives are water-soluble, while others may require a small amount of NaOH to dissolve. For example, some willardiine derivatives can be dissolved in one equivalent of 100 mM NaOH. UBP301 can be prepared as a 50 mM stock in two equivalents of aqueous NaOH.
-
Store stock solutions at -20°C. On the day of the experiment, dilute the stock solution to the final desired concentration in aCSF.
-
Procedure:
-
Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min.
-
Identify a healthy neuron in the brain region of interest using DIC optics.
-
Pull a patch pipette with a resistance of 3-6 MΩ when filled with intracellular solution.
-
Approach the selected neuron with the patch pipette while applying positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
In voltage-clamp mode, hold the neuron at a potential where the receptor of interest can be studied (e.g., -70 mV for AMPA or kainate receptor-mediated inward currents).
-
Record a stable baseline of synaptic activity or holding current for at least 5-10 minutes.
-
Switch the perfusion to aCSF containing the desired concentration of the Willardiine derivative. The application duration can range from a few seconds to several minutes, depending on the experimental question.
-
Record the changes in holding current, synaptic currents (amplitude, frequency, kinetics), or neuronal firing properties in current-clamp mode.
-
To ensure the specificity of the observed effects, co-application with selective antagonists can be performed. For example, to isolate kainate receptor currents, apply the Willardiine derivative in the presence of an AMPA receptor antagonist (e.g., GYKI 52466) and an NMDA receptor antagonist (e.g., AP5).
-
After drug application, wash out the compound by perfusing with regular aCSF and observe for recovery of the baseline activity.
Protocol 3: Field Potential Recording with this compound Application
This protocol is suitable for studying the effects of Willardiine derivatives on synaptic populations.
Materials:
-
Prepared brain slices
-
Recording chamber with a stimulating and a recording electrode
-
Stimulator and amplifier for field potential recording
-
Data acquisition system
-
Perfusion system
-
Willardiine derivative of interest
Procedure:
-
Place a brain slice in the recording chamber and position the stimulating electrode in the afferent pathway of interest (e.g., Schaffer collaterals in the hippocampus).
-
Place the recording electrode in the dendritic region where the synaptic response is generated (e.g., stratum radiatum of CA1).
-
Deliver a baseline stimulus every 30-60 seconds and record the field excitatory postsynaptic potential (fEPSP). Adjust the stimulus intensity to elicit a response that is approximately 50% of the maximal amplitude.
-
Record a stable baseline of fEPSPs for at least 20-30 minutes.
-
Bath-apply the Willardiine derivative at the desired concentration by switching the perfusion solution.
-
Continue to record the fEPSPs to observe the effect of the compound on synaptic transmission. An agonist may potentiate the fEPSP, while an antagonist may reduce it.
-
After observing the effect, wash out the drug with normal aCSF to see if the baseline response is restored.
Signaling Pathways and Experimental Workflows
Diagram 1: AMPA Receptor Activation by Willardiine Agonist
Caption: AMPA receptor activation by a Willardiine agonist.
Diagram 2: Kainate Receptor-Mediated Modulation of Neurotransmitter Release
Caption: Kainate receptor signaling pathway.
Diagram 3: Experimental Workflow for Brain Slice Electrophysiology
Caption: Brain slice electrophysiology workflow.
References
- 1. Electrophysiological Properties of AMPA Receptors Are Differentially Modulated Depending on the Associated Member of the TARP Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural requirements for novel willardiine derivatives acting as AMPA and kainate receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kainate receptors play a role in modulating synaptic transmission in the olfactory bulb - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring DL-Willardiine Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for functional assays to measure the efficacy of DL-Willardiine, a partial agonist of ionotropic glutamate (B1630785) receptors, specifically targeting α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2]
Introduction to this compound
This compound and its analogs are valuable pharmacological tools for studying the structure and function of AMPA and kainate receptors.[1][2] These receptors are ligand-gated ion channels that mediate the majority of fast excitatory neurotransmission in the central nervous system. Willardiine acts as a partial agonist, meaning it binds to and activates the receptor but elicits a submaximal response compared to the endogenous full agonist, glutamate.[2] The efficacy of this compound and its derivatives can be quantified using various in vitro functional assays.
Signaling Pathway of this compound Action
This compound binds to the ligand-binding domain of AMPA and kainate receptors, inducing a conformational change that opens the ion channel pore. This allows for the influx of cations, primarily Na+ and in some cases Ca2+, leading to depolarization of the neuronal membrane and subsequent cellular responses.
References
- 1. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid [mdpi.com]
- 2. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Single-Channel Recording of AMPA Receptors with DL-Willardiine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system. Their kinetics and conductance properties are crucial for synaptic plasticity, learning, and memory. Willardiine and its derivatives are potent agonists at AMPA receptors and are valuable tools for studying receptor function.[1] DL-Willardiine, a non-protein amino acid, acts as a partial agonist, allowing for detailed investigation of the conformational changes that lead to channel gating.[1]
This document provides detailed protocols and application notes for conducting single-channel recordings of AMPA receptors using this compound and its analogs. It includes quantitative data on agonist potency and channel properties, as well as diagrams illustrating the experimental workflow and the underlying signaling pathway.
Quantitative Data
The following tables summarize the quantitative data for the interaction of Willardiine and its derivatives with AMPA receptors.
Table 1: Agonist Potency at AMPA Receptors
| Agonist | EC50 (µM) | Cell Type | Reference |
| (S)-5-Fluorowillardiine | 1.5 | Hippocampal Neurons | [2][3] |
| (R,S)-AMPA | 11 | Hippocampal Neurons | [3] |
| (S)-Willardiine | 45 | Hippocampal Neurons | |
| 5-F-Willardiine | > AMPA | hGluR1 & hGluR2 | |
| 5-I-Willardiine | Selective for GluR5 | hGluR5 |
Table 2: Single-Channel Conductance of AMPA Receptors
| Agonist | Conductance Level(s) (pS) | Receptor Subunit(s) | Reference |
| AMPA | 14-56 | Native (synaptosomal) | |
| AMPA | 12, 60 | Reconstituted | |
| Glutamate | ~7-8 | Recombinant GluR2/GluR4 (unedited) | |
| Glutamate | ~0.3 (estimated) | Recombinant GluR2 (edited) | |
| Kainate | ~0.45 (estimated) | Recombinant GluR2 (edited) | |
| AMPA | ~0.36 (estimated) | Recombinant GluR2 (edited) |
Table 3: Kinetic Properties of AMPA Receptors with Willardiine Derivatives
| Agonist | Deactivation Time Constant (τoff) | Cell Type | Reference |
| 5-Fluorowillardiine | 2.1 sec | Hippocampal Neurons | |
| 5-Iodowillardiine | 188 msec | Hippocampal Neurons |
Signaling Pathway and Experimental Workflow
AMPA Receptor Activation by an Agonist
The following diagram illustrates the binding of an agonist, such as this compound, to the ligand-binding domain of the AMPA receptor, leading to a conformational change that opens the ion channel.
Caption: Agonist binding to the AMPA receptor induces a conformational change, opening the ion channel.
Experimental Workflow for Single-Channel Recording
This diagram outlines the key steps involved in a single-channel patch-clamp recording experiment.
Caption: Workflow for a single-channel patch-clamp recording experiment.
Experimental Protocols
Cell Preparation
This protocol is generalized for cultured cells expressing AMPA receptors (e.g., HEK293 cells transfected with AMPA receptor subunits or cultured neurons).
-
Cell Culture:
-
Culture cells on glass coverslips in a suitable medium. For transfected HEK293 cells, include appropriate selection antibiotics. For neurons, use a neurobasal medium supplemented with B27 and glutamine.
-
Transfect HEK293 cells with cDNAs encoding the desired AMPA receptor subunits (e.g., GluA1, GluA2). Co-transfection with a fluorescent protein (e.g., GFP) can aid in identifying transfected cells.
-
Use cells for recording 24-72 hours post-transfection or after an appropriate time in culture for neurons.
-
Solutions and Reagents
-
External (Bath) Solution (in mM):
-
150 NaCl
-
2.8 KCl
-
1.0 CaCl₂
-
1.0 MgCl₂
-
10 HEPES
-
Adjust pH to 7.3 with NaOH.
-
-
Internal (Pipette) Solution (in mM):
-
110 CsF
-
30 CsCl
-
4 NaCl
-
0.5 CaCl₂
-
10 HEPES
-
5 EGTA
-
Adjust pH to 7.3 with CsOH.
-
Note: Cesium is used to block potassium channels.
-
-
Agonist Stock Solution:
-
Prepare a 10-100 mM stock solution of this compound in deionized water or a suitable buffer.
-
Store at -20°C in aliquots.
-
Dilute to the final working concentration (e.g., 1-100 µM) in the external solution on the day of the experiment.
-
Single-Channel Recording Procedure (Outside-Out Patch Configuration)
-
Pipette Preparation:
-
Pull patch pipettes from thick-walled borosilicate glass capillaries using a micropipette puller.
-
Fire-polish the pipette tips to a final resistance of 10-15 MΩ when filled with the internal solution.
-
Coat the pipette tip with a hydrophobic elastomer (e.g., Sylgard) to reduce pipette capacitance.
-
-
Obtaining a Gigaseal and Excising the Patch:
-
Place a coverslip with cultured cells in the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Approach a selected cell with the patch pipette while applying positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Establish a whole-cell configuration by applying a brief suction pulse.
-
Slowly pull the pipette away from the cell to excise a small patch of membrane, forming an outside-out patch with the extracellular side of the receptors facing the bath solution.
-
-
Data Acquisition:
-
Hold the membrane potential at a desired voltage (e.g., -70 mV).
-
Apply the external solution containing this compound to the patch using a fast perfusion system.
-
Record single-channel currents using a patch-clamp amplifier (e.g., Axopatch 200B).
-
Filter the current signal at 2 kHz and digitize at 20 kHz.
-
Data Analysis
-
Idealization of Single-Channel Events:
-
Use specialized software (e.g., Clampfit, SCAN) to detect and idealize single-channel openings and closings. This process creates a simplified record of the channel's transitions between open and closed states.
-
-
Amplitude Analysis:
-
Construct an all-points histogram from the idealized record to determine the amplitude of single-channel currents.
-
Fit Gaussian distributions to the peaks corresponding to the closed and open states to calculate the mean current amplitude.
-
Calculate the single-channel conductance (γ) using Ohm's law: γ = I / (V_m - E_rev), where I is the single-channel current amplitude, V_m is the holding potential, and E_rev is the reversal potential.
-
-
Kinetic Analysis:
-
Measure the duration of individual open and closed events.
-
Create open- and closed-time histograms and fit them with exponential functions to determine the mean open time (τ_open) and mean closed time (τ_closed).
-
Calculate the open probability (P_o) as the total open time divided by the total recording time.
-
Conclusion
Single-channel recording is a powerful technique for elucidating the biophysical properties of AMPA receptors. This compound and its analogs serve as valuable pharmacological tools to probe the structure-function relationships of these receptors. The protocols and data presented here provide a framework for designing and executing experiments to investigate the detailed mechanisms of AMPA receptor gating and modulation.
References
- 1. mdpi.com [mdpi.com]
- 2. Willardiines differentiate agonist binding sites for kainate- versus AMPA-preferring glutamate receptors in DRG and hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation and desensitization of AMPA/kainate receptors by novel derivatives of willardiine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
DL-Willardiine solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DL-Willardiine, focusing on solubility issues in aqueous solutions.
Troubleshooting Guide
Question: My this compound is not dissolving in water or my physiological buffer (e.g., PBS) at the desired concentration. What should I do?
Answer:
This compound, being an amino acid derivative with a uracil (B121893) group, has limited solubility in neutral aqueous solutions. The pKa of the uracil moiety is approximately 10, meaning it is largely in its uncharged, less soluble form at physiological pH.[1] To enhance solubility, you need to deprotonate the molecule by increasing the pH.
Recommended Protocol:
-
Prepare a Stock Solution in a Basic Solution: Instead of dissolving this compound directly in your final buffer, first prepare a concentrated stock solution. It has been reported that willardiine derivatives can be prepared at concentrations of 50-100 mM by converting them into their mono- or di-sodium salts.[2]
-
Method: Weigh the required amount of this compound and add a small volume of sterile, high-purity water. Then, add 1N NaOH dropwise while vortexing until the compound is fully dissolved. You can also prepare stock solutions directly in one equivalent of 100 mM aqueous sodium hydroxide.[2]
-
-
Adjust the pH: Once the stock solution is prepared, you can adjust the pH to your desired experimental range using 1N HCl. Perform this step slowly while monitoring the pH to avoid precipitation.
-
Dilute to Final Concentration: Finally, dilute the pH-adjusted stock solution into your final aqueous buffer (e.g., PBS, cell culture medium) to achieve the desired working concentration.
Question: I have successfully dissolved this compound, but it precipitates out of solution over time or when stored at 4°C.
Answer:
Precipitation after initial dissolution can be due to a few factors:
-
pH Shift: The buffer capacity of your final solution might not be sufficient to maintain the alkaline pH required to keep this compound in its soluble, deprotonated state.
-
Saturation: The concentration of your stock or final solution may be too high for long-term stability at a given temperature.
-
Aggregation: While more commonly observed with willardiine-containing peptides, aggregation of the molecule itself can occur over time.[3]
Troubleshooting Steps:
-
Verify Buffer Capacity: Ensure your final buffer has sufficient capacity to maintain the required pH.
-
Prepare Fresh Solutions: It is always recommended to prepare fresh solutions of this compound for each experiment to avoid issues with stability.
-
Store at Room Temperature for Short Periods: If you need to store the solution for a short duration on the day of the experiment, keeping it at room temperature might prevent precipitation that can occur at 4°C.
-
Consider a Co-solvent for Stock Solutions: If aqueous solutions remain problematic, consider preparing a high-concentration stock solution in DMSO, where this compound is known to be soluble.[4] You can then dilute this stock into your aqueous experimental medium. Ensure the final DMSO concentration is low (typically <0.5%) to avoid affecting your biological system.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: The predicted water solubility of willardiine is approximately 13.2 mg/mL. However, this can be significantly increased by preparing it as a sodium salt in a basic solution, reaching concentrations of 50-100 mM for its derivatives.
Q2: Can I dissolve this compound directly in DMSO?
A2: Yes, this compound is reported to be soluble in DMSO. This is a viable option for creating a concentrated stock solution that can then be diluted into your aqueous buffer. Always check the tolerance of your experimental system to the final DMSO concentration.
Q3: Is sonication recommended to aid dissolution?
A3: Gentle sonication can be used to aid the initial dispersion and dissolution of this compound in the solvent before or during pH adjustment. However, avoid excessive sonication that could heat the sample and potentially degrade the compound.
Q4: Will adjusting the pH of my this compound solution affect my experiment?
A4: Yes, it is crucial to readjust the pH of your final working solution to match your experimental conditions after preparing the stock solution at a high pH. This ensures that the pH of your medium is not altered, which could affect cellular health or other experimental parameters.
Q5: Are there any alternatives if I cannot achieve the desired concentration in my aqueous buffer?
A5: If pH adjustment or the use of DMSO as a co-solvent is not feasible for your experiment, you may need to consider using a more soluble analog of willardiine if your experimental design permits.
Quantitative Data: Solubility of Willardiine and its Derivatives
| Compound/Derivative | Solvent | Reported Concentration/Solubility | Reference |
| Willardiine | Water | ~13.2 mg/mL | |
| Willardiine Derivatives | Aqueous NaOH | 50-100 mM (as mono- or di-sodium salts) | |
| This compound | DMSO | Soluble (specific concentration not detailed) |
Experimental Protocols
Protocol 1: Preparation of a 50 mM Aqueous Stock Solution of this compound
-
Materials:
-
This compound (MW: 199.16 g/mol )
-
Sterile, deionized water
-
1N Sodium Hydroxide (NaOH)
-
1N Hydrochloric Acid (HCl)
-
Sterile microcentrifuge tubes
-
Calibrated pH meter
-
-
Procedure:
-
Weigh out 9.96 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add 500 µL of sterile, deionized water. The compound will likely not fully dissolve at this stage.
-
While vortexing, add 1N NaOH drop by drop until the this compound is completely dissolved. The solution should become clear.
-
Add deionized water to bring the final volume to 1.0 mL. This will give you a 50 mM stock solution.
-
Before using this stock to prepare your final working solution, you will need to adjust the pH of the final solution.
-
Protocol 2: Preparation of a 1 mM Working Solution in PBS from a 50 mM Stock
-
Materials:
-
50 mM this compound stock solution (from Protocol 1)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
1N HCl
-
-
Procedure:
-
Take 20 µL of the 50 mM this compound stock solution and add it to 980 µL of PBS in a sterile tube.
-
Vortex the solution gently.
-
Measure the pH of the final 1 mM solution. It will likely be higher than 7.4 due to the basic stock solution.
-
Carefully add small aliquots of 1N HCl to adjust the pH back to 7.4. Monitor the pH continuously to avoid over-acidification and potential precipitation.
-
Sterile-filter the final solution using a 0.22 µm syringe filter if required for your application (e.g., cell culture).
-
Visualizations
References
Technical Support Center: DL-Willardiine and AMPA Receptor Desensitization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with DL-Willardiine and its analogs to modulate AMPA receptor activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound on AMPA receptors?
This compound is a partial agonist for AMPA receptors.[1][2] This means that it binds to and activates the receptor, but does not elicit the maximal response that a full agonist like glutamate (B1630785) would. The natural form, (S)-willardiine, and its derivatives are particularly useful for studying the structure and function of AMPA and kainate receptors.[1][2]
Q2: Can this compound be used to prevent AMPA receptor desensitization?
This is a common misconception. This compound and its analogs do not prevent desensitization in the way a positive allosteric modulator might. Instead, different willardiine derivatives induce varying degrees of desensitization.[3] For instance, (S)-5-fluorowillardiine is a potent agonist that causes strong and rapid desensitization, while (S)-5-iodowillardiine is a weakly desensitizing agonist. This property makes the willardiine family a valuable tool for studying the mechanisms of AMPA receptor desensitization itself.
Q3: How do structural modifications to this compound affect its interaction with AMPA receptors?
Simple structural changes to the willardiine molecule can dramatically alter its effect on AMPA receptors. Adding different substituents to the 5-position of the uracil (B121893) ring influences both the potency of the agonist and the extent of desensitization it causes. For example, smaller, electron-withdrawing groups tend to favor higher affinity for certain AMPA receptor subtypes. Furthermore, modifications at the N3 position can convert willardiine from an agonist to an antagonist.
Q4: Are there willardiine derivatives that act as AMPA receptor antagonists?
Yes, by adding a carboxylic acid-bearing side-chain to the N3-position of the uracil ring, willardiine derivatives can be converted into AMPA receptor antagonists. The S-stereochemistry is optimal for this antagonist activity.
Troubleshooting Guide
Issue 1: Rapidly decaying current observed after application of a willardiine analog.
-
Possible Cause: You are likely using a willardiine derivative that is a strong desensitizing agonist, such as (S)-5-fluorowillardiine. These compounds cause the AMPA receptors to rapidly enter a desensitized (closed and non-conducting) state, even while the agonist is still bound.
-
Recommendation:
-
Confirm the specific willardiine analog you are using and its known desensitization properties.
-
If your experiment requires a sustained current, consider using a weakly desensitizing agonist like (S)-5-iodowillardiine or kainate.
-
Alternatively, you can co-apply a positive allosteric modulator, such as cyclothiazide, which is known to inhibit AMPA receptor desensitization.
-
Issue 2: No significant current observed upon application of a willardiine derivative.
-
Possible Cause 1: The compound you are using may be an AMPA receptor antagonist, not an agonist. Check for modifications on the N3 position of the uracil ring.
-
Recommendation 1: Verify the chemical structure of your compound. If it is an N3-substituted derivative, it may be acting as an antagonist. You can confirm this by testing its ability to block currents elicited by a known AMPA receptor agonist like glutamate or AMPA.
-
Possible Cause 2: The concentration of the willardiine analog may be too low to elicit a measurable response, especially if it is a weak partial agonist.
-
Recommendation 2: Consult the literature for the EC50 value of your specific willardiine derivative and ensure you are using a concentration at or above this value.
Issue 3: Inconsistent results when comparing different willardiine analogs.
-
Possible Cause: Different willardiine analogs have distinct potencies and desensitization kinetics at various AMPA receptor subtypes. The specific subunit composition of the AMPA receptors in your experimental system will significantly influence the observed response.
-
Recommendation:
-
Characterize the AMPA receptor subunits expressed in your model system (e.g., through qPCR or Western blotting).
-
Refer to literature that has characterized the pharmacology of your specific willardiine analog on recombinant AMPA receptors with known subunit compositions. This will help you interpret your results in the context of the specific receptor subtypes present.
-
Quantitative Data
Table 1: Potency of (S)-5-Substituted Willardiine Derivatives on AMPA Receptors in Hippocampal Neurons
| Compound | EC50 (µM) |
| (S)-5-Fluorowillardiine | 1.5 |
| (R,S)-AMPA | 11 |
| (S)-Willardiine | 45 |
Table 2: Desensitization Sequence of Willardiine Analogs at AMPA/Kainate Receptors
| Compound | Degree of Desensitization |
| (S)-5-Fluorowillardiine | Strongest |
| (S)-Willardiine | Strong |
| (S)-5-Nitrowillardiine | Intermediate |
| (S)-5-Chlorowillardiine | Intermediate |
| (S)-5-Bromowillardiine | Weak |
| (S)-5-Iodowillardiine | Weakest |
| Kainate | Weakest |
Experimental Protocols
Whole-Cell Patch-Clamp Recording from Cultured Hippocampal Neurons
This protocol is a generalized procedure based on methodologies cited in the literature for characterizing the effects of willardiine analogs on AMPA receptors.
-
Cell Preparation:
-
Culture embryonic mouse hippocampal neurons on glass coverslips.
-
Use neurons after 7-14 days in vitro for mature expression of AMPA receptors.
-
-
Recording Setup:
-
Mount the coverslip in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external solution containing (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH.
-
To isolate AMPA receptor currents, include antagonists for other relevant receptors in the external solution (e.g., picrotoxin (B1677862) for GABA-A receptors, D-AP5 for NMDA receptors, and tetrodotoxin (B1210768) to block voltage-gated sodium channels).
-
-
Patch Pipettes:
-
Pull pipettes from borosilicate glass to a resistance of 3-5 MΩ.
-
Fill the pipette with an internal solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP, pH adjusted to 7.2 with CsOH.
-
-
Data Acquisition:
-
Establish a whole-cell recording configuration.
-
Voltage-clamp the neuron at -60 mV.
-
Use a rapid solution exchange system to apply willardiine analogs for defined durations.
-
Acquire data using appropriate software and an amplifier.
-
-
Data Analysis:
-
Measure the peak and steady-state current amplitudes to determine the extent of desensitization.
-
Construct dose-response curves to calculate EC50 values.
-
Visualizations
Caption: AMPA Receptor Signaling Pathway
Caption: Electrophysiological Workflow
References
- 1. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Activation and desensitization of AMPA/kainate receptors by novel derivatives of willardiine | Journal of Neuroscience [jneurosci.org]
Technical Support Center: Troubleshooting Unexpected Currents with DL-Willardiine Application
Welcome to the technical support center for researchers utilizing DL-Willardiine and its analogs. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues you may encounter during your electrophysiological experiments, particularly the emergence of unexpected currents.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed in a question-and-answer format to directly address common and uncommon issues observed during the application of this compound.
Q1: I'm applying this compound to my cells and observing an inward current, but its characteristics (e.g., kinetics, pharmacology) are not consistent with AMPA or kainate receptor activation. What could be the cause?
A1: Several factors could contribute to this observation. Here's a step-by-step troubleshooting guide:
-
1. Off-Target Effects on Acid-Sensing Ion Channels (ASICs): Recent studies have shown that glutamate (B1630785) and its structural analogs can potentiate proton-activated currents through ASICs.[1][2][3][4] Since this compound is a glutamate analog, it's possible it could have a similar effect, especially in conditions of localized pH changes.
-
Troubleshooting Step: To test for ASIC involvement, apply a specific ASIC blocker, such as amiloride (B1667095) or a more potent analog like benzamil, in conjunction with this compound. If the unexpected current is reduced or eliminated, it suggests an off-target effect on ASICs.
-
-
2. Activation of a Mixed Population of Receptors: Your cell type may express multiple subtypes of AMPA and kainate receptors, or even heteromeric receptors with varying properties. Different willardiine analogs have distinct affinities for these receptor subtypes.[5]
-
Troubleshooting Step: Try using more selective willardiine analogs. For example, (S)-5-Fluorowillardiine is more selective for AMPA receptors, while (S)-5-Iodowillardiine shows higher selectivity for certain kainate receptors. Comparing the currents evoked by these different analogs can help dissect the receptor subtypes involved.
-
-
3. Contamination or Degradation of this compound Stock Solution: The stability of your this compound solution could be compromised, leading to the presence of active degradation products or contamination.
-
Troubleshooting Step: Prepare a fresh stock solution of this compound from a reliable source. Ensure proper storage conditions (lyophilized at -20°C or -80°C) to minimize degradation.
-
Q2: The current I'm recording in response to this compound is much smaller or larger than I anticipated based on the literature. Why might this be?
A2: The magnitude of the current can be influenced by several experimental variables:
-
Concentration and Agonist Potency: The potency of willardiine and its analogs can vary significantly depending on the specific analog and the receptor subtype being studied.
-
Troubleshooting Step: Verify the EC50 values for your specific willardiine analog and the receptor subtypes expressed in your cells (see Tables 1 and 2). Ensure your working concentration is appropriate to elicit the desired response.
-
-
Receptor Desensitization: AMPA and kainate receptors are known to desensitize in the continued presence of an agonist. The degree and rate of desensitization can differ between willardiine analogs.
-
Troubleshooting Step: To minimize desensitization, use a rapid application system. You can also include cyclothiazide (B1669527) (for AMPA receptors) in your recording solution to reduce desensitization, although be aware this can also alter receptor kinetics.
-
-
pH of the External Solution: The charge state of the willardiine molecule, which can be influenced by the pH of the extracellular solution, can affect its binding affinity and the thermodynamics of receptor activation.
-
Troubleshooting Step: Ensure your external solution is buffered to a stable and appropriate physiological pH (typically 7.3-7.4).
-
Q3: I'm observing a slowly decaying inward "tail current" after washing off (S)-5-Fluorowillardiine. Is this normal?
A3: Yes, this has been reported. This phenomenon is consistent with a model where some willardiine analogs bind with different affinities to the desensitized state of the receptor. Upon removal of the agonist, receptors can transition from the desensitized state back to an open state before the agonist unbinds, resulting in a tail current. This is a characteristic of the specific interaction between certain willardiine analogs and the receptor and not necessarily an artifact.
Data Presentation
Table 1: Potency (EC50) of Willardiine Analogs on AMPA and Kainate Receptors
| Compound | Receptor Type | Cell Type | EC50 (µM) | Reference(s) |
| (S)-Willardiine | AMPA-preferring | Hippocampal Neurons | 45 | |
| (S)-5-Fluorowillardiine | AMPA-preferring | Hippocampal Neurons | 1.5 | |
| (S)-5-Bromowillardiine | AMPA-preferring | Hippocampal Neurons | ~10-15 | |
| (S)-5-Iodowillardiine | AMPA-preferring | Hippocampal Neurons | ~30-50 | |
| (R,S)-AMPA | AMPA-preferring | Hippocampal Neurons | 11 | |
| (S)-5-Trifluoromethylwillardiine | Kainate-preferring | DRG Neurons | 0.07 | |
| (S)-5-Iodowillardiine | Kainate-preferring | DRG Neurons | ~0.2 | |
| Kainate | Kainate-preferring | DRG Neurons | ~5 | |
| (S)-5-Fluorowillardiine | Kainate-preferring | DRG Neurons | 69 |
Table 2: Kinetic Properties of Currents Evoked by Willardiine Analogs
| Compound | Receptor Type | Cell Type | Deactivation Time Constant (τoff) | Desensitization Characteristics | Reference(s) |
| (S)-5-Fluorowillardiine | AMPA-preferring | Hippocampal Neurons | 2.1 sec | Strongly desensitizing | |
| (S)-5-Iodowillardiine | AMPA-preferring | Hippocampal Neurons | 188 msec | Weakly desensitizing | |
| (S)-5-Fluorowillardiine | Kainate-preferring | DRG Neurons | 43 msec | Not specified | |
| (S)-5-Iodowillardiine | Kainate-preferring | DRG Neurons | 4.2 sec | Not specified |
Experimental Protocols
Whole-Cell Patch-Clamp Recording with Agonist Application
This protocol provides a general framework for recording currents elicited by this compound application. Specific parameters may need to be optimized for your cell type and recording setup.
1. Solutions and Reagents:
-
External Solution (ACSF): (in mM) 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 10 glucose. Bubble with 95% O2 / 5% CO2.
-
Internal Solution (for whole-cell): (in mM) 130 K-Gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
-
This compound Stock Solution: Prepare a high-concentration stock (e.g., 10-100 mM) in water or a suitable solvent. Store in aliquots at -20°C or below. On the day of the experiment, dilute to the final working concentration in the external solution.
2. Cell Preparation:
-
Prepare acute brain slices or cultured neurons according to your standard laboratory protocol.
-
Transfer a slice or coverslip to the recording chamber and continuously perfuse with oxygenated ACSF.
3. Patch-Clamp Recording:
-
Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with internal solution.
-
Establish a gigaohm seal (>1 GΩ) with the cell membrane in voltage-clamp mode.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a negative potential (e.g., -60 to -70 mV) to record inward currents.
4. Agonist Application:
-
Use a fast perfusion system (e.g., a multi-barrel perfusion pencil) to apply this compound and control solutions.
-
Position the perfusion tip close to the cell to ensure rapid solution exchange.
-
Apply a brief pulse of the agonist to observe the evoked current.
-
To test for off-target effects, co-apply this compound with specific antagonists (e.g., ASIC blockers).
Visualizations
Caption: this compound binding to AMPA/Kainate receptors.
Caption: Workflow for investigating unexpected currents.
Caption: Troubleshooting flowchart for unexpected currents.
References
minimizing DL-Willardiine off-target effects in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of DL-Willardiine and its analogs. The focus is on ensuring target specificity and minimizing off-target effects through robust experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a partial agonist for ionotropic glutamate (B1630785) receptors, specifically targeting α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2] It is a naturally occurring compound originally isolated from the seeds of Mariosousa willardiana.[3] Only the (S)-isomer of Willardiine demonstrates significant binding affinity for these receptors.
Q2: What are the primary off-target concerns when using this compound?
A2: The main concern is the concurrent activation of both AMPA and kainate receptors. These receptor families have different physiological roles, subunit compositions, and desensitization kinetics.[2][3] Uncontrolled cross-activation can lead to ambiguous results, unexpected physiological responses like excitotoxicity, and difficulty in attributing observed effects to a specific receptor target.
Q3: How do willardiine analogs like (S)-5-Fluorowillardiine and (S)-5-Iodowillardiine differ in selectivity?
A3: Structural modifications to the willardiine molecule, particularly at the 5-position of the uracil (B121893) ring, drastically alter receptor selectivity.
-
(S)-5-Fluorowillardiine is a potent and selective AMPA receptor agonist , with significantly reduced activity at most kainate receptors.
-
(S)-5-Iodowillardiine is a potent and selective kainate receptor agonist , particularly for subtypes containing the GluK1 (GluR5) subunit, while having limited effects on AMPA receptors.
Q4: Can willardiine derivatives act as antagonists?
A4: Yes. Modifying the willardiine structure by adding a side-chain with a carboxylic acid group at the N³-position of the uracil ring can convert the molecule from an agonist to an antagonist of both AMPA and kainate receptors. For example, UBP301 is a willardiine derivative that acts as a potent and selective kainate receptor antagonist.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: High variability or poor reproducibility in experimental results.
-
Potential Cause: You may be observing a mixed response from the activation of both AMPA and kainate receptors. These receptors can have different rates of desensitization, leading to variable responses depending on the timing of your measurements and the specific receptor subtypes expressed in your model system.
-
Solution:
-
Isolate Receptor Responses: Use a selective, non-competitive AMPA receptor antagonist like GYKI 53655 to block AMPA receptor-mediated currents. This allows you to isolate and study the response mediated by kainate receptors alone.
-
Use Selective Agonists: If your goal is to activate only one receptor type, switch from this compound to a more selective analog. Use (S)-5-Fluorowillardiine for AMPA receptors or (S)-5-Iodowillardiine for GluK1-containing kainate receptors.
-
Control Desensitization: In electrophysiology experiments, using a rapid perfusion system can help minimize receptor desensitization that occurs during agonist application.
-
Issue 2: Unexpected excitotoxicity or cell death at intended concentrations.
-
Potential Cause: While this compound is a partial agonist, it can potently activate certain kainate receptor subtypes that are highly permeable to Calcium (Ca²⁺), leading to excitotoxicity. Your cell model may have a high expression of these specific kainate receptor subunits (e.g., GluK1/GluR5).
-
Solution:
-
Perform a Dose-Response Curve: Determine the precise EC₅₀ in your system and use the lowest effective concentration possible.
-
Conduct a Cell Viability Assay: Use a standard assay like an MTS or LDH assay to quantify cytotoxicity across a range of this compound concentrations (see Protocol 2).
-
Block Kainate Receptors: If excitotoxicity is suspected to be mediated by kainate receptors, co-administer a selective kainate receptor antagonist like UBP 310 to see if it rescues the phenotype.
-
Issue 3: The observed effect does not match the known pharmacology of the intended target receptor.
-
Potential Cause: The effect may be mediated by an off-target receptor. For example, an effect that is slow in onset and recovery might be mediated by certain kainate receptors, even if the intended target was the more rapidly-desensitizing AMPA receptors.
-
Solution:
-
Pharmacological Validation: This is critical. Use selective antagonists for both AMPA and kainate receptors to confirm which receptor is responsible for the effect (see Protocol 1). If the effect persists even with antagonists for both, it may be an unrelated off-target effect.
-
Consult Receptor Selectivity Data: Refer to the Data Hub table below to understand the potency of this compound and its analogs at different receptor subtypes.
-
Confirm Receptor Expression: Use qPCR or Western blotting to confirm that your experimental model expresses the intended target receptor subunits.
-
Data Hub: Receptor Selectivity Profile
The following table summarizes the potency (EC₅₀) of willardiine and its key analogs at AMPA vs. kainate receptors. Lower EC₅₀ values indicate higher potency. Note that values can vary based on the experimental system (e.g., specific cell type, receptor subunit composition).
| Compound | Primary Target | Receptor Type / System | Reported EC₅₀ (µM) |
| (S)-Willardiine | Partial Agonist | AMPA Receptors (Hippocampal Neurons) | ~45 |
| Kainate Receptors (DRG Neurons) | >1000 (low potency) | ||
| (S)-5-Fluorowillardiine | AMPA Agonist | AMPA Receptors (Hippocampal Neurons) | 1.5 |
| Kainate Receptors (DRG Neurons) | 69 | ||
| (S)-5-Iodowillardiine | Kainate Agonist | Kainate Receptors (GluK1/GluR5) | Potent agonist (nM affinity) |
| AMPA Receptors (Hippocampal Neurons) | ~100-200 (low potency) | ||
| AMPA | AMPA Agonist | AMPA Receptors (Hippocampal Neurons) | 11 |
| Kainate | Kainate/AMPA Agonist | Kainate Receptors (DRG Neurons) | ~3-5 |
Minimizing Off-Target Effects: A Visual Workflow
Following a structured workflow is the most effective way to ensure that your experimental results are robust and correctly attributed to the intended molecular target.
Key Experimental Protocols
Protocol 1: Validating Receptor-Specific Effects Using Antagonists (Electrophysiology)
This protocol describes how to pharmacologically dissect AMPA vs. kainate receptor-mediated currents in whole-cell patch-clamp recordings.
-
Preparation: Prepare standard external and internal solutions for whole-cell voltage-clamp recordings.
-
Establish Recording: Obtain a stable whole-cell recording from your target neuron. Clamp the cell at -70 mV to preferentially measure AMPA/kainate receptor currents while minimizing NMDA receptor activation.
-
Baseline Response: Using a rapid perfusion system, apply your chosen willardiine compound (e.g., 100 µM this compound) for a short duration (e.g., 2-5 ms) to elicit an inward current. Record several stable baseline responses.
-
Apply AMPA Antagonist: Perfuse the slice/cells with a selective non-competitive AMPA receptor antagonist (e.g., 40 µM GYKI 53655) for 5-10 minutes.
-
Test Response Again: While still in the presence of GYKI 53655, re-apply the willardiine compound.
-
Result A (AMPA-mediated): If the inward current is completely or significantly blocked, the original response was mediated by AMPA receptors.
-
Result B (Kainate-mediated): If a rapidly desensitizing inward current remains, this component is mediated by kainate receptors.
-
-
Washout & Recovery: Wash out the antagonist and agonist to allow the cell to return to baseline.
Protocol 2: Assessing Excitotoxicity using a Cell Viability (MTS) Assay
This protocol provides a method to quantify potential off-target cytotoxicity in a neuronal cell culture model.
-
Cell Plating: Plate neurons in a 96-well plate at a desired density and allow them to adhere and mature.
-
Compound Preparation: Prepare serial dilutions of this compound in your cell culture medium. Include a vehicle-only control and a positive control for toxicity (e.g., high concentration of Glutamate).
-
Treatment: Replace the medium in each well with the medium containing the different concentrations of this compound. Incubate for a relevant period (e.g., 24 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions (e.g., CellTiter 96 AQueous One Solution). This reagent is converted by metabolically active, viable cells into a colored formazan (B1609692) product.
-
Incubation: Incubate the plate at 37°C for 1-4 hours.
-
Measure Absorbance: Read the absorbance at 490 nm using a 96-well plate reader.
-
Data Analysis: Subtract the background absorbance (media-only wells). Normalize the data to the vehicle-control wells (representing 100% viability). Plot cell viability (%) against the log of the drug concentration to determine the concentration at which toxicity occurs.
Underlying Mechanisms: Signaling Pathways
This compound acts at the same binding site as the endogenous neurotransmitter glutamate on postsynaptic AMPA and kainate receptors. Activation of these receptors opens a non-selective cation channel, leading to the influx of Na⁺ (and in some cases Ca²⁺), which depolarizes the postsynaptic neuron.
References
- 1. mdpi.com [mdpi.com]
- 2. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Willardiines differentiate agonist binding sites for kainate- versus AMPA-preferring glutamate receptors in DRG and hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of DL-Willardiine in solution for long-term experiments
Welcome to the technical support center for DL-Willardiine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing this compound for long-term experiments, with a focus on solution stability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a primary stock solution of this compound?
A1: The recommended solvent for creating a primary stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1] this compound is readily soluble in DMSO, which allows for the preparation of a concentrated stock that can be diluted into aqueous buffers for experiments.[1][2][3]
Q2: How should I prepare and store this compound solutions for long-term experiments?
A2: Proper preparation and storage are critical for maintaining the stability and efficacy of this compound. For long-term storage, it is recommended to store this compound as a solid at -20°C.[1] Prepare a high-concentration stock solution in DMSO and store it in aliquots at -20°C to minimize freeze-thaw cycles. Aqueous working solutions should ideally be prepared fresh for each experiment from the DMSO stock. It is not recommended to store aqueous solutions for more than one day.
Q3: My this compound solution precipitated after dilution into an aqueous buffer. What can I do to prevent this?
A3: Precipitation upon dilution into aqueous buffers is a common issue with compounds dissolved in organic solvents. To prevent this, dilute the DMSO stock solution by slowly adding it dropwise into the aqueous buffer while vortexing or stirring gently. This method helps to avoid localized high concentrations of the compound that can lead to precipitation. Ensure the final concentration of DMSO in your experimental medium is low (typically <1%) to avoid solvent effects on your cells or system.
Q4: What are the primary factors that can affect the stability of this compound in solution?
A4: The stability of this compound in solution can be influenced by several factors, including pH, temperature, and light. The pKa of willardiine's uracil (B121893) ring is approximately 10, meaning it is largely uncharged at physiological pH. However, significant shifts in pH to acidic or basic conditions can alter its charge state and potentially affect stability and receptor interaction. Like many biological reagents, prolonged exposure to high temperatures and light should be avoided. Storage at low temperatures (-20°C) and protection from light are recommended best practices.
Q5: For how long can I consider an aqueous working solution of this compound to be stable?
A5: While some derivatives of willardiine in neutral or slightly acidic solutions have been reported to be stable for at least one day, it is strongly recommended to prepare aqueous working solutions of this compound fresh for each experiment. The stability of amino acids in solution can be variable; for instance, L-glutamine in culture medium deteriorates more rapidly at room temperature compared to 4°C. To ensure consistent and reproducible results in long-term experiments, daily preparation of the final working solution from a frozen DMSO stock is the most reliable approach.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or weaker-than-expected results in bioassays. | Compound Degradation: The this compound in your working solution may have degraded over time. | Prepare a fresh aqueous working solution from your frozen DMSO stock before each experiment. Ensure the solid compound and DMSO stock are stored correctly at -20°C. Consider using halogenated willardiine analogues, which are generally more stable. |
| Precipitate forms in the culture medium after adding the compound. | Poor Aqueous Solubility: The final concentration of this compound exceeds its solubility limit in the aqueous medium. | Review your dilution protocol. Slowly add the DMSO stock to the aqueous medium with constant agitation. If precipitation persists, you may need to lower the final concentration of this compound or slightly increase the final percentage of DMSO (while ensuring it remains non-toxic to your system). |
| Variability between experiments conducted on different days. | Freeze-Thaw Cycles: Repeatedly freezing and thawing the main DMSO stock solution can lead to degradation. | Aliquot the primary DMSO stock solution into smaller, single-use volumes after initial preparation. This practice minimizes the number of freeze-thaw cycles for the bulk of your compound. |
Data & Protocols
Quantitative Data Summary
Table 1: Solubility & Storage Recommendations for this compound
| Form | Solvent/Condition | Solubility/Purity | Short-Term Storage (≤ 2 weeks) | Long-Term Storage (> 2 weeks) |
| Solid Powder | N/A | Purity: ≥98% by HPLC | 0°C | -20°C |
| Stock Solution | DMSO | Approx. 20 mg/mL | 4°C (in the dark) | -20°C (in aliquots) |
| Aqueous Working Solution | Cell Culture Media / PBS | Sparingly soluble | Prepare fresh daily; do not store for more than 24 hours. | Not Recommended |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
-
Preparation: Allow the vial of solid this compound (MW: 199.16 g/mol ) and a vial of anhydrous DMSO to equilibrate to room temperature.
-
Calculation: To prepare a 100 mM solution, you will need 19.92 mg of this compound per 1 mL of DMSO.
-
Dissolution: Aseptically add the calculated volume of DMSO to the vial containing the solid this compound.
-
Mixing: Vortex the solution thoroughly until all the solid has completely dissolved.
-
Aliquoting & Storage: Dispense the stock solution into sterile, single-use aliquots (e.g., 10-20 µL). Store these aliquots at -20°C, protected from light.
Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Experiments
-
Thawing: Remove one aliquot of the 100 mM this compound DMSO stock from the -20°C freezer and thaw it at room temperature.
-
Pre-warming: Pre-warm the required volume of your aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).
-
Dilution: To achieve a final concentration of 100 µM, you will perform a 1:1000 dilution. While gently vortexing the pre-warmed medium, slowly add 1 µL of the 100 mM stock solution for every 1 mL of medium.
-
Mixing: Continue to mix the solution gently for a few seconds to ensure homogeneity.
-
Application: Use the freshly prepared working solution immediately for your experiment. Discard any unused portion at the end of the day.
Visualizations
Caption: Experimental workflow for preparing and storing this compound solutions.
Caption: Simplified signaling pathway of this compound at glutamate (B1630785) receptors.
References
Technical Support Center: Optimizing Neuronal Signal-to-Noise Ratio with DL-Willardiine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed information, troubleshooting advice, and experimental protocols for utilizing DL-Willardiine and its analogs to improve the signal-to-noise ratio (SNR) in electrophysiological experiments.
Frequently Asked Questions (FAQs)
Q1: How can this compound help improve the signal-to-noise ratio in my electrophysiological recordings?
This compound is a potent agonist of AMPA receptors, which mediate the majority of fast excitatory synaptic transmission in the central nervous system.[1] By activating these receptors, this compound can enhance the amplitude of excitatory postsynaptic currents (EPSCs) and potentials (EPSPs). This potentiation of the physiological signal can effectively increase the signal-to-noise ratio, making synaptic events easier to detect and analyze, particularly for small-amplitude signals that may otherwise be obscured by baseline noise.
Q2: What is the mechanism of action of this compound?
This compound and its derivatives act as partial agonists at AMPA and kainate receptors.[1] They bind to the ligand-binding domain of these ionotropic glutamate (B1630785) receptors, inducing a conformational change that opens the ion channel and allows for the influx of cations, primarily Na+, leading to depolarization of the postsynaptic membrane. Different analogs of willardiine exhibit varying potencies and effects on receptor desensitization.[2]
Q3: When should I choose this compound over other AMPA receptor agonists like AMPA or kainate?
The choice of agonist depends on the specific experimental goals. Willardiine and its derivatives offer a range of potencies and desensitization kinetics.[2][3] For example, (S)-5-Fluorowillardiine is significantly more potent than AMPA. Some willardiine analogs induce less desensitization than others, which can be advantageous for experiments requiring sustained receptor activation. Researchers can select a specific willardiine analog to fine-tune the desired level of AMPA receptor activation and manage receptor desensitization, which can be critical for long-term potentiation (LTP) studies.
Q4: What are the typical working concentrations for this compound?
The optimal concentration of this compound or its analogs will vary depending on the specific derivative used, the preparation (e.g., cell culture, brain slices), and the experimental objective. It is always recommended to perform a dose-response curve to determine the ideal concentration for your specific setup. However, based on published literature, concentrations for willardiine derivatives can range from the nanomolar to the low micromolar range.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No discernible effect on synaptic signals after this compound application. | Inadequate Concentration: The concentration of this compound may be too low to elicit a response. | Perform a dose-response experiment to find the optimal concentration. Start with a concentration in the range reported in the literature for your specific willardiine analog and preparation. |
| Receptor Desensitization: Prolonged exposure to a high concentration of an agonist can lead to rapid desensitization of AMPA receptors. | Use a lower concentration of the agonist. Consider using a willardiine analog with slower desensitization kinetics. Apply the agonist for shorter durations. | |
| Compound Degradation: The this compound stock solution may have degraded. | Prepare fresh stock solutions regularly and store them properly according to the manufacturer's instructions. | |
| Signal amplitude is too large, leading to saturation of the recording amplifier. | Excessive Agonist Concentration: The concentration of this compound is too high, causing excessive depolarization. | Reduce the concentration of this compound. Adjust the gain of your amplifier. |
| Increased baseline noise after drug application. | Non-specific Effects: At very high concentrations, some agonists may have off-target effects. | Use the lowest effective concentration of this compound. Ensure the purity of your compound. |
| Excitotoxicity: Prolonged and excessive activation of glutamate receptors can lead to neuronal damage and increased membrane noise. | Limit the duration of drug application. Monitor cell health throughout the experiment. | |
| Variability in the response to this compound across experiments. | Inconsistent Drug Application: The method of drug application (e.g., bath application, local perfusion) may not be consistent. | Ensure a standardized and consistent method of drug delivery for all experiments. |
| Differences in Preparation Health: The health and viability of your cells or tissue slices can significantly impact their responsiveness to pharmacological agents. | Standardize your preparation protocol to ensure consistent tissue health. |
Quantitative Data Summary
The following tables summarize the potency of various willardiine derivatives on AMPA-preferring receptors in hippocampal neurons. This data can guide the selection of an appropriate analog and starting concentration for your experiments.
Table 1: EC50 Values of Willardiine Analogs at AMPA-Preferring Receptors in Hippocampal Neurons
| Compound | EC50 (µM) |
| (S)-5-Fluorowillardiine | 1.5 |
| (R,S)-AMPA | 11 |
| (S)-Willardiine | 45 |
| (S)-5-Iodowillardiine | >100 |
| (S)-5-Bromowillardiine | ~30 |
| (S)-5-Chlorowillardiine | ~30 |
| (S)-5-Nitrowillardiine | ~10 |
| Kainate | >300 |
| (S)-5-Methylwillardiine | 251 |
| (S)-5-Cyanowillardiine | ~1.5 |
| (S)-5-Trifluoromethylwillardiine | ~1.5 |
Experimental Protocols
Protocol 1: Enhancing Miniature Excitatory Postsynaptic Currents (mEPSCs) in Cultured Hippocampal Neurons
Objective: To increase the amplitude of mEPSCs for improved detection and analysis.
Materials:
-
Cultured hippocampal neurons
-
Whole-cell patch-clamp setup
-
Artificial cerebrospinal fluid (aCSF)
-
Tetrodotoxin (TTX) to block action potentials
-
Picrotoxin (B1677862) to block GABAA receptors
-
This compound analog (e.g., (S)-5-Fluorowillardiine) stock solution
Methodology:
-
Prepare aCSF containing TTX (0.5-1 µM) and picrotoxin (50-100 µM).
-
Establish a whole-cell patch-clamp recording from a hippocampal neuron in voltage-clamp mode.
-
Record baseline mEPSCs for 5-10 minutes to ensure a stable recording.
-
Prepare the desired concentration of the this compound analog in the aCSF solution.
-
Bath-apply the this compound-containing aCSF to the culture dish.
-
Record mEPSCs for another 10-15 minutes to observe the effect of the drug.
-
Wash out the drug with the control aCSF and record for a further 10-15 minutes to check for reversibility.
-
Analyze the amplitude and frequency of mEPSCs before, during, and after drug application.
Protocol 2: Facilitating the Induction of Long-Term Potentiation (LTP) in Acute Hippocampal Slices
Objective: To use a low concentration of a willardiine analog to potentiate AMPA receptor responses and facilitate the induction of LTP.
Materials:
-
Acute hippocampal slices
-
Slice perfusion chamber
-
aCSF
-
High-frequency stimulation (HFS) protocol electrodes
-
This compound analog stock solution
Methodology:
-
Prepare acute hippocampal slices and allow them to recover in oxygenated aCSF.
-
Transfer a slice to the recording chamber and perfuse with aCSF.
-
Obtain stable baseline field excitatory postsynaptic potentials (fEPSPs) in the CA1 region by stimulating the Schaffer collaterals.
-
After establishing a stable baseline for at least 20 minutes, switch to aCSF containing a low concentration of a this compound analog (e.g., a concentration that produces a small, stable increase in the baseline fEPSP).
-
Allow the slice to equilibrate in the drug-containing aCSF for 10-15 minutes.
-
Deliver the HFS protocol (e.g., 100 Hz for 1 second) to induce LTP.
-
Continue to record fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.
-
Compare the resulting LTP to a control group without the willardiine analog.
Visualizations
Caption: AMPA Receptor Activation by this compound.
References
- 1. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation and desensitization of AMPA/kainate receptors by novel derivatives of willardiine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Willardiines differentiate agonist binding sites for kainate- versus AMPA-preferring glutamate receptors in DRG and hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for DL-Willardiine Isomer-Specific Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing DL-Willardiine and its isomers in experimental settings. Below you will find troubleshooting guides and FAQs to address common challenges and ensure accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is isomer-specific activity a concern?
A1: this compound is a racemic mixture containing two stereoisomers: (S)-Willardiine (L-Willardiine) and (R)-Willardiine (D-Willardiine). Stereoisomers are molecules with the same chemical formula and connectivity but different three-dimensional arrangements of atoms. This difference in spatial arrangement can lead to significant variations in their pharmacological activity, as they may interact differently with the chiral environment of receptor binding sites. For ionotropic glutamate (B1630785) receptors like AMPA and kainate receptors, the (S)-isomer of willardiine and its derivatives is typically the biologically active form, while the (R)-isomer is often inactive or significantly less potent.[1][2][3] Therefore, using the racemic mixture (this compound) can introduce ambiguity in experimental results, as the observed effect is primarily due to the (S)-isomer.
Q2: What are the primary molecular targets of L-Willardiine?
A2: L-Willardiine and its 5-substituted derivatives are agonists for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which are subtypes of ionotropic glutamate receptors.[4][5] The selectivity of these compounds for AMPA versus kainate receptors can be modulated by substitutions at the 5-position of the uracil (B121893) ring. For instance, (S)-5-fluorowillardiine is a potent AMPA receptor agonist, while (S)-5-iodowillardiine shows selectivity for kainate receptors containing the GluK5 subunit.
Q3: Is D-Willardiine completely inactive?
A3: While the (S)-isomers of willardiine and its derivatives are potent agonists, the (R)-isomers are generally considered to be inactive or have significantly lower affinity for AMPA and kainate receptors. However, it is crucial to empirically verify this in your specific experimental system, as subtle effects or interactions at very high concentrations cannot be entirely ruled out without direct testing.
Q4: When is it acceptable to use the racemic this compound?
A4: Using the racemic mixture may be acceptable for initial screening experiments where the primary goal is to determine if any activity exists. However, for detailed pharmacological characterization, dose-response studies, and any experiments aiming to elucidate mechanisms of action, it is highly recommended to use the enantiomerically pure (S)-isomer. Using the pure isomer will provide more precise and interpretable data.
Q5: How do AMPA and kainate receptor signaling pathways differ?
A5: Both AMPA and kainate receptors are ligand-gated ion channels that, upon activation by glutamate or an agonist like L-willardiine, primarily allow the influx of Na+ ions, leading to postsynaptic membrane depolarization. However, their signaling pathways have distinct features. AMPA receptors are crucial for fast excitatory neurotransmission. Kainate receptors, in addition to their ionotropic function, can also signal through metabotropic pathways, modulating neuronal excitability and neurotransmitter release.
Below are diagrams illustrating the canonical signaling pathways for AMPA and kainate receptors.
Caption: Canonical AMPA receptor signaling pathway.
Caption: Dual signaling pathways of kainate receptors.
Isomer Activity Data
The following tables summarize the reported activity of willardiine isomers and their derivatives at AMPA and kainate receptors.
Table 1: EC₅₀ Values of Willardiine Derivatives at AMPA/Kainate Receptors
| Compound | Receptor Type | EC₅₀ (µM) | Cell Type | Reference |
| (S)-Willardiine | AMPA/Kainate | 45 | Mouse embryonic hippocampal neurons | |
| (R,S)-AMPA | AMPA/Kainate | 11 | Mouse embryonic hippocampal neurons | |
| (S)-5-Fluorowillardiine | AMPA/Kainate | 1.5 | Mouse embryonic hippocampal neurons | |
| (S)-5-Fluorowillardiine | AMPA-preferring | 1.5 | Hippocampal neurons | |
| (S)-5-Iodowillardiine | AMPA/Kainate | - | - | |
| (S)-5-Bromowillardiine | AMPA/Kainate | - | Mouse embryonic hippocampal neurons | |
| (S)-5-Trifluoromethylwillardiine | Kainate-preferring | 0.07 | Dorsal root ganglion neurons | |
| (S)-5-Methylwillardiine | AMPA-preferring | 251 | Hippocampal neurons |
Note: A '-' indicates that a specific value was not provided in the cited sources, although the compound's activity was discussed.
Experimental Protocols
To ensure accurate determination of isomer-specific activity, detailed and controlled experimental protocols are essential.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure agonist-induced currents in cultured neurons or heterologous expression systems.
-
Cell Preparation: Culture primary neurons (e.g., hippocampal or cortical) or transfected HEK293 cells expressing the desired AMPA or kainate receptor subunits on glass coverslips.
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 1.1 EGTA, 4 Na₂ATP, 0.4 NaGTP. Adjust pH to 7.2 with CsOH.
-
Agonist Solutions: Prepare stock solutions of (S)-Willardiine and (R)-Willardiine in the external solution. Perform serial dilutions to obtain a range of concentrations for generating a dose-response curve.
-
-
Recording Setup:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Maintain cells at a holding potential of -60 mV.
-
-
Data Acquisition:
-
Establish a whole-cell recording configuration.
-
Apply agonist solutions using a rapid perfusion system to ensure fast solution exchange.
-
Apply each concentration for a sufficient duration to reach a peak response.
-
Ensure a complete washout with the external solution between applications to allow for receptor recovery from desensitization.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current for each agonist concentration.
-
Normalize the responses to the maximal response.
-
Fit the concentration-response data to the Hill equation to determine the EC₅₀ and Hill coefficient.
-
Compare the dose-response curves for the (S)- and (R)-isomers.
-
Troubleshooting Guide
Problem 1: High variability in agonist-induced currents between cells.
-
Possible Cause: Inconsistent receptor expression levels in the cell population.
-
Solution:
-
For transient transfections, optimize the transfection protocol to achieve more uniform expression.
-
Consider generating a stable cell line for more consistent receptor expression.
-
For primary neurons, ensure consistent culture conditions and age of the cultures.
-
-
Possible Cause: Variable cell health and membrane integrity.
-
Solution:
-
Only use cells with a healthy morphology and a stable baseline current.
-
Monitor the series resistance during the recording and discard any cells where it changes significantly.
-
Problem 2: No response or very weak response to the (S)-isomer.
-
Possible Cause: The specific receptor subtype expressed is insensitive to willardiine.
-
Solution:
-
Verify the receptor subtype being studied. Willardiine and its analogs have varying potencies at different AMPA and kainate receptor subunit combinations.
-
Use a known potent agonist for that receptor (e.g., glutamate or AMPA) as a positive control to confirm receptor functionality.
-
-
Possible Cause: Degradation of the agonist stock solution.
-
Solution:
-
Prepare fresh agonist solutions from a new powder stock.
-
Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Problem 3: Apparent activity from the (R)-isomer.
-
Possible Cause: Chiral impurity of the (R)-isomer sample (i.e., contamination with the (S)-isomer).
-
Solution:
-
Verify the enantiomeric purity of your compound using an appropriate analytical method (e.g., chiral chromatography).
-
Source your compounds from a reputable supplier that provides a certificate of analysis with enantiomeric purity data.
-
-
Possible Cause: At very high concentrations, some weak, non-specific activity might be observed.
-
Solution:
-
Construct a full dose-response curve. True agonist activity should be saturable and display a sigmoidal dose-response relationship. Non-specific effects may not be saturable in the same manner.
-
Compare the potency of the (R)-isomer to the (S)-isomer. A significant rightward shift (much higher EC₅₀) in the dose-response curve for the (R)-isomer would be expected if there is any minor activity.
-
Problem 4: Rapid receptor desensitization complicates measurements.
-
Possible Cause: This is an intrinsic property of AMPA and kainate receptors.
-
Solution:
-
Use a rapid perfusion system to apply the agonist quickly and measure the peak of the response before significant desensitization occurs.
-
To study steady-state currents, co-apply the agonist with a positive allosteric modulator (e.g., cyclothiazide (B1669527) for AMPA receptors) that reduces desensitization. Be aware that this will alter the receptor's pharmacology.
-
For kainate receptors in some preparations, concanavalin-A can be used to block desensitization.
-
Experimental Workflow
The following diagram outlines a logical workflow for comparing the activity of this compound isomers.
Caption: Workflow for comparing willardiine isomer activity.
References
- 1. Activation and desensitization of AMPA/kainate receptors by novel derivatives of willardiine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural requirements for novel willardiine derivatives acting as AMPA and kainate receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Assays for DL-Willardiine Neurotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing cell viability assays to investigate the neurotoxic effects of DL-Willardiine.
I. Frequently Asked Questions (FAQs)
Q1: Which cell viability assay is most suitable for assessing this compound neurotoxicity?
A1: The choice of assay depends on the specific experimental question and cell type. Commonly used and suitable assays include:
-
MTT Assay: Measures mitochondrial dehydrogenase activity, reflecting metabolic viability. It is a widely used, cost-effective colorimetric assay.
-
LDH Assay: Quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, indicating loss of membrane integrity. This is a common marker for cytotoxicity and necrosis.[1][2][3]
-
Calcein-AM/Propidium Iodide (PI) Staining: A fluorescence-based live/dead assay. Calcein-AM stains viable cells green, while PI stains the nuclei of dead cells with compromised membranes red. This method allows for direct visualization and quantification of live and dead cells.[4]
Q2: What is the mechanism of this compound neurotoxicity?
A2: this compound is an agonist for ionotropic glutamate (B1630785) receptors, specifically AMPA and kainate receptors. Its neurotoxicity stems from excitotoxicity, a process involving:
-
Receptor Overactivation: this compound binds to and activates AMPA/kainate receptors on neurons.
-
Ion Influx: This activation leads to an excessive influx of ions, particularly Na+ and Ca2+, into the neuron.
-
Cellular Stress: The ionic imbalance triggers a cascade of detrimental downstream events, including mitochondrial dysfunction, generation of reactive oxygen species (ROS), and activation of apoptotic and necrotic cell death pathways.
Q3: Are there any known interferences of this compound with common cell viability assays?
A3: Currently, there is no specific literature detailing direct interference of this compound with MTT, LDH, or Calcein-AM/PI assays. However, it is always recommended to perform control experiments to rule out any potential compound-specific artifacts. For example, test whether this compound, in the absence of cells, alters the absorbance or fluorescence of the assay reagents. Some small molecules, particularly those with thiol or carboxylic acid moieties, have been shown to interfere with MTT assays.
II. Troubleshooting Guides
MTT Assay
| Problem | Possible Cause | Solution |
| High background absorbance in control wells | - Contamination of media or reagents. - Phenol (B47542) red in the culture medium. | - Use fresh, sterile reagents. - Use phenol red-free medium during the MTT incubation step. |
| Low absorbance readings | - Insufficient cell number. - Low metabolic activity of cells. - Incomplete solubilization of formazan (B1609692) crystals. | - Optimize cell seeding density. - Increase incubation time with MTT reagent. - Ensure complete dissolution of formazan crystals by thorough mixing and allowing sufficient solubilization time. |
| Inconsistent results between replicates | - Uneven cell seeding. - Pipetting errors. - Edge effects in the microplate. | - Ensure a homogenous cell suspension before seeding. - Use calibrated pipettes and be consistent with technique. - Avoid using the outer wells of the plate or fill them with sterile medium. |
| Apparent increase in viability with treatment | - Interference of the test compound with MTT reduction. | - Run a cell-free control with the compound and MTT reagent to check for direct reduction of MTT. |
LDH Assay
| Problem | Possible Cause | Solution |
| High background LDH in media | - High serum concentration in the culture medium (serum contains LDH). - Mechanical stress to cells during handling. | - Reduce serum concentration or use serum-free medium for the experiment. - Handle cells gently during plating and media changes. |
| Low signal (low LDH release) | - Insufficient cell death. - LDH degradation in the supernatant. | - Ensure the concentration and duration of this compound treatment are sufficient to induce toxicity. - Collect and assay the supernatant promptly as LDH activity can decrease over time. |
| False negatives (underestimation of cytotoxicity) | - Bacterial contamination (some bacteria can degrade LDH). - Interference from nanoparticles or other compounds that may bind or inactivate LDH. | - Maintain aseptic technique. - Run appropriate controls to check for interference if using complex formulations. |
Calcein-AM/PI Staining
| Problem | Possible Cause | Solution |
| High background green fluorescence | - Spontaneous hydrolysis of Calcein-AM in the medium. - Presence of esterases in the serum. | - Prepare fresh Calcein-AM working solution for each experiment. - Wash cells with serum-free medium or PBS before staining. |
| Weak green fluorescence in live cells | - Insufficient incubation time or concentration of Calcein-AM. - Efflux of Calcein by multidrug resistance proteins (MRPs). | - Optimize staining time and concentration for your specific cell type. - Consider using an MRP inhibitor if efflux is suspected. |
| Non-specific red staining | - High concentration of PI leading to staining of live cells. - Delayed imaging after PI addition. | - Titrate the PI concentration to find the optimal dilution. - Image the cells shortly after adding the staining solution. |
| Phototoxicity | - Excessive exposure to excitation light during imaging. | - Minimize light exposure by using the lowest possible laser power and reducing the imaging duration. |
III. Experimental Protocols
MTT Assay for Neurotoxicity
-
Cell Plating: Seed neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere and differentiate for the desired period.
-
Treatment: Treat the cells with various concentrations of this compound and appropriate controls (vehicle control, positive control for cell death). Incubate for the desired duration (e.g., 24-48 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock solution in serum-free medium to a final working concentration of 0.5 mg/mL. Remove the treatment medium from the wells and add 100 µL of the MTT working solution to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, protected from light, until intracellular purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Mix thoroughly to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
LDH Cytotoxicity Assay
-
Cell Plating and Treatment: Follow steps 1 and 2 as described for the MTT assay. Include a "maximum LDH release" control by treating some wells with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before supernatant collection.
-
Supernatant Collection: After the treatment period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing a substrate solution with a dye solution. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Absorbance Measurement: Add a stop solution if required by the kit. Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
Calcein-AM/Propidium Iodide (PI) Staining
-
Cell Plating and Treatment: Plate cells on a suitable imaging plate or coverslips and treat as described in the MTT assay protocol.
-
Preparation of Staining Solution: Prepare a working solution containing both Calcein-AM and PI in a buffered salt solution (e.g., PBS or HBSS). Typical final concentrations are 1-2 µM for Calcein-AM and 1-5 µg/mL for PI, but these should be optimized for your cell type.
-
Staining: Remove the treatment medium and wash the cells once with PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for green (Calcein) and red (PI) fluorescence. Live cells will fluoresce green, and dead cells will have red nuclei.
-
Quantification: Quantify the number of live (green) and dead (red) cells in multiple fields of view for each condition to determine the percentage of cell viability.
IV. Visualization of Signaling Pathways and Workflows
Caption: Signaling pathway of this compound-induced neurotoxicity.
Caption: General workflow for assessing cell viability.
References
- 1. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures [bio-protocol.org]
- 3. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
Validation & Comparative
A Comparative Analysis of DL-Willardiine and 5-Fluorowillardiine Potency at Ionotropic Glutamate Receptors
For researchers, scientists, and drug development professionals, understanding the nuanced differences in agonist potency at ionotropic glutamate (B1630785) receptors is critical for the development of selective pharmacological tools and potential therapeutics. This guide provides a detailed comparison of DL-Willardiine and its fluorinated analog, 5-Fluorowillardiine, focusing on their activity at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.
This comparison synthesizes experimental data to highlight the significant impact of a single fluorine substitution on the potency and selectivity of willardiine compounds. The data presented is primarily derived from electrophysiological studies on rodent hippocampal neurons, a well-established model for investigating the function of excitatory amino acid receptors.
Potency at AMPA and Kainate Receptors: A Quantitative Comparison
The potency of this compound and 5-Fluorowillardiine has been evaluated by determining their half-maximal effective concentrations (EC50) for activating AMPA and kainate receptors. The following table summarizes key findings from whole-cell patch-clamp recordings in mouse embryonic hippocampal neurons.
| Compound | Receptor Type | EC50 (µM) | Relative Potency to AMPA | Reference |
| (S)-Willardiine | AMPA/Kainate | 45 | 0.24x | [1][2] |
| (S)-5-Fluorowillardiine | AMPA/Kainate | 1.5 | 7.3x | [1][2] |
| (R,S)-AMPA | AMPA/Kainate | 11 | 1x | [1] |
As the data indicates, (S)-5-Fluorowillardiine is significantly more potent than both (S)-Willardiine and the endogenous agonist AMPA at native AMPA/kainate receptors in hippocampal neurons. Specifically, (S)-5-Fluorowillardiine is approximately 30 times more potent than (S)-Willardiine and about 7 times more potent than AMPA itself. This enhanced potency makes 5-Fluorowillardiine a valuable tool for selectively activating AMPA receptors in vitro.
Further studies have elaborated on the selectivity of willardiine analogs. It has been demonstrated that while (S)-5-Fluorowillardiine is a potent AMPA receptor agonist, other derivatives, such as (S)-5-iodowillardiine, exhibit high selectivity for GluK5-containing kainate receptors. The nature of the substituent at the 5-position of the uracil (B121893) ring plays a crucial role in determining the agonist's affinity and selectivity for different receptor subtypes. For optimal binding to AMPA receptors (hGluR1, -2, or -4), smaller, electron-withdrawing substituents like fluorine are preferred. In contrast, larger, lipophilic substituents at the 5-position tend to enhance affinity for kainate receptors like hGluR5.
Experimental Protocols
The determination of agonist potency was primarily achieved through whole-cell voltage-clamp recordings from cultured mouse embryonic hippocampal neurons. This technique allows for the direct measurement of ion channel activation in response to agonist application.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the dose-dependent activation of AMPA/kainate receptors by willardiine analogs and determine their EC50 values.
Cell Preparation:
-
Hippocampi were dissected from mouse embryos and dissociated into single cells.
-
Neurons were plated on coverslips and maintained in culture for a period that allows for the expression of functional glutamate receptors.
Electrophysiological Recording:
-
A glass micropipette filled with an internal solution is brought into contact with the cell membrane of a single neuron.
-
A giga-seal is formed between the pipette tip and the cell membrane, and the membrane patch is ruptured to achieve the whole-cell configuration.
-
The neuron is voltage-clamped at a holding potential (e.g., -60 mV) to measure inward currents.
-
Agonists (this compound, 5-Fluorowillardiine, AMPA) at various concentrations are rapidly applied to the neuron using a fast perfusion system.
-
The peak inward current elicited by each agonist concentration is recorded.
Data Analysis:
-
The peak current responses are plotted against the corresponding agonist concentrations.
-
The resulting dose-response curve is fitted with a sigmoidal function (e.g., the Hill equation) to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.
Caption: Experimental workflow for determining agonist potency using whole-cell patch-clamp electrophysiology.
Signaling Pathway
This compound and 5-Fluorowillardiine act as agonists at ionotropic glutamate receptors, which are ligand-gated ion channels. Upon binding of the agonist, the receptor undergoes a conformational change that opens an intrinsic ion channel, allowing for the influx of cations (primarily Na+ and Ca2+) into the neuron. This influx of positive ions leads to depolarization of the cell membrane, resulting in an excitatory postsynaptic potential (EPSP). If the depolarization reaches the threshold, it will trigger an action potential, propagating the nerve impulse.
Caption: Signaling pathway of AMPA receptor activation by an agonist.
References
UBP310 vs. DL-Willardiine: A Comparative Guide for Kainate Receptor Research
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of ligands with kainate receptors is paramount for advancing neuroscience and therapeutic discovery. This guide provides a comprehensive comparison of the antagonist UBP310 and the agonist DL-Willardiine, focusing on their distinct effects on kainate receptor function. The information presented herein is supported by experimental data to facilitate informed decisions in research and development.
Kainate receptors (KARs), a subtype of ionotropic glutamate (B1630785) receptors, play a crucial role in synaptic transmission and plasticity. Their dysfunction has been implicated in various neurological disorders, making them a key target for pharmacological intervention. UBP310 and this compound represent two important chemical tools for dissecting KAR function, acting as a potent antagonist and a foundational agonist, respectively.
At a Glance: UBP310 vs. This compound
| Feature | UBP310 | This compound |
| Primary Action | Antagonist | Agonist |
| Primary Target | Kainate Receptors (GluK1 and GluK3 selective) | AMPA and Kainate Receptors |
| Mechanism | Competitively blocks the glutamate binding site, preventing channel activation. | Binds to the glutamate binding site, inducing a conformational change that opens the ion channel. |
| Key Research Applications | Probing the physiological and pathological roles of GluK1- and GluK3-containing KARs; investigating KAR-mediated neurotoxicity. | Studying the fundamental properties of AMPA and kainate receptor activation and desensitization. |
Quantitative Comparison of Ligand Activity
The following tables summarize the binding affinities and potencies of UBP310 and various derivatives of this compound at different glutamate receptor subtypes. This data highlights the selectivity of UBP310 for specific kainate receptor subunits and the varied agonist profile of the willardiine family.
Table 1: Antagonist Profile of UBP310
| Receptor Subunit | Binding Affinity (Kd) | Antagonist Potency (IC50) |
| GluK1 (h) | 21 ± 7 nM[1][2] | 130 nM[3] |
| GluK2 (h) | No specific binding[1] | >1,000,000 nM |
| GluK3 (h) | 0.65 ± 0.19 µM | 23 nM (for glutamate-evoked currents) |
| GluK2/GluK5 (h) | - | No effect up to 1 mM |
| AMPA (GluA2) | 10.8 µM | - |
Data compiled from studies on human (h) recombinant receptors.
Table 2: Agonist Profile of this compound and its Derivatives
| Compound | Receptor Preference | Agonist Potency (EC50) |
| (S)-Willardiine | AMPA > Kainate | 45 µM (hippocampal neurons) |
| (S)-5-Fluorowillardiine | AMPA selective | 1.5 µM (hippocampal neurons) |
| (S)-5-Iodowillardiine | Kainate selective | - |
| (S)-5-Trifluoromethylwillardiine | Kainate > AMPA | 70 nM (DRG neurons) |
| (S)-5-Bromowillardiine | Potent agonist at both | - |
Potency can vary depending on the specific receptor subunit composition and the cell type used for the assay.
Experimental Methodologies
The data presented in this guide were primarily generated using radioligand binding assays and electrophysiological recordings. Below are detailed protocols for these key experiments.
Radioligand Binding Assay
Objective: To determine the binding affinity (Kd or Ki) of a compound for a specific receptor.
Protocol:
-
Membrane Preparation:
-
HEK293 cells stably expressing the human kainate receptor subunit of interest (e.g., GluK1, GluK2, or GluK3) are cultured and harvested.
-
Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.
-
-
Binding Reaction:
-
In a 96-well plate, incubate a fixed concentration of a radiolabeled ligand (e.g., [3H]UBP310) with the prepared cell membranes.
-
For competition binding assays, a range of concentrations of the unlabeled test compound (e.g., UBP310 or this compound) is added to compete with the radioligand for binding.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand (e.g., 100 µM kainate).
-
The reaction is incubated to equilibrium (e.g., 1 hour at 4°C).
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
For saturation binding, the Kd and Bmax are determined by non-linear regression analysis of the specific binding data.
-
For competition binding, the IC50 value is determined and then converted to a Ki value using the Cheng-Prusoff equation.
-
Electrophysiological Recording
Objective: To measure the functional effect of a compound (agonist or antagonist) on receptor-mediated ion channel activity.
Protocol:
-
Cell Preparation:
-
Cells expressing the kainate receptor of interest (e.g., Xenopus oocytes injected with cRNA or cultured neurons) are prepared for recording.
-
For whole-cell patch-clamp recordings, individual cells are visualized under a microscope.
-
-
Recording Setup:
-
A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane (giga-seal).
-
The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The cell is voltage-clamped at a specific holding potential (e.g., -60 mV).
-
-
Drug Application:
-
The agonist (e.g., glutamate or a willardiine derivative) is rapidly applied to the cell using a perfusion system to evoke an inward current.
-
To test for antagonist activity, the antagonist (e.g., UBP310) is pre-applied before the co-application with the agonist.
-
-
Data Acquisition and Analysis:
-
The resulting currents are recorded using an amplifier and digitized for computer analysis.
-
For agonists, dose-response curves are generated by plotting the current amplitude against the agonist concentration to determine the EC50.
-
For antagonists, the inhibition of the agonist-evoked current is measured at different antagonist concentrations to determine the IC50.
-
Signaling Pathways and Mechanisms of Action
The distinct actions of UBP310 and this compound at the molecular level are visualized in the following diagrams.
Conclusion
UBP310 and this compound serve as indispensable tools in the study of kainate receptors, offering opposing yet complementary insights into their function. UBP310, with its high selectivity for GluK1 and GluK3 subunits, allows for the precise dissection of the roles of these specific receptor subtypes in neuronal processes. In contrast, the this compound scaffold provides a versatile platform for developing agonists with varying potencies and selectivities, enabling the exploration of the fundamental mechanisms of receptor activation and desensitization. The data and protocols presented in this guide are intended to empower researchers to effectively utilize these compounds in their investigations, ultimately contributing to a deeper understanding of the complex world of glutamate signaling and the development of novel therapeutics for neurological disorders.
References
- 1. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapping the ligand binding sites of kainate receptors: molecular determinants of subunit-selective binding of the antagonist [3H]UBP310 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UBP 310 | Kainate Receptor Antagonists: R&D Systems [rndsystems.com]
A Comparative Analysis of DL-Willardiine and L-Glutamate at AMPA Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic agonist DL-Willardiine and the endogenous neurotransmitter L-glutamate in their interactions with α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. The information presented is supported by experimental data from peer-reviewed literature, offering insights into their respective binding affinities, potencies, and efficacies. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate a comprehensive understanding.
Executive Summary
L-glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system and acts as a full agonist at AMPA receptors, mediating fast excitatory synaptic transmission.[1] this compound, a heterocyclic amino acid, also functions as an agonist at AMPA receptors, though it is characterized as a partial agonist.[2][3] The agonist activity of this compound resides primarily in the (S)-enantiomer, with the (R)-enantiomer being largely inactive.[4] Experimental data indicates that while L-glutamate is the endogenous ligand, certain synthetic derivatives of willardiine, such as (S)-5-fluorowillardiine, can exhibit higher potency and binding affinity than L-glutamate itself.[4] This suggests that the willardiine scaffold offers a valuable tool for probing AMPA receptor function and for the development of novel therapeutic agents targeting the glutamatergic system.
Quantitative Comparison of Agonist Properties
The following tables summarize the binding affinity and potency of L-glutamate and willardiine derivatives at AMPA receptors, as determined by radioligand binding assays and electrophysiological recordings.
Table 1: Binding Affinity (IC50) at AMPA Receptors
| Compound | IC50 (µM) | Radioligand | Tissue/Cell Type | Reference |
| L-Glutamate | 1.2 | [3H]AMPA | Rat brain synaptic membranes | |
| (S)-Willardiine | ~10 | [3H]AMPA | Rat brain synaptic membranes | |
| (S)-5-Fluorowillardiine | 0.16 | [3H]AMPA | Rat brain synaptic membranes | |
| (S)-5-Bromowillardiine | ~1 | [3H]AMPA | Rat brain synaptic membranes | |
| (S)-5-Iodowillardiine | >10 | [3H]AMPA | Rat brain synaptic membranes |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the specific binding of the radioligand. A lower IC50 value indicates a higher binding affinity.
Table 2: Potency (EC50) at AMPA Receptors
| Compound | EC50 (µM) | Preparation | Reference |
| L-Glutamate | 296 | Outside-out patches (GluR2), with cyclothiazide | |
| (R,S)-AMPA | 11 | Whole-cell recording from mouse embryonic hippocampal neurons | |
| (S)-Willardiine | 45 | Whole-cell recording from mouse embryonic hippocampal neurons | |
| (S)-5-Fluorowillardiine | 1.5 | Whole-cell recording from mouse embryonic hippocampal neurons |
Note: EC50 values represent the concentration of the agonist that produces 50% of the maximal response. A lower EC50 value indicates a higher potency.
Efficacy
L-glutamate is a full agonist at AMPA receptors, meaning it elicits a maximal physiological response upon binding. In contrast, willardiine is classified as a partial agonist. This implies that even at saturating concentrations, willardiine will produce a submaximal response compared to L-glutamate. The degree of efficacy for willardiine and its analogs can vary depending on the specific derivative and the subunit composition of the AMPA receptor.
Experimental Protocols
Radioligand Binding Assay
This protocol provides a general framework for determining the binding affinity of unlabelled ligands, such as this compound and L-glutamate, by measuring their ability to displace a radiolabeled ligand from AMPA receptors.
Objective: To determine the inhibitory constant (Ki) of test compounds for AMPA receptors.
Materials:
-
Radioligand: [3H]AMPA or other suitable radiolabeled AMPA receptor antagonist/agonist.
-
Membrane Preparation: Synaptic membranes prepared from rat brain tissue (e.g., cortex or hippocampus).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: this compound, L-glutamate, and other relevant ligands.
-
Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize fresh or frozen brain tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash the membrane pellet by resuspension and centrifugation. Finally, resuspend the pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the assay buffer, the radioligand at a concentration close to its Kd, and varying concentrations of the competing test compound.
-
Incubation: Initiate the binding reaction by adding the membrane preparation to each well. Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.
-
Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Rapidly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines a method for measuring the potency (EC50) of AMPA receptor agonists by recording ion currents from cultured neurons or brain slices.
Objective: To determine the concentration-response relationship and EC50 value for AMPA receptor agonists.
Materials:
-
Cell Preparation: Primary neuronal cultures (e.g., hippocampal or cortical neurons) or acute brain slices.
-
External Solution (aCSF): Containing physiological concentrations of ions (e.g., NaCl, KCl, CaCl2, MgCl2, glucose, HEPES), bubbled with 95% O2/5% CO2.
-
Internal Solution: For the patch pipette, containing a potassium-based salt (e.g., K-gluconate), EGTA, ATP, and GTP.
-
Patch-Clamp Setup: Inverted microscope, micromanipulator, patch-clamp amplifier, and data acquisition system.
-
Agonists: L-glutamate, this compound, and other test compounds.
-
Drug Application System: A fast perfusion system to allow for rapid application and washout of agonists.
Procedure:
-
Preparation: Place the cell culture dish or brain slice in the recording chamber on the microscope stage and perfuse with external solution.
-
Pipette Preparation: Pull glass micropipettes to a resistance of 3-7 MΩ when filled with the internal solution.
-
Giga-seal Formation: Under visual guidance, approach a neuron with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Voltage Clamp: Clamp the cell membrane at a negative holding potential (e.g., -60 mV or -70 mV) to record inward currents mediated by AMPA receptors.
-
Agonist Application: Apply the agonist at various concentrations using a fast perfusion system. Record the resulting inward current for each concentration.
-
Data Analysis: Plot the peak current amplitude as a function of agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value and the Hill coefficient.
Signaling Pathways and Experimental Workflows
AMPA Receptor Signaling Pathway
Activation of AMPA receptors by agonists like L-glutamate or this compound leads to the influx of Na+ (and in the absence of the GluA2 subunit, Ca2+) ions, causing depolarization of the postsynaptic membrane. This initial electrical signal can trigger a cascade of downstream signaling events that are crucial for synaptic plasticity, such as Long-Term Potentiation (LTP) and Long-Term Depression (LTD). The trafficking of AMPA receptors to and from the synapse is a key mechanism underlying these forms of plasticity and is regulated by a complex interplay of protein-protein interactions.
Experimental Workflow for Agonist Characterization
The following diagram illustrates the logical flow of experiments to compare the pharmacological properties of this compound and L-glutamate at AMPA receptors.
References
- 1. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The role of AMPA receptors in postsynaptic mechanisms of synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
A Comparative Guide to the Kinetic Differences Between DL-Willardiine and AMPA-Induced Currents
For researchers and professionals in drug development and neuroscience, understanding the nuanced interactions of agonists with ionotropic glutamate (B1630785) receptors is paramount. This guide provides an objective comparison of the kinetic properties of currents induced by the partial agonist DL-Willardiine and the full agonist α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), focusing on their effects on AMPA receptors. The information presented is supported by experimental data to delineate the distinct electrophysiological signatures of these two compounds.
Quantitative Comparison of Agonist-Induced Currents
The kinetic parameters of ion channel activation, deactivation, and desensitization are critical in defining the physiological and potential therapeutic effects of a receptor agonist. Below is a summary of experimentally determined values for this compound and its derivatives in comparison to AMPA.
| Agonist | Receptor/Cell Type | EC₅₀ (µM) | Deactivation (τ off) | Desensitization | Reference |
| (R,S)-AMPA | Hippocampal Neurons | 11 | Not Specified | Strong | [1] |
| (S)-Willardiine | Hippocampal Neurons | 45 | Not Specified | Strong; 10x smaller equilibrium response than I-Willardiine | [1] |
| (S)-5-Fluorowillardiine | Hippocampal Neurons | 1.5 | 2.1 sec | Strongest in series (F > Willardiine > Br > I) | [1][2] |
| (S)-5-Iodowillardiine | Hippocampal Neurons | > Willardiine | 188 msec | Weak; similar equilibrium response to kainate | [2] |
| (R,S)-AMPA | DRG Neurons (Kainate-pref.) | > 5-F-Willardiine | Not Specified | Not Specified | |
| (S)-5-Fluorowillardiine | DRG Neurons (Kainate-pref.) | 69 | 43 msec | Not Specified | |
| (S)-5-Iodowillardiine | DRG Neurons (Kainate-pref.) | < 5-F-Willardiine | 4.2 sec | Not Specified |
Note: Data for this compound is often presented as the active (S)-enantiomer. The potency and kinetics of willardiine and its derivatives are highly dependent on the substituent at the 5-position of the uracil (B121893) ring and the receptor subtype composition of the recorded neuron.
Delving into the Kinetic Distinctions
The primary kinetic differences between currents induced by this compound and AMPA lie in their rates of desensitization and deactivation, as well as their overall efficacy.
Desensitization: AMPA is a full agonist that typically induces rapid and profound desensitization of AMPA receptors. In contrast, willardiine acts as a partial agonist, and the degree of desensitization can be strikingly different among its derivatives. For instance, (S)-5-iodowillardiine is a weakly desensitizing agonist, producing a substantial steady-state current, whereas (S)-willardiine and (S)-5-fluorowillardiine are strongly desensitizing agonists. This suggests that simple modifications to the willardiine structure can dramatically alter the stability of the open-channel conformation of the receptor. The desensitization sequence for several willardiine analogs has been established as: Fluoro > Willardiine > Nitro ≈ Chloro > Bromo > Iodo > Kainate.
Deactivation: The rate of current decay upon removal of the agonist (deactivation) also varies. Studies on hippocampal neurons have shown that the deactivation kinetics for 5-fluorowillardiine are slow (τ off = 2.1 sec), while for 5-iodowillardiine, they are rapid (τ off = 188 msec). This contrasts with the typically fast deactivation kinetics observed for AMPA-induced currents, which are crucial for high-fidelity synaptic transmission.
Mechanism of Action: The kinetic differences are thought to arise from the distinct ways these agonists interact with the ligand-binding domain (LBD) of the AMPA receptor. Full agonists like AMPA are believed to induce a high degree of LBD "clamshell" closure, leading to a high probability of channel opening and subsequent strong desensitization. Partial agonists like willardiine and its analogs are proposed to induce a less complete closure of the LBD, resulting in a lower channel open probability and variable rates of desensitization depending on the specific derivative.
Experimental Protocols
The data presented in this guide are primarily derived from whole-cell voltage-clamp recordings from cultured neurons.
Cell Preparation and Recording:
-
Cell Types: Experiments are typically performed on cultured mouse embryonic hippocampal neurons or dorsal root ganglion (DRG) neurons. These cell types endogenously express AMPA and kainate receptors.
-
Voltage Clamp: Whole-cell patch-clamp recordings are made from these neurons. The membrane potential is held at a negative potential (e.g., -60 mV) to record inward currents mediated by the influx of positive ions through the receptor channels.
-
Agonist Application: A rapid solution exchange system is used to apply agonists for precise durations. This is crucial for accurately measuring the kinetics of activation, deactivation, and desensitization. Concentration-jump experiments, where the agonist concentration is rapidly increased, are used to measure activation and desensitization rates. Deactivation rates are measured by the decay of the current upon rapid removal of the agonist.
Data Analysis:
-
EC₅₀ Determination: Dose-response curves are generated by applying a range of agonist concentrations and measuring the peak current response. The concentration that elicits a half-maximal response is the EC₅₀.
-
Kinetic Analysis: The time course of the current decay during agonist application (desensitization) and after agonist removal (deactivation) is fitted with one or more exponential functions to determine the respective time constants (τ).
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for comparing the kinetics of agonist-induced currents.
Caption: Workflow for comparing agonist-induced currents.
Signaling Pathway of AMPA Receptor Activation
The diagram below illustrates the general signaling pathway initiated by the binding of an agonist like AMPA or this compound to an AMPA receptor.
Caption: AMPA receptor signaling pathway.
References
Validation of DL-Willardiine as a Selective AMPA/Kainate Agonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DL-Willardiine and its analogues as selective agonists for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. The following sections present quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows to support the validation of these compounds.
Data Presentation: Comparative Agonist Potency
The following tables summarize the potency (EC50 values) of this compound and its derivatives at AMPA and kainate receptors, as determined by electrophysiological recordings in different neuronal preparations. Lower EC50 values indicate higher potency.
Table 1: Potency of Willardiine Derivatives at AMPA-Preferring Receptors in Hippocampal Neurons [1]
| Compound | EC50 (µM) |
| (S)-5-Fluorowillardiine | 1.5 |
| (S)-5-Cyanowillardiine | ~10 |
| (S)-5-Trifluoromethylwillardiine | ~10 |
| (S)-5-Nitrowillardiine | ~10 |
| (S)-5-Chlorowillardiine | ~50 |
| (S)-5-Bromowillardiine | ~50 |
| (R,S)-AMPA | ~100 |
| (S)-5-Iodowillardiine | ~200 |
| (S)-Willardiine | ~200 |
| Kainate | >1000 |
| (S)-5-Methylwillardiine | 251 |
Table 2: Potency of Willardiine Derivatives at Kainate-Preferring Receptors in Dorsal Root Ganglion (DRG) Neurons [1]
| Compound | EC50 (nM) |
| (S)-5-Trifluoromethylwillardiine | 70 |
| (S)-5-Iodowillardiine | ~200 |
| (S)-5-Bromowillardiine | ~500 |
| (S)-5-Chlorowillardiine | ~500 |
| (S)-5-Nitrowillardiine | ~1000 |
| (S)-5-Cyanowillardiine | ~1000 |
| Kainate | ~2000 |
| (S)-5-Methylwillardiine | ~5000 |
| (S)-5-Fluorowillardiine | 69,000 |
| (R,S)-AMPA | >100,000 |
| (S)-Willardiine | >100,000 |
Experimental Protocols
Whole-Cell Voltage Clamp Electrophysiology
This protocol is used to measure the ion currents evoked by the application of agonists to neurons, allowing for the determination of agonist potency and efficacy.
1. Cell Preparation:
-
Primary neuronal cultures (e.g., hippocampal or dorsal root ganglion neurons) are prepared from embryonic or neonatal rodents.
-
Cells are plated on glass coverslips coated with an appropriate substrate (e.g., poly-L-lysine) and maintained in a suitable culture medium.
-
Recordings are typically performed on neurons after 7-14 days in vitro.
2. Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose. The pH is adjusted to 7.4 with NaOH. Tetrodotoxin (TTX, 0.5 µM) is often included to block voltage-gated sodium channels.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 1 MgCl₂, 10 HEPES, 10 EGTA, 2 ATP-Mg, 0.3 GTP-Na. The pH is adjusted to 7.2 with CsOH.
3. Recording Procedure:
-
A glass micropipette with a resistance of 3-5 MΩ is filled with the internal solution and mounted on a micromanipulator.
-
The pipette is lowered onto a neuron to form a high-resistance seal (GΩ seal) with the cell membrane.
-
The membrane patch under the pipette tip is then ruptured by applying gentle suction, establishing the whole-cell configuration.
-
The neuron is voltage-clamped at a holding potential of -60 mV.
-
Agonists are applied to the cell using a rapid perfusion system.
-
The resulting inward currents are recorded and measured.
-
Dose-response curves are constructed by applying a range of agonist concentrations, and EC50 values are calculated.
Competitive Radioligand Binding Assay
This assay is used to determine the affinity of an unlabeled compound (the competitor, e.g., this compound) for a receptor by measuring its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Brain tissue (e.g., cortex or hippocampus) is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and large debris.
-
The supernatant is then centrifuged at high speed to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Assay Procedure:
-
Aliquots of the membrane preparation are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]AMPA or [³H]kainate) and a range of concentrations of the unlabeled competitor compound.
-
The incubation is carried out at a specific temperature (e.g., 4°C or room temperature) for a defined period to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes while allowing the unbound ligand to pass through.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The amount of radioactivity retained on the filters is quantified using a scintillation counter.
3. Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki value (the inhibitory constant) for the competitor can be calculated from the IC50 value using the Cheng-Prusoff equation.
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways for AMPA and Kainate receptors.
Experimental Workflow
Caption: Experimental workflow for validating this compound.
References
Unraveling Receptor Dynamics: A Comparative Guide to Cross-Desensitization with DL-Willardiine and Other Ionotropic Glutamate Receptor Agonists
For researchers, scientists, and drug development professionals, understanding the nuances of receptor desensitization is critical for the development of novel therapeutics targeting the central nervous system. This guide provides a comparative analysis of cross-desensitization experiments involving DL-Willardiine and its derivatives with other key ionotropic glutamate (B1630785) receptor (iGluR) agonists, supported by experimental data and detailed protocols.
Cross-desensitization experiments are a powerful tool to probe the functional overlap of agonist binding sites on receptors. When pre-application of one agonist reduces the response to a subsequent application of a different agonist, it suggests that both compounds act on the same receptor or receptor complex. This guide focuses on the interactions of this compound, a non-proteinogenic amino acid originally isolated from the seeds of Acacia willardiana, and its halogenated derivatives with AMPA and kainate receptors.
Comparative Analysis of Agonist-Induced Desensitization
Experiments utilizing whole-cell patch-clamp recordings from mouse embryonic hippocampal neurons have demonstrated that willardiine and its 5-substituted analogs are potent agonists at AMPA/kainate receptors, exhibiting varying degrees of desensitization.[1] Cross-desensitization studies have confirmed that these willardiine derivatives bind to the same receptors that are activated by AMPA and kainate.[1][2]
A key finding from these studies is the differential blocking effect observed between various willardiine analogs. For instance, the weakly desensitizing agonist (S)-5-iodowillardiine was shown to block the rapidly desensitizing response elicited by the strongly desensitizing agonists (S)-willardiine and (S)-5-fluorowillardiine.[1] Conversely, the application of the strongly desensitizing agonists blocked the sustained, equilibrium response produced by (S)-5-iodowillardiine.[1] This reciprocal antagonism provides strong evidence that both the transient and sustained components of the current induced by willardiines are mediated by the same receptor population.
The following table summarizes the qualitative and semi-quantitative findings from these cross-desensitization experiments. Due to limitations in accessing the full quantitative data from the primary literature, the table presents the observed effects descriptively.
| Pre-applied Agonist | Test Agonist | Observed Effect on Test Agonist Response | Interpretation |
| (S)-5-Iodowillardiine | (S)-Willardiine | Blockade of the rapidly desensitizing peak current | Both agonists compete for the same binding site. The weakly desensitizing agonist, when pre-bound, prevents the conformational changes required for the strong desensitization induced by the test agonist. |
| (S)-5-Iodowillardiine | (S)-5-Fluorowillardiine | Blockade of the rapidly desensitizing peak current | Similar to the interaction with (S)-Willardiine, indicating a shared binding site and mechanism of action. |
| (S)-Willardiine | (S)-5-Iodowillardiine | Blockade of the equilibrium (steady-state) current | The strongly desensitizing agonist, by inducing a desensitized state, prevents the sustained activation by the weakly desensitizing agonist. |
| (S)-5-Fluorowillardiine | (S)-5-Iodowillardiine | Blockade of the equilibrium (steady-state) current | Confirms that both strongly and weakly desensitizing willardiines act on the same receptor population, with the induced conformational state dictating the subsequent response. |
Experimental Protocols
The following is a detailed methodology for a typical cross-desensitization experiment using whole-cell patch-clamp electrophysiology, based on established protocols for studying AMPA and kainate receptors in cultured hippocampal neurons.
Cell Culture
-
Primary hippocampal neurons are prepared from embryonic day 18 (E18) mice.
-
Hippocampi are dissected and dissociated using enzymatic digestion (e.g., with trypsin) and mechanical trituration.
-
Cells are plated on poly-L-lysine-coated glass coverslips and maintained in a neurobasal medium supplemented with B27, L-glutamine, and penicillin-streptomycin.
-
Cultures are maintained at 37°C in a humidified atmosphere of 5% CO2 for 7-14 days before recording.
Electrophysiological Recording
-
Recording Setup: Recordings are performed at room temperature (22-24°C) on the stage of an inverted microscope equipped with manipulators for patch pipettes and agonist application.
-
External Solution (in mM): 150 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 EGTA, 10 HEPES, and 2 Mg-ATP, with the pH adjusted to 7.2 with CsOH. Cesium is used to block potassium channels.
-
Patch Pipettes: Fabricated from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.
-
Whole-Cell Configuration: The whole-cell patch-clamp configuration is established using standard techniques. Neurons are voltage-clamped at a holding potential of -60 mV to -70 mV.
Agonist Application and Cross-Desensitization Protocol
-
A rapid solution exchange system, such as a multi-barrel perfusion pipette connected to a piezoelectric translator, is used for fast application of agonists.
-
Control Response: A control response to the test agonist is first obtained by a brief application (e.g., 100 ms) to establish a baseline.
-
Cross-Desensitization:
-
The pre-applied agonist is continuously perfused over the cell for a set duration (e.g., 5-10 seconds) to induce desensitization.
-
In the continued presence of the pre-applied agonist, the test agonist is co-applied.
-
The response to the test agonist in the presence of the pre-applied agonist is recorded and compared to the control response.
-
-
Washout: A sufficient washout period with the external solution is allowed between applications to ensure full recovery of the receptors from desensitization.
Visualizing Receptor Signaling and Experimental Workflow
To better understand the underlying mechanisms and experimental design, the following diagrams have been generated using the Graphviz DOT language.
References
Willardiine Analogs: A Comparative Analysis of Their Interactions with Ionotropic Glutamate Receptor Subtypes
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of willardiine analogs and their effects on ionotropic glutamate (B1630785) receptor subtypes, primarily focusing on AMPA and kainate receptors. The information is presented with supporting experimental data to facilitate informed decisions in neuroscience research and drug discovery.
Willardiine, a non-protein amino acid originally isolated from plants, and its synthetic analogs have emerged as crucial pharmacological tools for dissecting the function of ionotropic glutamate receptors (iGluRs).[1][2] These receptors, including AMPA, kainate, and NMDA subtypes, are fundamental for mediating fast excitatory neurotransmission in the central nervous system.[3] Dysregulation of iGluR signaling is implicated in a variety of neurological and psychiatric disorders, making them key targets for therapeutic intervention.[1][4]
Willardiine itself acts as a partial agonist at AMPA and kainate receptors. However, synthetic modifications to the willardiine scaffold have yielded a diverse library of compounds with varying affinities, potencies, efficacies, and selectivities for different iGluR subtypes. This guide summarizes the key structure-activity relationships of willardiine analogs and presents their pharmacological data in a comparative format.
Comparative Analysis of Willardiine Analog Activity
The pharmacological profile of willardiine analogs is largely determined by substitutions at the 5-position and the N3-position of the uracil (B121893) ring.
5-Substituted Willardiine Analogs: Tuning Agonist Potency and Selectivity
Substitution at the 5-position of the uracil ring has a profound impact on the agonist activity of willardiine analogs, influencing their potency and selectivity between AMPA and kainate receptors.
The size and electronic properties of the 5-substituent are critical determinants of receptor subtype selectivity. For instance, analogs with small, electron-withdrawing groups at the 5-position, such as fluorine, tend to exhibit higher potency at AMPA receptors. In contrast, larger, more lipophilic substituents, such as iodine or trifluoromethyl, confer higher potency and selectivity for kainate receptors, particularly those containing the GluK5 subunit. This suggests the presence of a lipophilic pocket in the ligand-binding domain of kainate receptors that is absent in AMPA receptors.
The table below summarizes the agonist potency (EC₅₀) of various 5-substituted willardiine analogs at native AMPA and kainate receptors.
| Analog | 5-Substituent | AMPA Receptor (Hippocampal Neurons) EC₅₀ (µM) | Kainate Receptor (DRG Neurons) EC₅₀ (µM) | Reference |
| Willardiine | -H | 45 | >100 | |
| 5-Fluorowillardiine | -F | 1.5 | 69 | |
| 5-Chlorowillardiine | -Cl | ~10 | ~1 | |
| 5-Bromowillardiine | -Br | ~10 | ~1 | |
| 5-Iodowillardiine | -I | >100 | 0.2 | |
| 5-Cyanowillardiine | -CN | ~2 | ~1 | |
| 5-Nitrowillardiine | -NO₂ | ~2 | ~1 | |
| 5-Trifluoromethylwillardiine | -CF₃ | ~2 | 0.07 | |
| 5-Methylwillardiine | -CH₃ | 251 | ~10 |
Note: EC₅₀ values are approximate and can vary depending on the specific experimental conditions and receptor subunit composition.
N3-Substituted Willardiine Analogs: From Agonists to Antagonists
Substitution at the N3-position of the uracil ring can convert willardiine analogs from agonists to antagonists at AMPA and kainate receptors. The introduction of a substituent bearing a carboxylic acid side-chain at this position is a key structural feature for antagonist activity.
The length and nature of the linker between the uracil ring and the distal carboxylic acid group, as well as the stereochemistry at the α-carbon, are critical for determining the potency and selectivity of these antagonists. For example, (S)-3-(2-carboxybenzyl)willardiine (UBP302) is a potent and selective antagonist for GluK5-containing kainate receptors. Further modification, such as the introduction of an iodine atom at the 5-position, can enhance both potency and selectivity for kainate receptors.
The following table presents the antagonist activity (Kᵢ or IC₅₀) of selected N3-substituted willardiine analogs.
| Analog | N3-Substituent | 5-Substituent | AMPA Receptor Antagonism | Kainate Receptor (GluK5) Antagonism | Reference |
| UBP277 | -CH₂(COOH) | -H | Weak | Weak | |
| UBP291 | -CH₂(COOH) | -I | Moderate | Potent | |
| UBP302 | -(2-carboxybenzyl) | -H | Weak | Potent (Kᵢ ~0.1 µM) | |
| UBP304 | -(2-carboxythiophene-3-ylmethyl) | -H | Weak (K_D 71.4 µM) | Potent (K_D 0.105 µM) | |
| UBP310 | -(2-carboxybenzyl) | -I | Weak | Very Potent |
Note: The presented values are indicative of the relative potencies and selectivities.
Experimental Protocols
The data presented in this guide are derived from various experimental techniques, primarily radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assays
These assays are used to determine the binding affinity of a compound for a specific receptor.
Methodology:
-
Receptor Preparation: Membranes from cells expressing the receptor subtype of interest (e.g., HEK293 cells transfected with specific GluR subunits) or native tissue preparations are isolated.
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]-AMPA or [³H]-kainate) and varying concentrations of the unlabeled test compound (willardiine analog).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) can then be calculated using the Cheng-Prusoff equation.
Electrophysiological Recordings
These techniques are employed to measure the functional activity of the receptor in response to agonist application.
Methodology:
-
Cell Preparation: Whole-cell patch-clamp recordings are typically performed on neurons or oocytes expressing the target receptors.
-
Agonist Application: The willardiine analog is applied to the cell at various concentrations.
-
Current Measurement: The ion flow through the receptor channel is recorded as an electrical current.
-
Data Analysis: Concentration-response curves are generated by plotting the current amplitude against the agonist concentration. The concentration of the agonist that elicits a half-maximal response (EC₅₀) is determined. For antagonists, their ability to inhibit the response to a known agonist is measured to determine their IC₅₀.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the fundamental signaling pathway of ionotropic glutamate receptors and a typical experimental workflow for characterizing willardiine analogs.
References
- 1. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structural requirements for novel willardiine derivatives acting as AMPA and kainate receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
A Comparative Analysis of DL-Willardiine and Kainic Acid for Seizure Induction in Research
A comprehensive guide for researchers, scientists, and drug development professionals on the contrasting efficacies and mechanisms of DL-Willardiine and kainic acid in preclinical seizure models.
While both this compound and kainic acid interact with excitatory amino acid receptors, their application and efficacy in inducing seizures for experimental purposes show significant differences. Kainic acid is a well-established and potent convulsant widely used to model temporal lobe epilepsy. In contrast, this compound is primarily recognized as an agonist for AMPA and kainate receptors, with its utility as a primary seizure-inducing agent being less defined and documented in scientific literature. This guide provides a detailed comparison based on available experimental data, focusing on the robust seizure-inducing capabilities of kainic acid and the receptor-binding profile of this compound.
Quantitative Data on Seizure Induction: Kainic Acid
Kainic acid administration, through various routes, reliably induces status epilepticus and subsequent spontaneous recurrent seizures in animal models. The following table summarizes key quantitative data from studies utilizing kainic acid to induce seizures.
| Parameter | Kainic Acid | Reference |
| Route of Administration | Systemic (Intraperitoneal, Subcutaneous), Intracerebral (e.g., Intrahippocampal, Intra-amygdaloid) | [1][2] |
| Effective Dose (Rat) | Systemic: 10-12 mg/kg; Intrahippocampal: 0.4-2.0 μg | [1][3] |
| Latency to Seizure Onset | Systemic: 30-90 minutes; Intracerebral: 5-60 minutes | [4] |
| Observed Seizure Behaviors | Wet dog shakes, forelimb clonus, rearing, secondary generalized tonic-clonic convulsions | |
| Pathological Hallmarks | Neuronal cell death (especially in CA3 region of the hippocampus), mossy fiber sprouting, gliosis, granule cell dispersion |
Note: Data for this compound is not included in this table due to the lack of available studies that specifically use it as a primary agent for seizure induction in a manner comparable to kainic acid.
Experimental Protocols
Kainic Acid-Induced Seizure Model (Intrahippocampal Administration)
This protocol outlines the stereotaxic intrahippocampal administration of kainic acid in mice to induce seizures, a method that offers high reproducibility and allows for dose-dependent control of seizure activity.
Materials:
-
Kainic acid monohydrate
-
Sterile saline
-
Anesthetic (e.g., isoflurane (B1672236), ketamine/xylazine)
-
Analgesic (e.g., buprenorphine)
-
Stereotaxic apparatus
-
Microsyringe pump and Hamilton syringe
-
Surgical instruments (scalpel, forceps, etc.)
-
EEG recording equipment (optional)
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane or a ketamine/xylazine cocktail. Administer analgesic to minimize discomfort.
-
Surgical Procedure: Secure the animal in a stereotaxic frame. Make a midline incision on the scalp to expose the skull. Clean the skull surface.
-
Craniotomy: Using a dental drill, create a small burr hole over the target hippocampal coordinates.
-
Kainic Acid Injection: Slowly infuse a prepared solution of kainic acid (e.g., 50 nL of 20 mM) into the hippocampus using a microsyringe pump. The injection rate should be slow to prevent tissue damage.
-
Post-injection Monitoring: After injection, suture the incision. Monitor the animal for seizure activity, which can be scored using a Racine scale. EEG recordings can be used for more detailed analysis of epileptiform activity.
-
Post-operative Care: Provide appropriate post-operative care, including hydration and monitoring for any signs of distress.
This compound: Mechanistic Profile
This compound is an agonist at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. Its derivatives have been synthesized to act as selective agonists or antagonists at these receptors. While agonists at these excitatory receptors can have pro-convulsant effects, the specific use of this compound to reliably induce a seizure phenotype comparable to kainic acid is not well-documented. Its primary utility in research has been to probe the function of AMPA and kainate receptors.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Kainic Acid-Induced Seizures
References
- 1. researchgate.net [researchgate.net]
- 2. Pericardial Injection of Kainic Acid Induces a Chronic Epileptic State in Larval Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Willardiines differentiate agonist binding sites for kainate- versus AMPA-preferring glutamate receptors in DRG and hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation and desensitization of AMPA/kainate receptors by novel derivatives of willardiine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating DL-Willardiine Binding Sites: A Comparative Guide to Competitive Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinities of DL-Willardiine and its key analogs at ionotropic glutamate (B1630785) receptors, specifically the AMPA and kainate receptor subtypes. The data presented is derived from competitive binding assays, offering a quantitative framework for understanding the selectivity and potency of these compounds. Detailed experimental protocols and visualizations of associated signaling pathways are included to support experimental design and data interpretation in drug discovery and neuroscience research.
Comparative Binding Affinities of Willardiine Analogs
The binding affinities of this compound and its derivatives for AMPA and kainate receptors have been determined through various competitive binding and functional assays. The following tables summarize the inhibitory constants (Ki) and half-maximal effective concentrations (EC50) for key analogs, highlighting their selectivity profiles.
Table 1: Competitive Binding Affinities at AMPA Receptors
| Compound | Receptor Subtype | Radioligand | Ki (nM) | IC50 (µM) |
| (S)-Willardiine | Rat Brain Synaptic Membranes | [³H]AMPA | - | ~25 |
| (S)-5-Fluorowillardiine | Rat Brain Synaptic Membranes | [³H]AMPA | - | ~1.5 |
| (S)-5-Iodowillardiine | Rat Brain Synaptic Membranes | [³H]AMPA | - | ~40 |
| (S)-5-Bromowillardiine | Rat Brain Synaptic Membranes | [³H]AMPA | - | ~10 |
| (S)-5-Chlorowillardiine | Rat Brain Synaptic Membranes | [³H]AMPA | - | ~10 |
| (S)-5-Nitrowillardiine | Rat Brain Synaptic Membranes | [³H]AMPA | - | ~3 |
| (S)-5-Trifluoromethylwillardiine | Rat Brain Synaptic Membranes | [³H]AMPA | - | ~4 |
Note: IC50 values are from studies measuring the inhibition of (S)-[³H]AMPA binding. Lower values indicate higher binding affinity.
Table 2: Competitive Binding and Functional Potencies at Kainate Receptors
| Compound | Receptor Subtype | Assay Type | Ki (µM) | EC50 (nM) |
| (S)-Willardiine | Kainate-preferring (DRG neurons) | Functional (electrophysiology) | - | >>1000 |
| (S)-5-Fluorowillardiine | Kainate-preferring (DRG neurons) | Functional (electrophysiology) | - | 69,000 |
| (S)-5-Iodowillardiine | Kainate-preferring (DRG neurons) | Functional (electrophysiology) | - | 80 |
| (S)-5-Bromowillardiine | Kainate-preferring (DRG neurons) | Functional (electrophysiology) | - | 200 |
| (S)-5-Chlorowillardiine | Kainate-preferring (DRG neurons) | Functional (electrophysiology) | - | 200 |
| (S)-5-Nitrowillardiine | Kainate-preferring (DRG neurons) | Functional (electrophysiology) | - | 300 |
| (S)-5-Trifluoromethylwillardiine | Kainate-preferring (DRG neurons) | Functional (electrophysiology) | - | 70 |
| UBP296 (a willardiine analog) | Human GluK7 | Competitive Binding ([³H]kainate) | 374 ± 122 | - |
Note: EC50 values for DRG neurons indicate the concentration required for half-maximal activation of kainate receptors.[1][2] Lower values indicate higher potency. The Ki value for UBP296 indicates its inhibitory constant in a competitive binding assay.[3]
Experimental Protocols
Competitive Radioligand Binding Assay for AMPA Receptors
This protocol is adapted from studies investigating the displacement of a radiolabeled AMPA receptor agonist by unlabeled ligands such as willardiine derivatives.
1. Membrane Preparation:
-
Homogenize rat cerebral cortices in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the synaptic membranes.
-
Wash the pellet by resuspension in fresh buffer and repeat the centrifugation step.
-
Resuspend the final membrane pellet in assay buffer to a protein concentration of approximately 0.1-0.5 mg/mL, as determined by a standard protein assay (e.g., Bradford or BCA).
2. Binding Assay:
-
In a 96-well plate, combine the following in a final volume of 250 µL:
-
50 µL of membrane suspension.
-
50 µL of (S)-[³H]AMPA (final concentration ~2-5 nM).
-
50 µL of competing unlabeled ligand (e.g., this compound or its analogs) at various concentrations (typically ranging from 10⁻¹⁰ M to 10⁻⁴ M).
-
For determination of non-specific binding, use a high concentration of a known AMPA receptor agonist or antagonist (e.g., 1 mM L-glutamate or 100 µM CNQX).
-
For total binding, add 50 µL of assay buffer instead of the competing ligand.
-
-
Incubate the plate at 4°C for 60 minutes with gentle agitation.
3. Termination and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethyleneimine (PEI).
-
Wash the filters rapidly three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression software.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Competitive Radioligand Binding Assay for Kainate Receptors
This protocol is a general framework for assessing the binding of willardiine analogs to kainate receptors, which can be adapted based on the specific radioligand and receptor source.
1. Membrane Preparation:
-
Prepare cell membranes from a cell line expressing the desired kainate receptor subtype (e.g., HEK293 cells transfected with GluK1, GluK2, etc.) or from specific brain regions known to be enriched in kainate receptors (e.g., hippocampus, cerebellum). The preparation method is similar to that described for AMPA receptors.
2. Binding Assay:
-
The assay setup is similar to the AMPA receptor assay, with the following modifications:
-
Radioligand: Use a suitable radiolabeled kainate receptor ligand, such as [³H]kainate or a subtype-selective radiolabeled antagonist like [³H]UBP310 for GluK1.[4][5]
-
Non-specific binding: A high concentration of unlabeled kainate or another potent kainate receptor ligand is used to define non-specific binding.
-
3. Termination, Detection, and Data Analysis:
-
The procedures for terminating the assay, detecting radioactivity, and analyzing the data to determine IC50 and Ki values are the same as described for the AMPA receptor binding assay.
Visualizing the Molecular Environment
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: AMPA Receptor Signaling Pathway.
Caption: Kainate Receptor Signaling Pathways.
Caption: Competitive Binding Assay Workflow.
References
- 1. Willardiines differentiate agonist binding sites for kainate- versus AMPA-preferring glutamate receptors in DRG and hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Willardiines differentiate agonist binding sites for kainate- versus AMPA-preferring glutamate receptors in DRG and hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mapping the ligand binding sites of kainate receptors: molecular determinants of subunit-selective binding of the antagonist [3H]UBP310 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of DL-Willardiine: A Guide for Laboratory Professionals
Proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This document provides detailed procedures for the safe disposal of DL-Willardiine, a non-protein amino acid used in neuroscience research as a partial agonist for ionotropic glutamate (B1630785) receptors, specifically targeting AMPA and kainate receptors.[1][2] Adherence to these guidelines is essential for minimizing risks and complying with regulatory standards.
Hazard Assessment and Safety Information
Safety Data Sheets (SDS) for this compound present conflicting hazard information. While some sources classify it as not a hazardous substance or mixture[3], other data sheets indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Given this discrepancy, it is imperative to handle this compound with caution and to manage its disposal as a chemical waste.
| Chemical and Physical Properties | |
| Molecular Formula | C7H9N3O4 |
| Molecular Weight | 199.16 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
| Storage | Short term at 0°C, long term at -20°C |
| Hazard Classification Summary | |
| GHS Classification (Source 1) | Not a hazardous substance or mixture |
| GHS Classification (Source 2) | Skin irritation (Category 2), Eye irritation (Category 2A), Specific target organ toxicity - single exposure (Category 3), Respiratory system |
| Carcinogenicity | Not identified as a carcinogen by ACGIH, NTP, or OSHA |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting. These procedures are based on general best practices for chemical waste management and should be performed in accordance with your institution's specific environmental health and safety (EHS) guidelines.
Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing appropriate PPE:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Solid Waste:
-
Collect solid this compound waste, including contaminated personal protective equipment (gloves, etc.) and labware (e.g., weigh boats, pipette tips), in a designated, leak-proof container.
-
The container must be compatible with the chemical and clearly labeled.
-
Line a pail with a clear plastic bag for collecting chemically contaminated solid waste. Never use biohazard bags.
-
-
Liquid Waste:
-
If this compound is in a solution, collect the liquid waste in a separate, sealed, and clearly labeled container.
-
Do not mix this compound waste with other incompatible chemical waste streams. For instance, store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.
-
-
Sharps Waste:
-
Dispose of any chemically contaminated sharps, such as needles or broken glass, in a designated, puncture-resistant sharps container that is clearly labeled for chemical waste.
-
Container Management
Proper container selection and labeling are essential for safe storage and disposal.
-
Container Requirements:
-
Use containers that are chemically compatible with this compound.
-
Ensure containers are in good condition, free from leaks or damage, and have a secure, tight-fitting lid.
-
Ideally, use the original container if it is intact and suitable for waste storage.
-
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the date when waste was first added to the container.
-
Storage in a Satellite Accumulation Area (SAA)
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of waste generation.
-
Keep waste containers closed except when adding waste.
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA. For acutely toxic "P-listed" chemicals, the limit is one quart of liquid or one kilogram of solid.
-
Partially filled, properly labeled containers can remain in an SAA for up to one year.
Disposal Procedures
Under no circumstances should this compound be disposed of down the drain or in the regular trash.
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a chemical waste pickup.
-
Follow your institution's specific procedures for requesting a waste pickup.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling DL-Willardiine
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with DL-Willardiine. The following procedures and recommendations are designed to ensure a safe laboratory environment during the handling, use, and disposal of this compound.
Hazard Assessment and Precautionary Approach
According to the Safety Data Sheet (SDS) from Sigma-Aldrich, this compound is not classified as a hazardous substance or mixture under OSHA criteria.[1] However, it is crucial to note that the SDS also states that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[1] Therefore, a cautious approach is mandatory, and adherence to standard laboratory safety protocols for handling chemical compounds with unknown long-term effects is essential.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound, based on the potential routes of exposure.
| Protection Type | Recommended Equipment | Purpose | Source |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, vinyl) | To prevent direct skin contact. It is advised to consult the glove supplier for specific compatibility information. | [1][2] |
| Eye and Face Protection | Safety glasses with side shields or goggles | To protect eyes from dust particles and potential splashes. | [2] |
| Respiratory Protection | NIOSH-approved respirator | Required when dusts are generated to prevent inhalation. | |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. | |
| Footwear | Closed-toe shoes | To protect feet from potential spills. |
Handling and Storage Procedures
Proper handling and storage are vital to maintaining the integrity of this compound and ensuring laboratory safety.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder form to avoid dust generation.
-
Avoid direct contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling the substance.
-
Minimize the quantity of material handled at any one time.
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Follow the recommended storage temperature as indicated on the product label.
First Aid Measures
In the event of exposure, immediate action is necessary.
| Exposure Route | First Aid Procedure | Source |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. | |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician. | |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Spill and Disposal Plan
Spill Containment:
-
Evacuate the area.
-
Wear appropriate PPE as outlined above.
-
Avoid breathing dust.
-
Carefully sweep up the spilled material and place it in a sealed container for disposal.
-
Clean the spill area with a suitable cleaning agent.
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Do not allow the product to enter drains.
-
Contaminated packaging should be treated as the product itself.
Experimental Workflow for Safe Handling
The following diagram illustrates the decision-making process for ensuring safe handling of this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
